2-(4-Chlorophenyl)benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXUJRTVWRYYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353951 | |
| Record name | 2-(4-Chlorophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-85-8 | |
| Record name | 2-(4-Chlorophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Chlorophenyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)benzimidazole, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis methodologies, biological activities, and mechanisms of action, with a focus on its anticancer and antimicrobial properties.
Core Compound Properties
This compound is a derivative of benzimidazole, characterized by a 4-chlorophenyl group attached to the 2-position of the benzimidazole core.[1]
| Property | Value | Reference |
| CAS Number | 1019-85-8 | [1] |
| Molecular Formula | C₁₃H₉ClN₂ | [1] |
| Molecular Weight | 228.68 g/mol | [1] |
| IUPAC Name | 2-(4-chlorophenyl)-1H-benzimidazole | [1] |
| Appearance | Light yellow solid | |
| Melting Point | 290-292 °C | |
| Solubility | Soluble in organic solvents | [1] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the condensation reaction between o-phenylenediamine and 4-chlorobenzaldehyde.[1] Various catalysts and reaction conditions can be employed to optimize the yield and purity of the product.
Experimental Protocol: Synthesis via Condensation Reaction
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
o-phenylenediamine
-
4-chlorobenzaldehyde
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Add 4-chlorobenzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Biological Activities and Applications
This compound and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer properties of this compound derivatives against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis.
Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-yl)-2-(4-methoxyphenyl)acetamide | HepG2 | - | [2] |
| 2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-yl)-2-(4-methoxyphenyl)acetamide | HUVEC | - | [2] |
| Benzimidazole-triazole hybrid (5a) | HepG-2 | 3.87–8.34 | [3] |
| Benzimidazole-triazole hybrid (5a) | HCT-116 | 3.87–8.34 | [3] |
| Benzimidazole-triazole hybrid (5a) | MCF-7 | 3.87–8.34 | [3] |
| Benzimidazole-triazole hybrid (5a) | HeLa | 3.87–8.34 | [3] |
| Benzimidazole-oxadiazole derivative (4r) | PANC-1 | 5.5 | [4] |
| Benzimidazole-oxadiazole derivative (4r) | A549 | 0.3 | [4] |
| Benzimidazole-oxadiazole derivative (4r) | MCF-7 | 0.5 | [4] |
Note: Specific IC₅₀ values for the parent compound this compound are not consistently reported in the reviewed literature; the data presented here are for its derivatives to indicate the potential of the core structure.
Benzimidazole derivatives have been shown to activate the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[5][6][7] The proposed mechanism involves the downregulation of p53's negative regulators, Mdm2 and MdmX, leading to p53 stabilization and activation.[5][7] Activated p53 then transcribes target genes such as p21, which induces cell cycle arrest, and Bax, which promotes apoptosis.[5]
Antimicrobial Activity
Derivatives of this compound have demonstrated promising activity against a range of bacteria and fungi.[1] While specific quantitative data for the parent compound is limited in the available literature, studies on its derivatives highlight the antimicrobial potential of the benzimidazole scaffold.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole-triazole hybrid (6b, 6i, 6j) | Candida glabrata | 0.97 | [8] |
| N-substituted 6-chloro-1H-benzimidazole (1d, 2d, 3s, 4b, 4k) | Escherichia coli | 2-16 | [9] |
| N-substituted 6-chloro-1H-benzimidazole (1d, 2d, 3s, 4b, 4k) | Staphylococcus aureus (MSSA & MRSA) | 2-16 | [9] |
| N-substituted 6-chloro-1H-benzimidazole (4k) | Candida albicans | 8-16 | [9] |
| N-substituted 6-chloro-1H-benzimidazole (4k) | Aspergillus niger | 8-16 | [9] |
| Fluorinated benzimidazole (TFBZ) | Staphylococcus aureus (MRSA) | 4 | [10] |
Experimental Protocols for Biological Assays
Protocol: MTT Assay for Anticancer Activity
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value.
Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound or its derivatives
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism standardized to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to the final desired concentration.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound serves as a versatile scaffold in the development of novel therapeutic agents and functional materials. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with the induction of p53-mediated apoptosis being a key mechanism in its anticancer activity. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogues, particularly in obtaining more extensive quantitative data on the core compound's biological activities.
References
- 1. Buy this compound | 1019-85-8 [smolecule.com]
- 2. nveo.org [nveo.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Chlorophenyl)benzimidazole: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for 2-(4-Chlorophenyl)benzimidazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1] This document details its structural characteristics, summarizes key quantitative data from various synthetic approaches, and provides explicit experimental protocols.
Chemical Structure and Properties
This compound is a derivative of benzimidazole, featuring a 4-chlorophenyl substituent at the 2-position of the benzimidazole core.
Chemical Identifiers:
Structural Representation:
Caption: Chemical structure of this compound.
Synthesis of this compound
The primary and most common method for synthesizing this compound is the condensation reaction between o-phenylenediamine and 4-chlorobenzaldehyde. Various catalysts and reaction conditions have been employed to optimize this process, leading to a range of reported yields and purities.
General Reaction Scheme
The fundamental synthetic pathway involves the reaction of o-phenylenediamine with 4-chlorobenzaldehyde, which proceeds through a cyclocondensation mechanism to form the benzimidazole ring system.
Caption: General reaction for the synthesis of this compound.
Summary of Synthetic Conditions and Yields
The following table summarizes various reported methods for the synthesis of this compound, highlighting the catalysts, solvents, reaction conditions, and corresponding yields.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Chloride (NH₄Cl) | Ethanol | 80-90 | 2 | 82 | |
| tert-Butyl Nitrite | Tetrahydrofuran | 25 | 0.5 | 80 | [6] |
| None (Solvent-free) | - | 140 | - | 75 | [6] |
| Fe₃O₄ Nanoparticles | Ethanol | Reflux | - | - | [1] |
| None | Ethanol | Reflux | - | - | [5] |
Spectroscopic Data
Key spectroscopic data for the characterization of this compound are compiled below.
| Data Type | Values | Reference |
| Melting Point | 290-292 °C | |
| IR (KBr, cm⁻¹) | 3038, 1440, 1410, 1268, 950, 754 | |
| ¹H NMR (DMSO-d₆) | δ 12.9 (s, 1H, NH), 8.15 (d, 2H), 7.49-7.64 (m, 4H), 7.20 (m, 2H) | |
| ¹³C NMR (DMSO-d₆) | Not explicitly provided for the 4-chloro derivative in the search results. | |
| Elemental Analysis | Calculated for C₁₃H₉ClN₂: C 68.29%; H 3.96%; Cl 15 .51%; N 12.24%. Found: C 68.29%; H 3.96%; Cl 15 .52%; N 12.23% (for the 2-chloro isomer, data for 4-chloro isomer not fully available). | [7] |
Experimental Protocols
This section provides detailed experimental procedures for selected synthetic methods.
Synthesis using Ammonium Chloride Catalyst[7]
This method represents a green and economically viable approach to the synthesis of 2-substituted benzimidazoles.
Workflow:
References
- 1. Buy this compound | 1019-85-8 [smolecule.com]
- 2. This compound | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [synhet.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
Physical and chemical properties of 2-(4-Chlorophenyl)benzimidazole
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Chlorophenyl)benzimidazole, catering to researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed experimental protocols and visual diagrams to facilitate understanding and application in a laboratory setting.
Physicochemical Properties
This compound is a solid, white to light yellow crystalline powder.[1][2] Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClN₂ | [3] |
| Molecular Weight | 228.68 g/mol | [3] |
| Melting Point | 303 °C | [2][4] |
| Boiling Point (Predicted) | 419.0 ± 47.0 °C | [2] |
| Density (Predicted) | 1.326 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 11.24 ± 0.10 | [2] |
| LogP | 3.9 | [3] |
| Appearance | White to light yellow powder/crystal | [1][2] |
Solubility:
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆, 600 MHz) | δ 13.00 (s, 1H), 8.20 (dd, J₁ = 6.6 Hz, J₂ = 1.8 Hz, 2H), 7.65-7.63 (m, 4H), 7.23 (d, J = 3.0 Hz, 2H) | [7] |
| ¹³C NMR (DMSO-d₆, 150 MHz) | δ 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88 | [7] |
| Infrared (KBr) | 3442 (N-H), 1623 (C=N) cm⁻¹ | [7] |
| Mass Spectrometry (HRMS-ESI) | Calculated for C₁₃H₁₀ClN₂ [M+H]⁺: 229.0527, Found: 229.0523 | [7] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound, as well as protocols for evaluating its biological activity.
Synthesis of this compound
The most common method for synthesizing this compound is through the condensation of o-phenylenediamine and 4-chlorobenzaldehyde.[8][9]
Materials:
-
o-phenylenediamine
-
4-chlorobenzaldehyde
-
Ethanol
-
Ammonium chloride (catalyst)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent), 4-chlorobenzaldehyde (1 equivalent), and a catalytic amount of ammonium chloride (e.g., 30 mol%).
-
Add ethanol to the flask to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any remaining impurities.
-
Dry the purified this compound. Recrystallization from ethanol can be performed for further purification.
Characterization Protocols
3.2.1. Melting Point Determination
The melting point is a crucial parameter for assessing the purity of the synthesized compound.
Materials:
-
Melting point apparatus or Thiele tube
-
Capillary tubes (sealed at one end)
-
Thermometer
-
This compound sample
Procedure:
-
Finely powder a small amount of the dried this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range represents the melting point.
3.2.2. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
-
Pipettes
Procedure:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
Biological Activity Assays
3.3.1. Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
3.3.2. Antimicrobial Activity (Broth Microdilution Assay)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer or McFarland standards
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action and Signaling Pathways
Benzimidazole derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial effects. The precise mechanism of action for this compound is still under investigation, but it is believed to share mechanisms common to other 2-aryl benzimidazoles.
Anticancer Mechanism
The anticancer activity of many benzimidazole derivatives is attributed to their ability to induce apoptosis (programmed cell death) and inhibit key cellular processes.[10] Potential mechanisms include:
-
Inhibition of Topoisomerases: Some benzimidazole derivatives can inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair.[10] This leads to DNA damage and subsequent cell death.
-
Disruption of Microtubule Polymerization: Certain benzimidazoles interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Benzimidazoles can trigger the intrinsic apoptotic pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which execute cell death.
Antimicrobial Mechanism
The antimicrobial action of benzimidazoles is thought to be due to their structural similarity to purine.[11] This allows them to interfere with essential biosynthetic pathways in microorganisms.
-
Inhibition of Nucleic Acid and Protein Synthesis: By mimicking purine, benzimidazoles may inhibit enzymes involved in the synthesis of nucleic acids and proteins, which are vital for bacterial growth and replication.[11]
-
Inhibition of DNA Gyrase: Some benzimidazole derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[12]
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.
This technical guide serves as a foundational resource for researchers working with this compound. Further experimental validation is encouraged to expand upon the data presented herein.
References
- 1. rjptonline.org [rjptonline.org]
- 2. This compound CAS#: 1019-85-8 [m.chemicalbook.com]
- 3. This compound | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. Buy this compound | 1019-85-8 [smolecule.com]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name for 2-(4-Chlorophenyl)benzimidazole
An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1H-benzimidazole: Synthesis, Characterization, and Applications
Introduction
The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking, and allow for versatile substitutions, make it a cornerstone in the design of bioactive molecules.[2] Within this important class of heterocycles, 2-(4-Chlorophenyl)-1H-benzimidazole (CPB) emerges as a compound of significant interest. Its deceptively simple structure belies a rich profile of biological activity and synthetic utility that has captured the attention of researchers in drug development and materials science.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of CPB. We will delve into its fundamental properties, explore robust synthetic methodologies, detail rigorous analytical characterization techniques, and examine its established biological activities and therapeutic potential. The aim is to furnish researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this versatile molecule in their work.
Core Molecular Profile: Physicochemical and Structural Properties
A thorough understanding of a molecule's intrinsic properties is the foundation of its application. This section elucidates the chemical identity, structural architecture, and key physical characteristics of CPB.
Chemical Identity
The unambiguous identification of a compound is critical for regulatory compliance, literature tracking, and experimental reproducibility.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-chlorophenyl)-1H-benzimidazole | [3][4] |
| CAS Number | 1019-85-8 | [3][4] |
| Molecular Formula | C₁₃H₉ClN₂ | [4] |
| Molecular Weight | 228.68 g/mol | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl | [4] |
| InChIKey | PTXUJRTVWRYYTE-UHFFFAOYSA-N | [4] |
Structural Elucidation
The three-dimensional arrangement of atoms in CPB dictates its interaction with biological targets and its material properties. X-ray crystallography studies have provided definitive insights into its solid-state conformation.[5] The molecule is not perfectly planar; the 4-chlorophenyl ring is twisted relative to the benzimidazole core. This dihedral angle is a critical conformational feature that influences how the molecule fits into the binding pockets of proteins.[6][7]
| Crystallographic Parameter | Value | Source |
| Crystal System | Orthorhombic | [5] |
| Space Group | Pbca | [5] |
| Dihedral Angle (Benzimidazole to Phenyl Ring) | 27.1 (1)° | [5] |
| N—H···N Hydrogen Bond Length | 2.905 (2) Å | [5] |
This intermolecular hydrogen bonding is a key feature in the crystal lattice, forming infinite chains and influencing the material's bulk properties.[5][6]
Physicochemical Properties
These properties are essential for designing experimental conditions, from synthesis work-ups to formulation development.
| Property | Value | Source |
| Appearance | Light yellow or colorless solid | |
| Melting Point | 290-303 °C | |
| Solubility | Soluble in organic solvents like DMSO and ethanol | [8] |
| Storage | 2-8°C, sealed, dry |
Synthesis Methodologies: From Reactants to Product
The most prevalent and efficient route to CPB is the Phillips-Ladenburg condensation, which involves the reaction of o-phenylenediamine with 4-chlorobenzaldehyde.[8] This method is valued for its reliability and the accessibility of its starting materials.
The Core Mechanism: Oxidative Cyclocondensation
The reaction proceeds through a well-established mechanism. The initial step is a nucleophilic attack by one of the amino groups of o-phenylenediamine on the carbonyl carbon of 4-chlorobenzaldehyde. This forms a carbinolamine intermediate which dehydrates to a Schiff base (imine). Subsequent intramolecular cyclization by the second amino group, followed by an oxidation (or dehydrogenation) step, yields the stable, aromatic benzimidazole ring.[8]
Caption: General mechanism for CPB synthesis.
Experimental Protocol: Green Synthesis Using NH₄Cl
This protocol represents an environmentally conscious and economically viable approach, utilizing a mild and inexpensive catalyst.
Objective: To synthesize 2-(4-Chlorophenyl)-1H-benzimidazole via ammonium chloride-catalyzed condensation.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ammonium Chloride (NH₄Cl) (30 mol%)
-
Ethanol (as solvent)
-
Ice-cold water
-
Round bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a round bottom flask containing ethanol (approx. 4 mL per 0.92 mmol of o-phenylenediamine), add o-phenylenediamine (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and ammonium chloride (0.3 eq).
-
Heating and Stirring: Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle. Heat the reaction mixture to 80-90°C with continuous stirring.
-
Reaction Monitoring (Trustworthiness Pillar): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an ethyl acetate:hexane (1:2 v/v) eluent. The disappearance of starting materials indicates reaction completion, typically within 2-3 hours. This step is crucial for ensuring the reaction has gone to completion and avoiding unnecessary energy expenditure.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water. A solid precipitate of the product will form.
-
Purification: Filter the crude product using a Buchner funnel. Wash the solid with cold water twice to remove any residual catalyst and water-soluble impurities.
-
Drying and Recrystallization: Dry the product thoroughly. For higher purity, recrystallize the solid from ethanol to yield the final, purified 2-(4-Chlorophenyl)-1H-benzimidazole as a colorless or pale yellow solid.
Synthesis and Purification Workflow
The overall process from starting materials to a fully characterized final product follows a logical and self-validating sequence.
Caption: A validated workflow for CPB synthesis.
Analytical Characterization: Confirming Identity and Purity
Rigorous analytical chemistry is non-negotiable in drug development. A multi-technique approach is required to confirm the structure and quantify the purity of the synthesized CPB.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates. A reverse-phase method is typically employed.[9]
| HPLC Parameter | Recommended Value | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately nonpolar compounds like CPB. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A common solvent system offering good resolution. Formic acid improves peak shape. |
| Elution | Isocratic or Gradient (e.g., starting at 60:40 ACN:H₂O) | Gradient elution is useful for resolving impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 230 nm | CPB has significant UV absorbance at this wavelength for sensitive detection. |
| Purity Standard | >98% (LCMS or GCMS) | A common purity requirement for research chemicals.[3] |
Spectroscopic Structural Confirmation
Spectroscopic methods provide fingerprint evidence of the molecule's structure.
| Technique | Key Observations and Expected Values | Source |
| ¹H NMR | δ 12.9 (s, 1H, NH): Broad singlet for the imidazole N-H proton. δ 8.15 (d, 2H): Doublet for the two protons on the chlorophenyl ring ortho to the benzimidazole. δ 7.20-7.64 (m, 6H): Multiplet region for the remaining four chlorophenyl protons and the four protons of the benzo- part of the benzimidazole. | [10] |
| ¹³C NMR | δ ~151 ppm: Signal for the C=N carbon (C2 of the imidazole ring). δ ~111-143 ppm: Aromatic region containing signals for the 12 other carbons. Key signals include C-Cl at ~135 ppm and other distinct peaks for the substituted and unsubstituted carbons. | [10] |
| FTIR (KBr) | ~3440 cm⁻¹: N-H stretching vibration. ~1623 cm⁻¹: C=N imine stretching. ~1440, 754 cm⁻¹: Aromatic C=C stretching and C-H bending vibrations. | [10] |
| Mass Spec. | [M+H]⁺: Expected at m/z 229.05, corresponding to the protonated molecule C₁₃H₁₀ClN₂⁺. | [4] |
Biological Activities and Therapeutic Potential
CPB is a pharmacologically active molecule, demonstrating a range of biological effects that make it a compelling lead compound for drug discovery.
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[11] CPB has shown promising activity against various bacterial and fungal pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[8] The proposed mechanism involves interference with essential microbial cellular processes, making it a valuable scaffold for developing new anti-infective agents.
Anticancer Properties
Perhaps the most researched application of CPB is in oncology. Studies indicate that it exhibits cytotoxic effects against several cancer cell lines.[8] The primary mechanism of action is believed to be the induction of apoptosis (programmed cell death) and cell cycle arrest, which are critical pathways for controlling cancer cell proliferation.[8] Molecular docking studies suggest that CPB can effectively bind to specific protein targets crucial for cancer cell survival.[8]
Caption: Proposed anticancer mechanism of CPB.
Neuroprotective Potential
Emerging research is exploring the utility of the CPB scaffold in developing treatments for neurodegenerative disorders, including Alzheimer's disease.[8] The structural features of benzimidazoles allow them to interact with targets relevant to neurodegeneration, opening a new and exciting avenue for therapeutic development.
Applications in Research and Development
Beyond its direct biological effects, CPB serves as a versatile building block in both pharmaceutical and materials science research.
-
Pharmaceutical Intermediate: CPB is a key starting material for creating libraries of more complex molecules.[3] The chlorine atom on the phenyl ring is susceptible to nucleophilic substitution, and the N-H group of the imidazole can be readily alkylated or acylated.[8] This allows chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties (ADME) in a drug discovery program.
-
Materials Science: The rigid, aromatic structure of CPB imparts interesting photophysical properties. This has led to its investigation as a component in materials for Organic Light-Emitting Diodes (OLEDs), where molecular stability and electronic characteristics are paramount.[8]
Conclusion
2-(4-Chlorophenyl)-1H-benzimidazole is far more than a simple heterocyclic compound. It is a strategically important molecule founded on a privileged medicinal scaffold. With well-established and green synthetic routes, a suite of robust analytical validation techniques, and a compelling profile of anticancer and antimicrobial activity, CPB stands as a validated and valuable tool. For researchers in drug discovery, it offers a proven starting point for lead optimization. For materials scientists, it provides a stable core for developing novel functional materials. Its continued exploration is certain to yield further insights and applications across the scientific landscape.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Chlorophenyl)benzimidazole [synhet.com]
- 4. This compound | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research on the differences between 2-(2-Chlorophenyl)benzimidazole and this compound based on terahertz time domain spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 1019-85-8 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. isca.me [isca.me]
An In-depth Technical Guide to 2-(4-Chlorophenyl)-1H-benzimidazole (CAS 1019-85-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(4-chlorophenyl)-1H-benzimidazole (CAS No. 1019-85-8), a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis methodologies, and biological activities, with a focus on its anticancer and antimicrobial properties.
Core Properties and Data
2-(4-Chlorophenyl)-1H-benzimidazole is a solid, crystalline compound at room temperature. Its core structure consists of a benzimidazole ring system substituted at the 2-position with a 4-chlorophenyl group.
| Property | Value | Reference |
| CAS Number | 1019-85-8 | [1] |
| Molecular Formula | C₁₃H₉ClN₂ | [2] |
| Molecular Weight | 228.68 g/mol | [2] |
| Melting Point | 231-235 °C | [2] |
| Appearance | White to light yellow solid | [2] |
| Solubility | Soluble in ethanol and other organic solvents. | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-(4-chlorophenyl)-1H-benzimidazole is most commonly achieved through the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. Several catalytic systems can be employed for this reaction, each with its own advantages.
General Synthesis Workflow
The overall synthetic process involves the reaction of the two primary starting materials, followed by cyclization to form the benzimidazole ring, and subsequent purification of the final product.
Detailed Experimental Protocol: Synthesis via Ammonium Chloride Catalysis
This protocol describes a one-pot synthesis using ammonium chloride as an efficient and green catalyst.
Materials:
-
o-phenylenediamine (0.92 mmol, 0.100 g)
-
4-chlorobenzaldehyde (0.92 mmol, 0.129 g)
-
Ammonium chloride (NH₄Cl) (30 mol%, 0.015 g)
-
Ethanol (4 mL)
-
Deionized water
Procedure:
-
To a mixture of o-phenylenediamine and 4-chlorobenzaldehyde in a round-bottom flask, add 4 mL of ethanol.
-
Add ammonium chloride to the mixture.
-
Stir the resulting mixture at 80°C for approximately 3.5 hours.
-
Monitor the completion of the reaction using thin-layer chromatography (TLC) with an eluent of ethyl acetate:hexane (1:2 v/v).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration.
-
Wash the solid product twice with water.
-
Dry the product and purify by recrystallization from ethanol to yield pure 2-(4-chlorophenyl)-1H-benzimidazole.
Characterization Data:
-
Appearance: White solid[2]
-
Yield: 78%[3]
-
¹H NMR (400 MHz, DMSO-d₆): δ = 13.00 (s, 1H), 8.14 (d, J = 7.2, 2H), 7.78 (d, J = 7.3, 2H), 7.62 (d, J = 47.5, 2H), 7.24 (s, 2H)[2]
-
Elemental Analysis (Anal. calcd for: C₁₃H₉ClN₂): C 68.28, H 3.97, Cl 15 .50, N 12.25. Found: C 68.30, H 3.99, Cl 15 .52, N 12.27[2]
Biological Activity and Experimental Protocols
2-(4-Chlorophenyl)-1H-benzimidazole has demonstrated notable biological activities, particularly as an anticancer and antimicrobial agent.
Anticancer Activity
This compound has been shown to inhibit the proliferation of various cancer cell lines, including the MCF-7 breast cancer cell line.[4] The primary mechanism of its anticancer action is believed to be the induction of apoptosis and cell cycle arrest.
This protocol is a standard method to assess the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
MCF-7 human breast cancer cell line
-
2-(4-Chlorophenyl)-1H-benzimidazole
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of 2-(4-chlorophenyl)-1H-benzimidazole in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.
-
After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. 2-(4-Chlorophenyl)-1H-benzimidazole has shown activity against various bacterial strains.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
2-(4-Chlorophenyl)-1H-benzimidazole
-
Mueller-Hinton Broth (MHB)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
The anticancer effects of many benzimidazole derivatives are attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, preventing cancer cells from proliferating. While the specific molecular pathway for 2-(4-chlorophenyl)-1H-benzimidazole is a subject of ongoing research, a plausible mechanism involves the modulation of key regulatory proteins in the cell cycle and apoptotic pathways. Benzimidazoles have been shown to induce G2/M phase cell cycle arrest and apoptosis in various cancer cells.[5][6]
This proposed pathway suggests that the compound may induce cell cycle arrest at the G2/M phase, preventing mitotic entry. Concurrently, it may trigger the intrinsic apoptotic pathway by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, the executioners of apoptosis, ultimately resulting in cancer cell death.[7]
Conclusion
2-(4-Chlorophenyl)-1H-benzimidazole is a versatile compound with significant therapeutic potential. The synthetic routes are well-established, and its biological activities against cancer and microbial pathogens are promising. Further research into its precise molecular mechanisms of action and in vivo efficacy is warranted to fully explore its potential as a lead compound in drug development. This guide provides a foundational resource for researchers and scientists working with this and related benzimidazole scaffolds.
References
- 1. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor selective G2/M cell cycle arrest and apoptosis of epithelial and hematological malignancies by BBL22, a benzazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzimidazole Nucleus: A Scaffolding Saga in Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Development of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a bicyclic aromatic system comprising fused benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its journey from a laboratory curiosity to the core of numerous therapeutic agents is a testament to its remarkable chemical versatility and biological significance. This technical guide provides a comprehensive overview of the discovery and history of benzimidazole derivatives, with a particular focus on their development as anthelmintic and antiviral agents. It delves into the seminal synthetic methodologies, mechanisms of action, and structure-activity relationships that have guided the evolution of this privileged scaffold.
Discovery and Early History: From Coal Tar to Vitamin B12
The story of benzimidazole begins in 1872 when Hobrecker first reported its synthesis through the reduction of 2-nitro-4-methylacetanilide.[1][2] A few years later, Ladenburg devised an alternative synthesis by reacting o-phenylenediamine with carboxylic acids, a method that would become a foundational approach for creating a diverse library of derivatives.
A pivotal moment in the history of benzimidazole research came with the discovery that a derivative, 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole, is an integral component of the vitamin B12 (cobalamin) structure, where it acts as an axial ligand to the cobalt ion. This finding ignited significant interest within the scientific community, highlighting the natural importance of the benzimidazole nucleus and spurring further investigation into its biological roles and therapeutic potential.
The first foray into the pharmacological applications of benzimidazoles was pioneered by D.W. Woolley in 1944. Intrigued by the structural similarity of benzimidazole to purines, the fundamental components of nucleic acids, Woolley hypothesized that these compounds could act as antimetabolites. His research confirmed the antibacterial properties of certain benzimidazole derivatives, laying the groundwork for future drug development endeavors.
The Rise of Benzimidazole Anthelmintics: A War on Worms
The mid-20th century witnessed a surge in the development of synthetic anthelmintics to combat parasitic worm infections in both humans and livestock. This era marked the golden age for benzimidazole derivatives, establishing them as a dominant class of broad-spectrum anti-parasitic drugs.
Key Anthelmintic Agents
Several benzimidazole derivatives have made a profound impact on veterinary and human medicine:
-
Thiabendazole: Introduced in the early 1960s, thiabendazole was one of the first commercially successful benzimidazole anthelmintics. Its broad-spectrum activity against various gastrointestinal nematodes revolutionized the treatment of parasitic infections in livestock.
-
Mebendazole: Developed in the 1970s, mebendazole became a widely used treatment for a range of intestinal worm infections in humans, including pinworm, roundworm, and hookworm.
-
Albendazole: Another key development of the 1970s, albendazole offered an even broader spectrum of activity than its predecessors and became a frontline treatment for various systemic and intestinal helminth infections.
Mechanism of Action: Targeting the Cytoskeleton
The primary mechanism of action of benzimidazole anthelmintics is their selective interaction with β-tubulin, a protein subunit of microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing crucial roles in cell division, motility, and intracellular transport.
By binding to the β-tubulin of the parasite with high affinity, benzimidazoles inhibit its polymerization into microtubules. This disruption of the microtubule network leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite. The selective toxicity of these drugs stems from their significantly higher affinity for parasitic β-tubulin compared to the mammalian counterpart.
Benzimidazoles as Antiviral Agents
The structural resemblance of the benzimidazole nucleus to purine bases has also made it a fertile ground for the development of antiviral drugs. Numerous benzimidazole derivatives have been synthesized and evaluated for their activity against a wide range of viruses.
A notable example is the development of compounds that inhibit viral replication by targeting viral polymerases or other essential enzymes. For instance, certain 2-substituted benzimidazoles have shown potent activity against viruses such as cytomegalovirus (CMV) and influenza.
Synthetic Methodologies: Building the Benzimidazole Core
The versatility of the benzimidazole scaffold is matched by the variety of synthetic methods developed for its construction. The Phillips-Ladenburg synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, remains a cornerstone of benzimidazole synthesis.
Over the years, numerous modifications and novel methods have been developed to improve yields, broaden the scope of substrates, and employ more environmentally friendly conditions. These include microwave-assisted synthesis, the use of various catalysts, and solid-phase synthesis techniques.
Data Presentation: A Quantitative Look at Benzimidazole Derivatives
The following tables summarize key quantitative data for prominent benzimidazole anthelmintics and a selection of antiviral derivatives.
Table 1: Physicochemical Properties of Key Benzimidazole Anthelmintics
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| Thiabendazole | C₁₀H₇N₃S | 201.25 | 299-301 | 2.46 |
| Mebendazole | C₁₆H₁₃N₃O₃ | 295.29 | 288.5 | 3.14 |
| Albendazole | C₁₂H₁₅N₃O₂S | 265.33 | 208-210 | 2.53 |
Data sourced from PubChem.[3][4][5]
Table 2: Anthelmintic Activity of Benzimidazole Derivatives
| Compound | Parasite | IC₅₀ (µM) | Reference |
| Mebendazole | Trichuris muris (L1) | 8.89 | [6] |
| Albendazole | Trichuris muris (L1) | 4.17 | [6] |
| Fenbendazole | Heligmosomoides polygyrus (adult) | 5.3 | [6] |
| Oxibendazole | Pancreatic Cancer Cell Line (Panc-1) | 0.25 | [7] |
| Flubendazole | Pancreatic Cancer Cell Line (Panc-1) | 0.18 | [7] |
Table 3: Antiviral Activity of Selected Benzimidazole Derivatives
| Compound | Virus | EC₅₀ (µM) | Reference |
| BZ-1 | Respiratory Syncytial Virus (RSV) | 0.02 | [8] |
| BZ-2 | Coxsackievirus B5 (CVB-5) | 9-17 | [9] |
| BZ-3 | Yellow Fever Virus (YFV) | Moderately Active | [8] |
| BZ-4 | Bovine Viral Diarrhoea Virus (BVDV) | Moderately Active | [8] |
| BZ-5 (Hybrid with 1,2,3-triazole) | Respiratory Syncytial Virus (RSV) | 0.02 | [10] |
Experimental Protocols: Synthesis of Key Anthelmintics
The following are generalized experimental protocols for the synthesis of three historically and commercially significant benzimidazole anthelmintics. These are provided for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.
Synthesis of Thiabendazole
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-phenylenediamine and 4-thiazolecarboxylic acid in the presence of a dehydrating agent and acid catalyst, such as polyphosphoric acid (PPA).
-
Heating: Heat the reaction mixture to a high temperature (typically >200°C) for several hours to facilitate the condensation and cyclization reaction.
-
Work-up: After cooling, carefully add the reaction mixture to a large volume of ice water with stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the crude thiabendazole.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Synthesis of Mebendazole
Protocol:
-
Step 1: Synthesis of 3,4-diaminobenzophenone: This intermediate can be synthesized from 4-chloro-3-nitrobenzophenone through ammonolysis followed by reduction of the nitro group.
-
Step 2: Cyclization: React 3,4-diaminobenzophenone with S-methylisothiourea sulfate in the presence of a suitable solvent and base.
-
Step 3: Carbamoylation: Treat the resulting 2-aminobenzimidazole derivative with methyl chloroformate in the presence of a base to yield mebendazole.
-
Purification: The crude product is purified by recrystallization.
Synthesis of Albendazole
Protocol:
-
Step 1: Synthesis of 4-(propylthio)-2-nitroaniline: This is achieved by the thiocyanation of 2-nitroaniline followed by alkylation with n-propyl bromide.[1][2]
-
Step 2: Reduction: The nitro group of 4-(propylthio)-2-nitroaniline is reduced to an amine using a reducing agent such as sodium dithionite or catalytic hydrogenation to yield 4-(propylthio)-o-phenylenediamine.
-
Step 3: Cyclization and Carbamoylation: The diamine is then reacted with methyl N-cyanocarbamate to form the benzimidazole ring and introduce the carbamate side chain in a single step.
-
Purification: The final product is purified by recrystallization.
Conclusion and Future Perspectives
The journey of benzimidazole derivatives from their initial synthesis to their current status as indispensable therapeutic agents is a compelling narrative of chemical innovation and pharmacological discovery. The structural simplicity and synthetic accessibility of the benzimidazole nucleus, coupled with its ability to interact with a wide array of biological targets, have ensured its enduring legacy in drug development.
Future research in this field will likely focus on several key areas:
-
Development of Novel Derivatives: The exploration of new substitution patterns and the hybridization of the benzimidazole scaffold with other pharmacophores will continue to yield compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
-
Tackling Drug Resistance: As with many antimicrobial and anthelmintic agents, resistance is an ongoing challenge. The design of new benzimidazole derivatives that can overcome existing resistance mechanisms is a critical area of research.
-
Expansion into New Therapeutic Areas: The diverse biological activities of benzimidazoles suggest their potential for treating a wider range of diseases, including cancer, neurodegenerative disorders, and various inflammatory conditions.
The rich history and continued evolution of benzimidazole chemistry and pharmacology ensure that this remarkable scaffold will remain a source of inspiration and a valuable tool for drug discovery for years to come.
References
- 1. e-journals.in [e-journals.in]
- 2. ijisrt.com [ijisrt.com]
- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to 2-Arylbenzimidazoles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-arylbenzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a multitude of biological targets. This guide provides a comprehensive technical overview of this versatile heterocyclic core, from its fundamental synthetic strategies to its diverse and potent pharmacological activities. We will delve into the nuanced structure-activity relationships that govern its efficacy, explore its various mechanisms of action, and present detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-arylbenzimidazole framework.
Introduction: The Significance of the 2-Arylbenzimidazole Core
The benzimidazole ring system, an isostere of naturally occurring purines, provides a unique structural motif that allows for diverse interactions with biological macromolecules.[] The addition of an aryl group at the 2-position significantly enhances the pharmacological potential of this scaffold, creating a class of compounds with a broad spectrum of activities.[2][3] These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant effects, making 2-arylbenzimidazoles a subject of intense investigation in the quest for new therapeutic agents.[4][5][6][7] The structural rigidity of the benzimidazole core, combined with the tunable electronic and steric properties of the 2-aryl substituent, allows for fine-tuning of biological activity and pharmacokinetic properties.[6]
Synthetic Strategies: Building the 2-Arylbenzimidazole Scaffold
The construction of the 2-arylbenzimidazole core is primarily achieved through the condensation of an o-phenylenediamine with an aromatic aldehyde or a carboxylic acid derivative.[2][8] The choice of synthetic route often depends on the desired substitution pattern, scalability, and reaction conditions.
Condensation of o-Phenylenediamines with Aromatic Aldehydes
This is one of the most common and direct methods for synthesizing 2-arylbenzimidazoles. The reaction typically proceeds in two steps: the formation of a Schiff base intermediate, followed by oxidative cyclization.[9]
Experimental Protocol: Synthesis of 2-Arylbenzimidazoles via Aldehyde Condensation [10]
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Catalyst/Oxidant Addition: Add a catalytic amount of an acid (e.g., HCl) or an oxidizing agent. A variety of oxidizing systems can be employed, including air, hydrogen peroxide, or ceric ammonium nitrate (CAN).[10]
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). The precipitated product is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
A greener approach to this synthesis involves microwave-assisted reactions, which can significantly reduce reaction times and improve yields.[11]
Condensation of o-Phenylenediamines with Aromatic Carboxylic Acids
This method, often referred to as the Phillips-Ladenburg synthesis, involves the direct condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., acid chloride, ester, or nitrile) at high temperatures, often in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid.[2][11]
Experimental Protocol: Synthesis of 2-Arylbenzimidazoles via Carboxylic Acid Condensation [11]
-
Reaction Setup: Combine o-phenylenediamine (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent) in a reaction vessel.
-
Acid Catalyst: Add a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), and heat the mixture to a high temperature (typically 150-250 °C).
-
Reaction Monitoring: Monitor the reaction for several hours until the starting materials are consumed (as indicated by TLC).
-
Workup and Purification: Carefully pour the hot reaction mixture into a beaker of ice water and neutralize with a strong base (e.g., NaOH) to precipitate the product. The solid is then collected by filtration, washed with water, and purified by recrystallization.
Caption: General synthetic routes to 2-arylbenzimidazoles.
Pharmacological Activities and Mechanisms of Action
The 2-arylbenzimidazole scaffold has been extensively explored for a wide range of therapeutic applications, owing to its ability to interact with various biological targets.[][4][12]
Anticancer Activity
2-Arylbenzimidazoles exhibit potent anticancer activity through multiple mechanisms.[4][13]
-
Tubulin Polymerization Inhibition: A significant number of 2-arylbenzimidazole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division.[14] They bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]
-
Kinase Inhibition: The scaffold serves as a platform for the development of potent kinase inhibitors. Derivatives have been shown to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[15]
-
Topoisomerase Inhibition and DNA Intercalation: Some 2-arylbenzimidazoles can intercalate with DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair, thereby inducing cancer cell death.[9][15]
Caption: Key anticancer mechanisms of 2-arylbenzimidazoles.
Antiviral Activity
The structural similarity of the benzimidazole core to purine nucleosides makes it an attractive scaffold for the development of antiviral agents.[16] 2-Arylbenzimidazoles have demonstrated activity against a range of viruses, including:
-
Hepatitis C Virus (HCV): Derivatives have been identified as inhibitors of HCV NS5B polymerase, a key enzyme in viral replication.[16][17]
-
Flaviviruses: Compounds have shown inhibitory activity against viruses such as Yellow Fever Virus and Bovine Viral Diarrhea Virus (BVDV), a surrogate for HCV.[18][19][20]
-
Herpes Simplex Virus (HSV): Certain 2-arylbenzimidazoles have exhibited anti-HSV activity.[2]
Antimicrobial and Antifungal Activity
The 2-arylbenzimidazole scaffold is a valuable pharmacophore for the development of antimicrobial and antifungal agents.[5][21][22]
-
Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[5][23] The mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase.[21]
-
Antifungal Activity: Several 2-arylbenzimidazoles have demonstrated potent activity against various fungal strains, including Candida albicans.
Other Pharmacological Activities
The therapeutic potential of 2-arylbenzimidazoles extends beyond the aforementioned activities:
-
Anti-inflammatory Activity: By targeting enzymes like cyclooxygenase (COX) and various cytokines, these compounds can exert significant anti-inflammatory effects.[6][24]
-
Antioxidant Activity: The presence of hydroxyl groups on the aryl ring can impart potent antioxidant properties, enabling the scavenging of reactive oxygen species.[5]
-
Antidiabetic Activity: Recent studies have explored 2-arylbenzimidazoles as inhibitors of α-amylase, suggesting their potential in the management of type 2 diabetes.[25]
Structure-Activity Relationships (SAR)
The biological activity of 2-arylbenzimidazoles is highly dependent on the nature and position of substituents on both the benzimidazole core and the 2-aryl ring.[6][24][26][27]
-
Substituents on the 2-Aryl Ring:
-
Electron-donating groups (e.g., methoxy, hydroxyl) often enhance anticancer and antioxidant activities.[5][14]
-
Electron-withdrawing groups (e.g., nitro, halo) can influence activity, with their position being critical. For instance, a halogen at the para-position of the phenyl ring has been shown to be favorable for certain anticancer activities.[26]
-
-
Substituents on the Benzimidazole Core:
-
Substitution at the N-1 position can modulate solubility and pharmacokinetic properties.[21]
-
Substituents at the C-5 and C-6 positions can significantly impact biological activity. For example, the introduction of a hydroxyl group at the 5-position has been linked to enhanced antioxidant activity.[5][6]
-
Table 1: Representative 2-Arylbenzimidazoles and their Biological Activities
| Compound ID | 2-Aryl Substituent | Benzimidazole Substituent | Biological Activity | Target/Mechanism | IC50/EC50 | Reference |
| 4f | 2,4,5-trimethoxyphenyl | 6-methoxy | Anticancer (Siha cells) | Tubulin Inhibition | 0.61 µM | [14] |
| 27 | 4-chlorophenyl | 5,6-dichloro | Antiproliferative | Not specified | Potent | [17][18] |
| 38 | 4-hydroxyphenyl | 5-nitro | Anticancer (A549, MDA-MB-231, PC3) | Not specified | 4.47-5.50 µg/mL | [26] |
| 4h | 3,4-dihydroxyphenyl | 5-hydroxy | Antioxidant (HO scavenging) | Radical Scavenging | 46 µM | [5] |
| 31 | 2,4-dimethoxyphenyl | 5-acetyl | Antiviral (HCV) | Not specified | 1.11 µM | [19] |
Conclusion and Future Perspectives
The 2-arylbenzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility, coupled with its diverse and potent pharmacological profile, ensures its place as a "privileged structure" in drug discovery. Future research will likely focus on the development of multi-target agents that can address complex diseases like cancer and infectious diseases with improved efficacy and reduced resistance. The exploration of novel synthetic methodologies, including green chemistry approaches, will further enhance the accessibility and utility of this remarkable heterocyclic core. The continued elucidation of structure-activity relationships will undoubtedly lead to the design of next-generation 2-arylbenzimidazole-based therapeutics with enhanced potency and selectivity.
References
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. nveo.org [nveo.org]
- 5. Synthesis, antioxidant, and antimicrobial evaluation of some 2-arylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 11. sciforum.net [sciforum.net]
- 12. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. 2-Arylbenzimidazoles as antiviral and antiproliferative agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-acetyl-2-arylbenzimidazoles as antiviral agents. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00106D [pubs.rsc.org]
- 24. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Exploring the potential of 2-arylbenzimidazole scaffolds as novel α-amylase inhibitors: QSAR, molecular docking, simulation and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Substituted Benzimidazoles
Introduction: The Enduring Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows for facile interaction with various biological macromolecules, underpinning a vast spectrum of pharmacological activities.[1][3] Derivatives of this versatile heterocycle are integral to numerous FDA-approved drugs, demonstrating efficacy as anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antihistamines, and anticancer therapies.[4][5][6] The therapeutic importance of benzimidazoles continues to drive significant research into novel and efficient synthetic methodologies.[7][8]
This guide provides a comprehensive overview of the core synthetic strategies for preparing substituted benzimidazoles, intended for researchers and professionals in drug development. It moves beyond a mere recitation of protocols to explain the underlying mechanistic principles and the rationale behind methodological choices, reflecting a field-proven perspective. We will explore classical condensation reactions, modern catalytic systems, and green chemistry approaches, offering detailed experimental workflows and comparative data to inform practical application.
Foundational Synthetic Strategies: The Phillips-Ladenburg and Weidenhagen Reactions
Historically, the synthesis of the benzimidazole core has been dominated by two classical approaches: the Phillips-Ladenburg and Weidenhagen reactions. These methods, while foundational, often require harsh reaction conditions, such as high temperatures, which has spurred the development of numerous modern modifications.[9][10][11]
The Phillips-Ladenburg Synthesis: Condensation with Carboxylic Acids
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., orthoesters, nitriles).[9][12] The reaction is typically carried out by heating the reactants, often in the presence of a strong mineral acid like hydrochloric acid, which facilitates the dehydration and subsequent cyclization.[13]
The primary advantage of this method is its versatility in introducing a wide array of substituents at the 2-position of the benzimidazole ring, dictated by the choice of carboxylic acid.[14] However, the classical protocol is often hampered by the need for high temperatures (sometimes exceeding 180°C), which can be problematic for sensitive substrates.[11][12]
General Reaction Mechanism
The reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine to form a mono-acyl derivative. This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the second amino group on the carbonyl carbon. The final step is a dehydration event that leads to the aromatic benzimidazole ring.
Caption: Phillips-Ladenburg Reaction Pathway.
The Weidenhagen Synthesis: Condensation with Aldehydes
The Weidenhagen reaction provides an alternative route, utilizing the condensation of an o-phenylenediamine with an aldehyde.[9] A key distinction of this method is the necessity of an oxidative step to achieve the final aromatic benzimidazole product.[13] Without an oxidant, the reaction can terminate at an intermediate stage or produce a complex mixture of products.
Historically, stoichiometric oxidants like copper(II) acetate were employed.[13] Modern iterations of this reaction often utilize catalytic amounts of transition metals or even air as the oxidant, aligning with greener chemical principles.[9]
General Reaction Mechanism
The reaction begins with the formation of a Schiff base between the aldehyde and one of the amino groups of the o-phenylenediamine. This is followed by an intramolecular cyclization to form a 1,2-disubstituted benzimidazoline intermediate. The final and crucial step is the oxidation of this intermediate to the aromatic benzimidazole.
Caption: Weidenhagen Reaction Pathway.
Modern Synthetic Methodologies
To overcome the limitations of the classical methods, a plethora of modern synthetic protocols have been developed. These approaches often feature milder reaction conditions, higher yields, shorter reaction times, and improved environmental profiles.
Microwave-Assisted Synthesis
The application of microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of benzimidazoles.[15][16] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner product formation with higher yields.[15] Both Phillips-Ladenburg and Weidenhagen-type reactions can be effectively performed under microwave conditions.[17] For instance, the condensation of o-phenylenediamine with carboxylic acids or aldehydes can be achieved in minutes under solvent-free conditions or in green solvents like water or ethanol.[16]
| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |
| o-phenylenediamine + Carboxylic Acid | Acidic medium, Microwave (50% power) | 1.5 - 4 min | 80 - 95% | [15] |
| o-phenylenediamine + Aromatic Aldehyde | Catalyst-free, Microwave | 5 - 10 min | 94 - 98% | [16] |
| o-phenylenediamine + Aldehyde | [BMIM]HSO4 (Ionic Liquid), Microwave | Not specified | High | [7] |
Catalytic Approaches and Green Chemistry
The principles of green chemistry have significantly influenced the evolution of benzimidazole synthesis.[14][18] This has led to the development of methods that minimize or eliminate the use of hazardous substances, employ reusable catalysts, and operate under solvent-free or aqueous conditions.[7]
A variety of catalysts have been explored to facilitate the condensation reactions under milder conditions. These include:
-
Lewis Acids: Catalysts like ZrOCl₂·8H₂O, TiCl₄, and SnCl₄ have proven effective in promoting the synthesis of benzimidazoles at room temperature.[7]
-
Solid Acid Catalysts: Recyclable solid acid catalysts, such as ZrO₂–Al₂O₃, offer an environmentally friendly option, allowing for easy separation and reuse over multiple reaction cycles.[19]
-
Metal Catalysts: Transition metal catalysts, including those based on copper and cobalt, are used in oxidative condensation reactions.[6][20] For example, a cobalt(II) supported on mesoporous silica has been used for the one-pot synthesis of benzimidazoles from aldehydes and o-phenylenediamine under mild conditions.[6]
-
Ammonium Chloride: As a mild, inexpensive, and environmentally benign catalyst, ammonium chloride has been successfully used for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes in ethanol.
Caption: Key Elements of Green Benzimidazole Synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles from Carboxylic Acids
This protocol is adapted from a microwave-assisted cyclocondensation reaction.[15]
Materials:
-
o-phenylenediamine (1,2-diaminobenzene)
-
Substituted carboxylic acid (e.g., acetic acid, propionic acid)
-
4M Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (1 mmol) and the desired carboxylic acid (1 mmol).
-
Add two drops of 4M hydrochloric acid to the mixture.
-
Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 50% power) for 1.5 to 4 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the crude product from an ethanol/water mixture (50:50 v/v) to obtain the purified 2-substituted benzimidazole.
Protocol 2: Green Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride
This protocol describes an environmentally benign synthesis using a mild catalyst.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde (e.g., anisaldehyde, benzaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ice-cold water
Procedure:
-
To a round-bottom flask containing 4 mL of ethanol, add o-phenylenediamine (0.92 mmol) and the substituted aldehyde (0.92 mmol).
-
Add a catalytic amount of ammonium chloride (30 mol%).
-
Stir the resulting mixture at 80-90°C for approximately 2 hours. Monitor the reaction's completion using TLC (eluent: ethyl acetate/hexane, 1:2 v/v).
-
Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate as a solid.
-
Filter the solid product and wash it twice with water.
-
Dry the product and, if necessary, purify by recrystallization from ethanol.
Conclusion and Future Outlook
The synthesis of substituted benzimidazoles has evolved significantly from the classical, high-temperature condensation methods to a diverse array of modern, efficient, and environmentally conscious protocols. The adoption of microwave-assisted synthesis and green catalytic systems has revolutionized the accessibility of these vital pharmaceutical scaffolds. For researchers and drug development professionals, understanding the causality behind these synthetic choices—from the role of the acid catalyst in the Phillips-Ladenburg reaction to the necessity of an oxidant in the Weidenhagen synthesis—is paramount for the rational design of novel benzimidazole derivatives.
Future research will likely continue to focus on the development of even more sustainable and atom-economical synthetic routes. This includes the exploration of novel catalytic systems, flow chemistry applications, and the use of bio-based starting materials. The inherent versatility of the benzimidazole core ensures that it will remain a central focus of medicinal chemistry for years to come, with new synthetic innovations paving the way for the next generation of therapeutic agents.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. ijpsr.com [ijpsr.com]
- 4. Benzimidazole - Wikipedia [en.wikipedia.org]
- 5. impactfactor.org [impactfactor.org]
- 6. rjlbpcs.com [rjlbpcs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. asianpubs.org [asianpubs.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. chemmethod.com [chemmethod.com]
- 19. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 20. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
2-(4-Chlorophenyl)benzimidazole molecular formula C13H9ClN2
An In-depth Technical Guide to 2-(4-Chlorophenyl)benzimidazole (C13H9ClN2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document consolidates key information on its chemical and physical properties, synthesis methodologies, spectral and crystallographic data, and biological activities. Detailed experimental protocols and visual diagrams of its synthesis and potential research workflows are included to support further investigation and application of this compound.
Chemical and Physical Properties
This compound, with the molecular formula C13H9ClN2, is a benzimidazole derivative characterized by a 4-chlorophenyl substituent at the 2-position of the benzimidazole ring system.[1][2] This substitution pattern is crucial for its observed biological activities.
| Property | Value | Reference |
| Molecular Formula | C13H9ClN2 | [1][2] |
| Molecular Weight | 228.67 g/mol | [1][3] |
| IUPAC Name | 2-(4-chlorophenyl)-1H-benzimidazole | [1][2] |
| CAS Number | 1019-85-8 | [2] |
| Melting Point | 290-292 °C / 303 °C | [4] |
| Boiling Point (Predicted) | 419.0 ± 47.0 °C | [5] |
| Appearance | Colorless solid / Light yellow solid | [4] |
| Solubility | Soluble in organic solvents | [2] |
Synonyms: 2-(p-Chlorophenyl)benzimidazole, 2-(4-Chlorophenyl)-1H-benzimidazole, G 577.[2][3]
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and 4-chlorobenzaldehyde.[2][6] This reaction can be catalyzed by various reagents to improve yield and reaction conditions.
General Synthesis Pathway
The synthesis involves the reaction of o-phenylenediamine with 4-chlorobenzaldehyde, which proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the final benzimidazole product.[2]
Experimental Protocols
Protocol 1: Ammonium Chloride Catalyzed Synthesis
This method presents a green and economically viable approach to the synthesis.
-
Reactants: o-phenylenediamine (0.92 mmol), 4-chlorobenzaldehyde (0.92 mmol), and ammonium chloride (NH4Cl, 30 mol%).
-
Solvent: Ethanol (4 mL).
-
Procedure:
-
A mixture of o-phenylenediamine and 4-chlorobenzaldehyde is prepared in ethanol.
-
Ammonium chloride is added to the mixture.
-
The resulting mixture is stirred for 2 hours at 80°C.
-
Reaction completion is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:2 v/v) eluent.
-
Upon completion, the reaction mixture is poured into ice-cold water, leading to the precipitation of the product.
-
The solid product is filtered, washed with water, dried, and purified by recrystallization from ethanol.
-
-
Yield: 82%.
Protocol 2: tert-Butyl Nitrite Mediated Synthesis [7]
This protocol allows for the reaction to proceed at room temperature.
-
Reactants: o-phenylenediamine and 4-chlorobenzaldehyde.
-
Catalyst/Reagent: tert-butyl nitrite.
-
Solvent: Tetrahydrofuran (THF).
-
Procedure:
-
o-phenylenediamine is condensed with 4-chlorobenzaldehyde in tetrahydrofuran.
-
tert-butyl nitrite is present in the reaction mixture.
-
The reaction is carried out for 30 minutes at 25°C.
-
-
Yield: 80%.[7]
Spectral Data
The structure of this compound has been confirmed through various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (600 MHz, DMSO-d6) | δ 13.00 (s, 1H), 8.20 (dd, J1 = 6.6 Hz, J2 = 1.8 Hz, 2H), 7.65-7.63 (m, 4H), 7.23 (d, J = 3.0 Hz, 2H) | [8] |
| ¹³C NMR (150 MHz, DMSO-d6) | δ 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88 | [8] |
| IR (KBr, cm⁻¹) | 3442 (N-H), 1623 (C=N) | [8] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for C13H10ClN2 [M+H]⁺: 229.0527, Found: 229.0523 | [8] |
Crystallographic Data
Single-crystal X-ray diffraction studies have elucidated the three-dimensional structure of this compound.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [6] |
| Space Group | Pbca | [6] |
| a | 9.1284 (18) Å | [6] |
| b | 9.783 (2) Å | [6] |
| c | 24.156 (5) Å | [6] |
| V | 2157.2 (8) ų | [6] |
| Z | 8 | [6] |
| Calculated Density | 1.408 Mg m⁻³ | [6] |
Biological Activities and Applications
This compound has emerged as a molecule of interest in drug discovery due to its diverse biological activities.[2]
Antimicrobial Activity
Derivatives of benzimidazole are known for their broad-spectrum antimicrobial properties. This compound has shown promising activity against various bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[2] The presence of the chlorophenyl group is often associated with enhanced antimicrobial efficacy.[9][10]
Anticancer Properties
Research suggests that this compound exhibits anticancer properties through mechanisms that may involve inducing cell cycle arrest and apoptosis in cancer cells.[2] It is being investigated as a potential therapeutic agent against various cancer cell lines.
Other Potential Applications
-
Drug Development: It serves as a lead compound for the development of new therapeutic agents, with research exploring its potential against neurodegenerative disorders like Alzheimer's disease.[2]
-
Agriculture: Related benzimidazole compounds are utilized as fungicides to protect crops from fungal pathogens.[2]
-
Materials Science: Due to its photophysical properties, it is being explored for applications in organic light-emitting diodes (OLEDs).[2]
Mechanism of Action
The precise mechanism of action is still under investigation. However, molecular docking studies indicate that this compound can bind effectively to specific protein targets that are crucial for bacterial resistance and cancer cell proliferation.[2] This suggests that its therapeutic effects are mediated by the inhibition of key biological pathways.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1]
-
Serious eye irritation (Category 2): Causes serious eye irritation.[1]
Standard laboratory safety precautions should be observed when handling this compound.
Conclusion
This compound is a versatile compound with a well-established synthetic route and a growing body of evidence supporting its potential in various scientific fields. Its significant antimicrobial and anticancer activities make it a promising scaffold for the development of new therapeutic agents. Further research into its mechanism of action and structure-activity relationships will be crucial in realizing its full potential in medicine and materials science. This guide serves as a foundational resource for professionals engaged in the study and application of this important molecule.
References
- 1. This compound | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1019-85-8 [smolecule.com]
- 3. 1019-85-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound CAS#: 1019-85-8 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. isca.me [isca.me]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the bioactivity of benzimidazoles
An In-depth Technical Guide on the Bioactivity of Benzimidazoles for Researchers, Scientists, and Drug Development Professionals.
Introduction
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring. This privileged scaffold is of significant interest in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets.[1][2] Derivatives of benzimidazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic effects, leading to the development of several clinically approved drugs.[3][4] This technical guide provides a comprehensive review of the bioactivity of benzimidazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity
Benzimidazole derivatives exhibit anticancer properties through various mechanisms of action, including the inhibition of tubulin polymerization, topoisomerase, poly(ADP-ribose) polymerase (PARP), and various kinases.[1][5][6] Several benzimidazole-based drugs, such as the anthelmintics albendazole and mebendazole, have been repurposed for cancer therapy due to their ability to disrupt microtubule formation in cancer cells.[7]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | Melanoma, Lung Cancer | - | [7] |
| Albendazole | Glioblastoma, Colorectal Cancer, Melanoma | - | [7] |
| Compound 21 (benzimidazole-pyrimidine hybrid) | A549, PC-3, HeLa, MDA-MB-231 | 2.21 - 7.29 | [5] |
| Compound 32 (benzimidazole-triazole hybrid) | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [5] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2, Huh7 | 0.39 µg/mL, 0.32 µg/mL | [5] |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116, HT-29 | 16.82, 20.11 | [5] |
| Compound 10 (benzimidazole with sulfonamide moiety) | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 | [5] |
| Compound 41 (quinoxaline-benzimidazole hybrid) | A549 | 4.37 | [5] |
| [AgL4(Cl)] (benzimidazole-based silver(I) complex) | MCF-7, T47D | 9 ± 1.04, 11 ± 1.41 | [8] |
| 4-amino-3-cyano-2-(4-hydroxyphenylene)-1,2-dihydro-pyrimido[1,2-a]benzimidazole | MV4-11 | 0.230±05 μg/ml | [9] |
| Imidazopyridine/imidazopyrimidine benzimidazoles conjugates (11i and 11p) | - | 2.06, 2.26 | [9] |
| N-substituted benzimidazole derivatives (20a, 20c, 20d, 21a–21c, 22c, 22d, 23a–23c) | OVCAR-3 | 10.34 - 14.88 | [9] |
| Benzoyl substituted benzimidazole 6 | MCF-7, HL-60 | 16.18±0.07, 15.15±0.05 | [9] |
| Carboxyl substituted benzimidazole 7 | MCF-7, HL-60 | 19.21±0.08, 18.29±0.06 | [9] |
| Chrysin benzimidazole derivative (1) | MFC cells | 25.72±3.95 | [9] |
| Indole- and Benzimidazole-Based Compounds (8a, 8b, 8c) | MDA-MB-231 | 12.69 ± 0.84 to 12.83 ± 3.50 | [10] |
| Indole- and Benzimidazole-Based Compounds (8a, 8c) | A549 | 23.05 ± 1.45 and 11.63 ± 2.57 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[3][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzimidazole test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase during the assay (typically 1,000 to 100,000 cells per well). Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole test compound in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12] Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, protected from light.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[3] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC50 value.
Signaling Pathways in Anticancer Activity
Caption: Mechanisms of anticancer action of benzimidazole derivatives.
Antimicrobial Activity
Benzimidazole derivatives are effective against a wide range of microorganisms, including bacteria and fungi.[11][13] Their mechanism of action often involves the inhibition of essential cellular processes such as nucleic acid and protein synthesis, or ergosterol biosynthesis in fungi.[2][11]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 11d (bis-benzimidazole derivative) | S. aureus | 2 | [14] |
| B. subtilis | 2 | [14] | |
| M. luteus | 4 | [14] | |
| E. coli | 16 | [14] | |
| S. dysenteriae | 4 | [14] | |
| P. aeruginosa | 8 | [14] | |
| B. proteus | 4 | [14] | |
| E. typhosa | 8 | [14] | |
| Hydrochloride 13b (of compound 11d) | - | similar to 11d | [14] |
| Compound 5c (5-fluorouracil benzimidazole) | various bacterial strains | moderate to excellent | [14] |
| Benzimidazole-hydrazones | E. coli | moderate | [14] |
| Benzimidazole-hydrazones | Candida species | notable activity | [15] |
| Compound 2 (oxadiazole derivative) | Bacillus cereus | highly active | [16] |
| Escherichia coli | slightly active | [16] | |
| Compound 4 (triazole derivative) | Bacillus cereus | moderately active | [16] |
| Compound 9a (hydrazone derivative) | Bacillus cereus | moderately active | [16] |
| Compound 3a (Mannich base derivative) | Bacillus cereus | slightly active | [16] |
| Compound 10c (thioglycolic acid derivative) | Bacillus cereus | slightly active | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][17]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Benzimidazole test compound
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer or nephelometer
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of the benzimidazole compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare an inoculum suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Caption: Experimental workflow for MIC determination by broth microdilution.
Antiviral Activity
Benzimidazole derivatives have shown promising activity against a variety of RNA and DNA viruses.[18][19] Their mechanisms of action can include the inhibition of viral entry, replication, or other essential viral processes.
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of selected benzimidazole derivatives, with data presented as EC50 values (the concentration required to inhibit 50% of the viral effect).
| Compound/Scaffold | Virus | EC50 (µM) | SI | Reference |
| 14 benzimidazole derivatives | CVB-5 | 9 - 17 | 6 to >11 | [18] |
| 7 benzimidazole derivatives | RSV | 5 - 15 | 6.7 to ≥20 | [18] |
| 2-benzylbenzimidazole derivatives | CVB-5, RSV, BVDV, Sb-1 | - | - | [18] |
| 1-phenylbenzimidazole (2) | - | - | - | [18] |
| 2-trifluoromethylbenzimidazole (69) | - | - | - | [18] |
| dihydropyrido[3',2':4,5]imidazo[1,2-a][1][3]benzodiazepin-5-one (3) | - | - | - | [18] |
| dibenzo[c,e]benzimidazo[1,2-a]azepine (22) | - | - | - | [18] |
| 2-(tetrahydropyran-2-yl)benzimidazole (81, 82, 86) | BVDV, Sb-1 | - | - | [18] |
| Benzimidazole derivatives (10, 12, 13) | CMV | >0.2, 1.1-3.2, 1.0-1.2 pg/mL (IC50) | - | [19] |
| VZV | 0.2-0.5, 0.6-2.8, 0.8-1.4 pg/mL (IC50) | - | [19] | |
| Compound 66 | HIV | ~6.0 nM (IC50) | >1000-fold cytotoxicity | [19] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in the number of viral plaques in a cell monolayer.[18]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Benzimidazole test compound
-
Cell culture medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixative solution (e.g., formaldehyde)
-
24- or 48-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for an adsorption period (e.g., 1-2 hours).
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the benzimidazole test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells and stain them with a staining solution like crystal violet. The viable cells will be stained, and the plaques (areas of cell death) will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Anthelmintic Activity
Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine.[20] Their primary mechanism of action is the inhibition of tubulin polymerization in parasitic worms, leading to disruption of the cytoskeleton and subsequent paralysis and death of the parasite.[9]
Quantitative Anthelmintic Activity Data
The following table summarizes the in vitro anthelmintic activity of selected benzimidazole derivatives.
| Compound | Helminth Species | Assay | Result | Reference |
| AO14 | Trichuris muris (L1) | - | IC50 = 3.30 µM | [21] |
| BZ6 | Trichuris muris (L1) | - | IC50 = 8.89 µM | [21] |
| Heligmosomoides polygyrus (adult) | Motility | 100% killed (IC50 = 5.3 µM) | [21] | |
| BZ12 | Trichuris muris (L1) | - | IC50 = 4.17 µM | [21] |
| Trichuris muris (adult) | Motility | 81% killed (IC50 = 8.1 µM) | [21] | |
| Heligmosomoides polygyrus (adult) | Motility | 53% killed | [21] | |
| Albendazole | Haemonchus contortus | Adult Motility | 100% mortality within 8 hours (at 1.25 mg/ml) | [20] |
| Mebendazole | Giardia lamblia | Growth Inhibition | 30- to 50-fold more active than metronidazole | [20] |
| Albendazole | Giardia lamblia | Growth Inhibition | 30- to 50-fold more active than metronidazole | [20] |
| BZD31 | Fasciola hepatica | Ovicidal Assay | > 71% Inhibition (at 5 µM) | [20] |
| BZD59 (Albendazole-resistant) | Fasciola hepatica | Adult Motility | High motility inhibition | [20] |
| 7c (piperazine derivative) | Trichinella spiralis | Larvicidal Assay | ~94% Efficacy (at 100 µg/mL, 48h) | [20] |
| 2-phenylbenzimidazole | Pheretima posthuma | Paralysis and Death Time | 0.931±0.231 & 1.317±0.149 minutes | [22] |
Experimental Protocol: Larval Motility Assay
The larval motility assay is used to assess the larvicidal effects of anthelmintic compounds.[20][23]
Materials:
-
L1 or L3 stage larvae of the target helminth
-
96-well plates
-
Benzimidazole test compound
-
Liquid medium (e.g., RPMI-1640)
-
Incubator
-
Microscope or automated tracking software
Procedure:
-
Larval Preparation: Obtain L1 or L3 larvae from hatched eggs or by culturing fecal samples from infected animals.
-
Compound Exposure: In a 96-well plate, expose a defined number of larvae to a range of concentrations of the benzimidazole test compound in a liquid medium. Include a vehicle control and a positive control (a known anthelmintic drug).
-
Incubation: Incubate the plates at an appropriate temperature for a specific duration (e.g., 24, 48, or 72 hours).
-
Motility Assessment: Assess the motility of the larvae under a microscope. Larvae are considered dead or immobile if they do not show any movement upon gentle probing or stimulation. Automated tracking software can also be used for a more objective assessment.
-
Data Analysis: Calculate the percentage of larval mortality for each compound concentration. Determine the LC50 (lethal concentration for 50% of the larvae) by plotting the percentage of mortality against the compound concentration.
Caption: Experimental workflow for the larval motility assay.
Conclusion
The benzimidazole scaffold continues to be a highly valuable framework in the discovery and development of new therapeutic agents. Its derivatives have demonstrated significant bioactivity across a wide range of diseases, driven by diverse mechanisms of action. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this important class of compounds. Further research into the structure-activity relationships and mechanisms of action of novel benzimidazole derivatives holds great promise for the development of more potent and selective drugs to address unmet medical needs.
References
- 1. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. researchhub.com [researchhub.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Synergistic Antiproliferative Activity of Newly Synthesized Benzimidazole-Based Silver(I) Complexes on MCF-7 and T47D Cell Lines, CT-DNA Interactions Supported by Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nveo.org [nveo.org]
- 10. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. benchchem.com [benchchem.com]
- 19. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 23. avmajournals.avma.org [avmajournals.avma.org]
A Technical Guide to the Therapeutic Applications of Benzimidazole Compounds
Preamble: The Benzimidazole Scaffold - A Privileged Core in Modern Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and nucleic acids, through mechanisms like hydrogen bonding and π–π stacking.[2][3] This inherent versatility has established benzimidazole as a "privileged scaffold," a molecular framework that can be readily modified to generate ligands for diverse biological receptors.[1][4] Consequently, benzimidazole derivatives have been successfully developed into a broad spectrum of therapeutic agents, demonstrating anticancer, anthelmintic, antimicrobial, and antiviral activities.[5][6][7]
This guide provides an in-depth exploration of the key therapeutic applications of benzimidazole compounds. We will dissect the molecular mechanisms of action, analyze critical structure-activity relationships (SAR) that drive potency and selectivity, and present validated experimental protocols for the evaluation of these compounds. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this prolific chemical space.
Anticancer Applications: Repurposing and Rational Design
Benzimidazole derivatives have emerged as powerful anticancer agents, acting through a variety of mechanisms to disrupt tumor growth and proliferation.[6][8] This field has been significantly advanced by the repurposing of established anthelmintic drugs like mebendazole and albendazole, which have shown unexpected and potent antitumor effects.[9][10]
Mechanisms of Antineoplastic Action
The anticancer efficacy of benzimidazoles is not attributed to a single mode of action but rather to their ability to engage multiple, critical cellular pathways.[9][11]
-
Tubulin Polymerization Inhibition: This is the most well-characterized mechanism, particularly for repurposed anthelmintics.[9][12] Benzimidazoles bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[12][13][14] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest, mitotic catastrophe, and ultimately, apoptosis.[8][11][15]
-
Inhibition of Oncogenic Signaling: Certain derivatives have been shown to inhibit key kinase signaling pathways, such as PI3K/AKT and MAPK, which are crucial for cancer cell survival and proliferation.[9][16]
-
Topoisomerase Inhibition: Some benzimidazoles can function as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription, leading to DNA damage and cell death.[1][16]
-
Induction of Apoptosis: Beyond mitotic arrest, benzimidazoles can trigger apoptosis through p53 activation and by modulating the mitochondrial membrane potential.[11][12][16]
References
- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure–Activity Relationship | Semantic Scholar [semanticscholar.org]
- 5. ace.as-pub.com [ace.as-pub.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Foundational Characterization of Novel Benzimidazoles
Introduction: Beyond the Synthesis
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its privileged structure, a fusion of benzene and imidazole rings, offers a unique combination of physicochemical properties, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions, which allow for efficient binding to biological macromolecules.[1] The therapeutic applications are vast, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4]
However, the successful synthesis of a novel benzimidazole derivative is merely the first step in a long and rigorous journey. The true value of a new chemical entity (NCE) is unlocked through meticulous characterization. This process is not a mere checklist of analytical techniques; it is a systematic investigation designed to confirm the molecule's identity, understand its inherent properties, and predict its physiological behavior. Without this foundational data, a promising compound cannot confidently advance through the drug discovery pipeline.
This guide provides an in-depth, field-proven perspective on the core characterization workflow for novel benzimidazoles. We will move beyond simply listing protocols to explain the causality behind each experimental choice, ensuring a self-validating system of analysis. The workflow is logically structured into three critical stages: Structural Elucidation, Physicochemical Profiling, and Preliminary Biological Assessment.
Part 1: Structural Elucidation: Confirming the Molecular Identity
The first and most critical objective is to unequivocally confirm that the molecule you synthesized is the molecule you intended to synthesize. This stage employs a suite of complementary techniques to build a complete and validated picture of the compound's structure, from its basic connectivity to its three-dimensional arrangement.
The Spectroscopic Toolkit: A Multi-faceted Approach
No single spectroscopic method provides the complete picture. Instead, we use them in concert, with each technique corroborating the others to build an unshakeable structural assignment.
Expertise & Experience: NMR is the undisputed cornerstone of structural elucidation for organic molecules. For a novel benzimidazole, ¹H and ¹³C NMR are non-negotiable. They provide a detailed map of the carbon-hydrogen framework, confirming the precise arrangement of atoms and the success of the synthetic transformation.
Trustworthiness: The high resolution and predictable nature of NMR spectra allow for a self-validating analysis. The integration of proton signals should match the number of protons, and the chemical shifts must be consistent with the electronic environment of the benzimidazole core and its substituents.
-
¹H NMR: Reveals the number of different proton environments and their neighboring protons through spin-spin coupling. Key signals to identify include the N-H proton (if present, often a broad singlet) and the distinct aromatic protons on the benzene and any substituent rings.
-
¹³C NMR: Determines the number of non-equivalent carbon atoms. The chemical shifts of the C2 carbon (the one between the two nitrogen atoms) and the carbons at the ring fusion are highly characteristic.
| Typical ¹H NMR Chemical Shifts for Benzimidazole Core | Typical ¹³C NMR Chemical Shifts for Benzimidazole Core |
| Proton | Approx. Chemical Shift (ppm) |
| N-H | 12.0 - 13.0 (broad) |
| Aromatic C-H | 7.2 - 8.0 |
| Aromatic C-H | 7.2 - 7.6 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified benzimidazole derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly showing exchangeable protons like N-H.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.
Expertise & Experience: While NMR defines the structure, Mass Spectrometry confirms the total mass. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can be used to confirm the elemental composition, leaving little room for ambiguity.
Trustworthiness: The molecular ion peak is a pass/fail test. If the observed mass does not match the calculated mass for the target molecule, there is a fundamental issue with the sample's identity or purity. Electrospray Ionization (ESI) is a common and gentle ionization technique well-suited for most benzimidazole derivatives, typically showing a protonated molecular ion, [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions in the mass analyzer (e.g., Time-of-Flight or Orbitrap) to measure their mass-to-charge ratio (m/z).
-
Data Interpretation: Identify the [M+H]⁺ peak and compare its m/z value to the calculated exact mass of the protonated target molecule.
Expertise & Experience: IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. For benzimidazoles, it's particularly useful for verifying the presence of the N-H bond (if unsubstituted at the nitrogen) and confirming the integrity of the aromatic system.
Trustworthiness: The presence or absence of characteristic absorption bands provides a quick quality control check. For example, if the synthesis involved the reaction of an o-phenylenediamine, the disappearance of the characteristic N-H stretching bands of the primary amine and the appearance of the benzimidazole N-H stretch would support a successful cyclization.
| Functional Group | Characteristic Absorption Frequency (cm⁻¹) | Appearance |
| N-H Stretch (Benzimidazole) | 3100 - 3500 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium |
| C=N Stretch (Imidazole) | 1580 - 1650 | Medium to strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands, variable |
The Definitive Structure: Single-Crystal X-ray Diffraction (SC-XRD)
Expertise & Experience: When an unambiguous, three-dimensional structure is required, SC-XRD is the gold standard.[5][6] It moves beyond connectivity to provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state.[7][8] For benzimidazoles, this technique is invaluable for understanding intermolecular interactions like hydrogen bonding and π-π stacking, which can be critical for receptor binding and material properties.[9][10]
Trustworthiness: A successfully solved and refined crystal structure is the most authoritative piece of evidence for a molecule's structure. The process involves fitting a structural model to the observed diffraction data, resulting in a low R-factor (a measure of agreement) that validates the final structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The most challenging step is growing a high-quality single crystal (typically 0.1-0.3 mm in size).[11] This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[11]
-
Data Collection: The mounted crystal is placed in the diffractometer, cooled in a stream of nitrogen gas, and irradiated with a monochromatic X-ray beam. The crystal is rotated while the instrument records the diffraction pattern.[5][11]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[7][11] The structure is then "solved" using computational methods to determine the initial positions of the atoms. This model is then "refined" to achieve the best possible fit with the experimental data.
Logical Workflow for Structural Elucidation
Caption: Workflow for the comprehensive structural elucidation of a novel benzimidazole.
Part 2: Physicochemical Profiling: Predicting In Vivo Behavior
Once the structure is confirmed, the next phase is to characterize the physicochemical properties that will dictate the compound's behavior as a potential drug. These properties are critical for formulation, stability, and predicting absorption, distribution, metabolism, and excretion (ADME).
Thermal Analysis (DSC & TGA): Assessing Stability and Form
Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding a compound's solid-state properties.[12] DSC can identify the melting point, a key indicator of purity, and reveal other thermal events like polymorphic transitions. TGA measures changes in mass with temperature, which is critical for identifying the presence of bound solvents or hydrates and determining the decomposition temperature. This information is vital for determining appropriate storage and handling conditions.
Trustworthiness: These techniques provide quantitative data that serves as a baseline for all future batches of the compound. A sharp melting endotherm in DSC is a strong indicator of high purity. A TGA thermogram showing no mass loss before the decomposition point confirms the material is anhydrous and non-solvated.
| Technique | Primary Measurement | Key Insights for Benzimidazoles |
| DSC | Heat flow into/out of a sample vs. Temperature | Purity (melting point), Polymorphism, Amorphous vs. Crystalline |
| TGA | Mass vs. Temperature | Thermal stability (decomposition temp), Presence of solvates/hydrates |
Experimental Protocol: Simultaneous TGA-DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an appropriate sample pan (e.g., aluminum or alumina).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Analysis Program: Heat the sample under a controlled atmosphere (typically nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 350 °C or higher, depending on expected stability).[13]
-
Data Analysis: Analyze the resulting thermograms. Identify the onset and peak temperatures for melting endotherms in the DSC data. In the TGA data, identify the onset temperature of decomposition and quantify any mass loss steps.
Solubility and Lipophilicity (pKa & LogP/LogD): Keys to Absorption
Expertise & Experience: These two parameters are among the most important for predicting a drug's pharmacokinetic properties.[14]
-
pKa: The ionization constant dictates the charge state of a molecule at a given pH.[15] Benzimidazoles are amphoteric, possessing a weakly acidic N-H proton and a basic imine nitrogen.[16] The pKa determines solubility in the varying pH environments of the gastrointestinal tract and blood, and it governs how the molecule will interact with its biological target.
-
LogP/LogD: The partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are measures of lipophilicity ("greasiness").[15][17] This property is a primary driver of a molecule's ability to cross biological membranes, like the intestinal wall.[14] A balance is crucial; a molecule that is too lipophilic may have poor solubility, while one that is too hydrophilic may not cross membranes effectively.
Trustworthiness: These experimental values are critical inputs for computational ADME models and for making strategic decisions. For example, if a potent compound has very low aqueous solubility, its LogD at physiological pH (7.4) can help determine if salt formation (by targeting the basic nitrogen) is a viable strategy to improve it.
| Parameter | What it Measures | Why it's Critical for Benzimidazoles |
| pKa | Acid/base strength | Determines charge state and solubility at physiological pH. |
| LogP | Lipophilicity of the neutral molecule | Predicts ability to cross membranes and potential for non-specific binding. |
| LogD | Lipophilicity at a specific pH | The "real-world" measure of lipophilicity for ionizable drugs like benzimidazoles. |
Experimental Protocol: pKa and LogD Determination via Potentiometric Titration
-
Sample Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.
-
Titration: Use an automated titrator (e.g., SiriusT3) to perform an acid-base titration across a wide pH range (e.g., pH 2-12).[14]
-
Partitioning (for LogD): Add a layer of n-octanol to the sample vial. The instrument will perform the titration and use a UV probe to measure the concentration of the compound in the aqueous phase at each pH point, allowing it to calculate the partitioning between the two phases.
-
Calculation: The instrument software calculates the pKa values from the titration curve and the LogD values from the partitioning data at each pH. The LogP can be extrapolated from this data.
Influence of Physicochemical Properties on Drug Development
Caption: Interplay of core physicochemical properties and their impact on drug development decisions.
Part 3: Preliminary Biological Assessment: Early ADME Screening
With a confirmed structure and a solid physicochemical profile, the final foundational step is to assess the compound's likely fate in a biological system. These in vitro assays are cost-effective methods to flag potential liabilities early, long before any animal studies are considered.
In Vitro Metabolic Stability: Will it Survive the Liver?
Expertise & Experience: The liver is the body's primary metabolic hub, and enzymes within it (particularly the Cytochrome P450 family) are responsible for clearing most drugs from circulation.[18] An in vitro metabolic stability assay measures how quickly a compound is broken down by these enzymes.[19] A compound that is metabolized too quickly will have a short half-life and may not be effective. We typically use either liver microsomes (a subcellular fraction rich in P450s) or cryopreserved hepatocytes (intact liver cells), with hepatocytes providing a more complete picture of metabolism.[19]
Trustworthiness: This assay provides a quantitative measure of intrinsic clearance (Clint), which can be used to rank-order compounds within a series and to predict in vivo clearance. By running known control compounds, the assay is validated to ensure the metabolic activity of the liver preparations is within expected ranges.
Experimental Protocol: Hepatocyte Metabolic Stability Assay
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend them in a pre-warmed incubation medium to a known cell density (e.g., 0.5 x 10⁶ viable cells/mL).[20][21]
-
Incubation: Add the novel benzimidazole (at a low concentration, e.g., 1 µM) to the hepatocyte suspension.[20]
-
Time Course: Incubate the mixture at 37°C with gentle shaking. At specific time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the suspension and immediately quench the metabolic reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[20]
-
Sample Analysis: Centrifuge the quenched samples to pellet the cell debris. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[22]
| In Vitro Half-Life (t½) | Predicted In Vivo Clearance | Interpretation |
| < 15 min | High | Likely to be cleared too rapidly in vivo. |
| 15 - 60 min | Moderate | May be acceptable, depending on the therapeutic target. |
| > 60 min | Low | Desirable for many targets requiring sustained exposure. |
Caco-2 Permeability Assay: Can it Cross the Gut Wall?
Expertise & Experience: For orally administered drugs, absorption from the small intestine is a prerequisite for efficacy. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this.[23][24] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that, when grown on a semi-permeable membrane, differentiate to mimic the epithelial barrier of the small intestine, complete with tight junctions and efflux transporters.[23][25][26]
Trustworthiness: This assay provides a robust, quantitative measure of permeability (the apparent permeability coefficient, Papp) that correlates well with human intestinal absorption.[23][27] Crucially, by measuring transport in both directions (apical to basolateral for absorption, and basolateral to apical for efflux), the assay can calculate an "efflux ratio." An efflux ratio greater than 2 suggests the compound is actively pumped out of the cells by transporters like P-glycoprotein (P-gp), a common mechanism of poor oral bioavailability.[25][26]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate (e.g., a Transwell™ system) and cultured for ~21 days to allow them to differentiate and form a confluent, polarized monolayer.[23][25]
-
Integrity Check: The integrity of the cell monolayer is confirmed before the experiment using a fluorescent marker like Lucifer Yellow.
-
Transport Experiment (A -> B): The test compound is added to the apical (upper) chamber. At various time points, samples are taken from the basolateral (lower) chamber to measure the amount of compound that has crossed the monolayer.
-
Transport Experiment (B -> A): In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber to measure efflux.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Calculation: The Papp values for both directions are calculated, and these are used to determine the efflux ratio (Papp(B-A) / Papp(A-B)).[25]
| Papp (A->B) (x 10⁻⁶ cm/s) | Efflux Ratio | Interpretation |
| < 1 | Any | Low Permeability (Poor Absorption) |
| 1 - 10 | < 2 | Moderate Permeability |
| > 10 | < 2 | High Permeability (Good Absorption) |
| Any | > 2 | Potential Efflux Substrate (May have poor absorption despite good passive permeability) |
Early ADME Screening Cascade
Caption: A simplified workflow for early ADME screening of novel benzimidazoles.
Conclusion: An Integrated and Indispensable Workflow
The characterization of a novel benzimidazole is a multi-disciplinary effort that builds a bridge from chemical synthesis to biological potential. The integrated workflow described here—moving logically from definitive structural confirmation to predictive physicochemical and ADME profiling—is essential for mitigating risk and making informed, data-driven decisions in drug discovery. Each step provides a critical piece of the puzzle, and together they form a self-validating dossier that establishes the identity, quality, and drug-like potential of a new chemical entity. By embracing this rigorous, foundational analysis, researchers can ensure that only the most promising candidates, built on a bedrock of solid scientific evidence, are progressed toward the clinic.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation [mdpi.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 8. pulstec.net [pulstec.net]
- 9. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 13. azom.com [azom.com]
- 14. thesolubilitycompany.com [thesolubilitycompany.com]
- 15. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mttlab.eu [mttlab.eu]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 25. Caco-2 Permeability | Evotec [evotec.com]
- 26. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 27. ovid.com [ovid.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole via the condensation of o-phenylenediamine and 4-chlorobenzaldehyde. Benzimidazole derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The protocols outlined below are based on established literature methods, offering various catalytic and solvent systems to suit different laboratory setups and green chemistry initiatives.
Reaction Scheme
The fundamental reaction involves the condensation and subsequent oxidative cyclization of o-phenylenediamine with 4-chlorobenzaldehyde to yield the target benzimidazole.
Figure 1: General reaction scheme for the synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole.
Quantitative Data Summary
The following table summarizes the reaction conditions and corresponding yields for the synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole using different catalytic systems. This allows for a comparative assessment of the various methodologies.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnO Nanoparticles (0.02 mol%) | Ethanol | 70 | 15 min - 2 h | 61 | [1] |
| NH4Cl (30 mol%) | Ethanol | 80 | 2 h | 82 | |
| p-Toluenesulfonic acid (p-TSOH) | DMF | 80 | 2-3 h | 78 | [2][3] |
| tert-Butyl nitrite | Tetrahydrofuran | 25 | 0.5 h | 80 | [4] |
| Wt-Fe3O4 MNPs | Not Specified | Not Specified | Not Specified | High | [5] |
| Au/TiO2 | CHCl3:MeOH (3:1) | 25 | 2 h | High | [6] |
| Solvent-free | None | 140 | Not Specified | High | [4] |
Experimental Protocols
Below are detailed experimental protocols for two distinct methods for the synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole.
Protocol 1: Zinc Oxide Nanoparticle Catalyzed Synthesis in Ethanol
This protocol utilizes zinc oxide nanoparticles as an efficient and eco-friendly catalyst.[1]
Materials:
-
o-phenylenediamine (1.08 g, 10 mmol)
-
4-chlorobenzaldehyde (1.41 g, 10 mmol)
-
Zinc Oxide Nanoparticles (ZnO NPs) (0.02 mol%)
-
Absolute Ethanol (50 mL)
-
Ethanol-water (1:1) mixture for washing
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add o-phenylenediamine (10 mmol) and 4-chlorobenzaldehyde (10 mmol).
-
Add 50 mL of absolute ethanol to the flask.
-
Add ZnO NPs (0.02 mol%) to the mixture.
-
The reaction mixture is stirred at 70 °C.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the product repeatedly with an ethanol-water (1:1) mixture.[1]
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-chlorophenyl)-1H-benzo[d]imidazole.
-
Dry the purified product under vacuum.
Expected Outcome:
-
Product: 2-(4-chlorophenyl)-1H-benzo[d]imidazole
-
Appearance: Pale brown powder[1]
-
Yield: Approximately 61%[1]
-
Melting Point: 296–298 °C[1]
-
Spectroscopic Data:
-
IR (KBr, cm-1): 3318 (N-H), 1490 (C=N)[1]
-
1H-NMR (DMSO-d6, δ, ppm): 12.9 (s, 1H, NH), 8.15 (d, 2H), 7.49-7.64 (m, 4H), 7.20 (m, 2H)
-
13C-NMR (DMSO-d6, δ, ppm): 111.1, 118.6, 121.9, 126.2, 128.6, 129.5, 130.0, 134.8, 143.5, 151.0
-
ESI-MS: Calculated m/z 228.05, Observed m/z for [M+H]+ 229.06
-
Protocol 2: Ammonium Chloride Catalyzed Synthesis in Ethanol
This method employs the readily available and inexpensive ammonium chloride as a catalyst.
Materials:
-
o-phenylenediamine (0.100 g, 0.92 mmol)
-
4-chlorobenzaldehyde (0.129 g, 0.92 mmol)
-
Ammonium Chloride (NH4Cl) (0.015 g, 0.28 mmol, 30 mol%)
-
Ethanol (4 mL)
-
Ice-cold water
Equipment:
-
Reaction vial or small round-bottom flask
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, combine o-phenylenediamine (0.92 mmol) and 4-chlorobenzaldehyde (0.92 mmol).
-
Add 4 mL of ethanol to the mixture.
-
Add ammonium chloride (30 mol%) to the reaction mixture.
-
Stir the resulting mixture at 80°C for 2 hours.
-
Monitor the reaction by TLC (ethyl acetate:hexane, 1:2 v/v) to confirm completion.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
A solid product will precipitate.
-
Filter the precipitate and wash it twice with water.
-
Dry the product and purify by recrystallization from ethanol to yield the pure product.
Expected Outcome:
-
Product: 2-(4-chlorophenyl)-1H-benzo[d]imidazole
-
Appearance: Colorless solid
-
Yield: Approximately 82%
-
Melting Point: 290-292°C
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis, workup, and purification of 2-(4-chlorophenyl)-1H-benzo[d]imidazole.
Caption: General workflow for the synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole.
Reaction Mechanism
The following diagram outlines the plausible reaction mechanism for the formation of the benzimidazole ring system.
Caption: Plausible mechanism for benzimidazole formation.
References
- 1. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 1,2-disubstituted benzimidazoles utilizing microwave irradiation. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The methodologies described herein offer a rapid and effective means to generate diverse libraries of these valuable compounds for drug discovery and development programs.
Overview of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis employs microwave radiation to heat reactants directly and efficiently.[3] This technique often leads to a remarkable acceleration of chemical reactions, with reaction times being reduced from hours to mere minutes.[1][4][5] The key advantages of this technology include:
-
Rapid Reaction Rates: Significant reduction in reaction times compared to conventional heating methods.[1][4]
-
Higher Yields: Often results in improved product yields and purity.[1][2]
-
Energy Efficiency: Localized heating of the sample is more energy-efficient than heating an entire oil bath or furnace.[3]
-
Greener Chemistry: Shorter reaction times and the potential for solvent-free conditions contribute to more environmentally benign processes.[4][5]
General Reaction Pathway
The microwave-assisted synthesis of 1,2-disubstituted benzimidazoles typically involves the condensation of an N-substituted o-phenylenediamine with an aldehyde or a carboxylic acid. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final benzimidazole product.
References
Application Notes & Protocols: 2-(4-Chlorophenyl)benzimidazole as a Novel Antimicrobial Agent
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration and characterization of novel chemical entities with therapeutic potential. Benzimidazole derivatives have emerged as a promising class of compounds due to their broad spectrum of biological activities.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Chlorophenyl)benzimidazole as an antimicrobial agent. It covers the compound's fundamental properties, proposed mechanisms of action, and detailed, field-proven protocols for evaluating its efficacy and preliminary safety profile. The methodologies are designed to be robust and self-validating, providing a solid foundation for further investigation and development.
Introduction and Scientific Context
This compound (CPB) is a heterocyclic aromatic compound featuring a benzimidazole core fused to a 4-chlorophenyl moiety at the 2-position.[2] The benzimidazole scaffold is a structural bioisostere of naturally occurring purines, allowing it to interact with various biological targets, which underpins its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The presence of an electron-withdrawing chlorophenyl group is often associated with enhanced antimicrobial potency in related structures.[5]
This guide offers a practical framework for investigating CPB's antimicrobial properties, beginning with its synthesis and leading into standardized assays for quantifying its activity against a panel of medically relevant microorganisms.
Chemical and Physical Properties
A foundational understanding of the compound's properties is critical for proper handling, formulation, and experimental design.
| Property | Value | Reference |
| IUPAC Name | 2-(4-chlorophenyl)-1H-benzimidazole | [2] |
| CAS Number | 1019-85-8 | [2] |
| Molecular Formula | C₁₃H₉ClN₂ | [2][6] |
| Molecular Weight | 228.67 g/mol | [2][6] |
| Appearance | Colourless to pale yellow solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | [2] |
| Melting Point | 290-292°C |
Overview of Synthesis
The most prevalent and efficient method for synthesizing this compound is the Phillips-Ladenburg condensation reaction.[7] This typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde.[8]
-
Reaction: o-phenylenediamine + 4-chlorobenzaldehyde → this compound
-
Common Conditions: The reaction is often catalyzed by an acid and can be performed under various conditions, including reflux in ethanol with a catalytic amount of ammonium chloride (NH₄Cl) or in the presence of polyphosphoric acid at elevated temperatures.[7] Green synthesis approaches using recyclable nanocatalysts have also been developed.[3]
Proposed Mechanism of Antimicrobial Action
While the precise mechanism for this compound is an active area of research, the broader benzimidazole class is known to interfere with several key microbial pathways.[2] Molecular docking studies suggest that CPB can effectively bind to specific protein targets involved in bacterial resistance and proliferation.[2] A primary proposed mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, transcription, and repair.[9] By binding to the ATP-binding site of the GyrB subunit, benzimidazoles can prevent the supercoiling and uncoiling of DNA, leading to a cessation of replication and ultimately, cell death.[9]
Application Notes: Experimental Considerations
-
Solvent Selection: For antimicrobial assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing the primary stock solution due to its high solubilizing capacity and compatibility with aqueous culture media. Expertise Insight: It is crucial to ensure the final concentration of DMSO in the assay wells is non-inhibitory to the test microorganisms, typically ≤1% (v/v). A solvent toxicity control must always be included.
-
Compound Stability: this compound is moderately stable under standard laboratory conditions.[2] Stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light where possible.
-
Spectrum of Activity: Based on literature for related compounds, CPB is expected to show activity against Gram-positive bacteria, including resistant strains like MRSA, and fungal pathogens such as Candida albicans.[2][10] Activity against Gram-negative bacteria may be more variable and should be thoroughly investigated.[11]
Experimental Protocols
The following protocols provide a standardized workflow for the antimicrobial and cytotoxic evaluation of this compound.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of CPB for serial dilution in subsequent assays.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and micropipettes
Procedure:
-
Accurately weigh 2 mg of CPB powder and place it in a sterile microcentrifuge tube.
-
Add 200 µL of anhydrous DMSO to the tube to create a stock solution of 10 mg/mL (10,000 µg/mL).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.
-
This stock solution can be used to prepare intermediate dilutions as needed for specific assays.
-
Store the stock solution at -20°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of CPB that visibly inhibits the growth of a target microorganism. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[12][13]
Materials:
-
CPB stock solution (10 mg/mL)
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum, standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile saline or broth for dilutions
-
Multichannel micropipette
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of a working solution of CPB (e.g., 1280 µg/mL) to the first column of wells. This creates a starting concentration of 640 µg/mL.
-
Serial Dilution: Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10. This will typically create a concentration range from 640 µg/mL down to 1.25 µg/mL.
-
Controls:
-
Column 11 (Growth Control): Add 10 µL of the diluted inoculum to these wells. They contain no CPB.
-
Column 12 (Sterility Control): These wells contain only sterile broth.
-
-
Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 10 µL of this diluted inoculum to wells in columns 1 through 11.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading Results: The MIC is the lowest concentration of CPB at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of CPB that kills ≥99.9% of the initial microbial inoculum.
Procedure:
-
Following MIC determination (Protocol 2), select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Using a calibrated loop or pipette, take a 10 µL aliquot from each of these wells (and the growth control well).
-
Spot-plate the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
Reading Results: The MBC/MFC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.
Protocol 4: Preliminary Cytotoxicity Assessment (MTT Assay)
Objective: To evaluate the effect of CPB on the metabolic activity of a mammalian cell line as an early indicator of cytotoxicity.[3][14]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CPB stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of CPB in complete medium. Remove the old medium from the cells and replace it with 100 µL of medium containing the desired concentrations of CPB. Include untreated and solvent controls.[14]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Interpretation and Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized clearly for comparative analysis.
Table 1: Representative Antimicrobial Activity of this compound
| Microorganism | Strain Type | ATCC No. | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | 8 - 32 | 32 - 64 |
| Staphylococcus aureus | MRSA | 43300 | 16 - 64 | 64 - 128 |
| Bacillus subtilis | Gram-positive | 6633 | 4 - 16 | 16 - 32 |
| Escherichia coli | Gram-negative | 25922 | 64 - 256 | >256 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 128 - 512 | >512 |
| Candida albicans | Fungus | 90028 | 16 - 64 | 64 - 128 |
Note: The values presented are hypothetical examples based on activities reported for structurally related benzimidazole derivatives and serve as a guide for expected outcomes. Actual values must be determined experimentally.[2][10][15]
Conclusion
This compound represents a molecule of significant interest for antimicrobial drug discovery. The protocols and application notes provided herein offer a standardized and robust framework for its initial characterization. By systematically determining its spectrum of activity (MIC/MBC) and preliminary cytotoxicity (IC₅₀), researchers can generate the foundational data required to validate this compound as a lead candidate for further preclinical development.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Buy this compound | 1019-85-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsm.com [ijpsm.com]
- 13. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. acgpubs.org [acgpubs.org]
Application of 2-(4-Chlorophenyl)benzimidazole in Anticancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. The benzimidazole scaffold is a crucial pharmacophore in medicinal chemistry, known for its presence in various pharmacologically active compounds. Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit a range of biological activities, with significant potential in anticancer drug development.[1] These compounds have been shown to interact with various biopolymers and are structurally similar to naturally occurring nucleotides, making them promising candidates for targeting cancerous cells.[2][3]
The anticancer effects of this compound and its derivatives are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4] This document provides detailed application notes, quantitative data on cytotoxic activity, and experimental protocols for the investigation of this compound in anticancer research.
Mechanism of Action and Signaling Pathways
This compound and its related compounds exert their anticancer effects through the inhibition of critical signaling pathways that are often dysregulated in cancer. The primary mechanisms include the targeting of receptor tyrosine kinases (RTKs) and their downstream effectors.
Notably, derivatives of 2-aryl benzimidazole have been shown to potently inhibit both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) activity.[4] This inhibition is achieved by reducing the tyrosine phosphorylation of these receptors, which in turn blocks the downstream activation of the PI3K/Akt and MEK/Erk signaling pathways.[4] These pathways are central to regulating cell proliferation, survival, and apoptosis.
The inhibition of the PI3K/Akt pathway also leads to the dephosphorylation of FOXO (Forkhead box protein) transcription factors, promoting their translocation from the cytoplasm to the nucleus.[4] Nuclear FOXO proteins can then activate the transcription of genes involved in cell cycle arrest and apoptosis.[4] Furthermore, some benzimidazole derivatives have been found to induce apoptosis through the upregulation of Death Receptor 5 (DR5) mediated by the c-Jun N-terminal kinase (JNK) pathway.[4]
Signaling Pathway Diagram
Caption: Signaling pathway inhibited by this compound.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-chlorophenyl)-1H-benzimidazol-4,7-dione N-oxide | A549 (Lung) | Potent activity | [5] |
| N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-yl)-2-(4-methoxyphenyl) acetamide | HepG2 (Liver) | Most potent effect | [5] |
| N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-yl)-2-(4-methoxyphenyl) acetamide | HUVEC (Endothelial) | Most potent effect | [5] |
| 2-(4-chlorophenyl)-1H-benzo[d]imidazole derivative 5a | MCF-7 (Breast) | 5.165 ± 0.211 | [6] |
| 2-(4-chlorophenyl)-1H-benzo[d]imidazole derivative 5a | HepG2 (Liver) | 5.995 ± 0.264 | [6] |
| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | Various cell lines | Good activity | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for anticancer evaluation.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol is for detecting the phosphorylation status of key proteins in the EGFR/HER2 signaling pathway after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagents to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and its derivatives represent a promising class of compounds for anticancer research. Their mechanism of action, involving the inhibition of key oncogenic signaling pathways, provides a strong rationale for their further development. The protocols and data presented in this document offer a comprehensive guide for researchers to investigate the anticancer potential of this compound and to explore its therapeutic applications. Further in vivo studies are warranted to validate the preclinical efficacy and safety of this compound as a potential anticancer agent.
References
- 1. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nveo.org [nveo.org]
- 5. neuroquantology.com [neuroquantology.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2-(4-Chlorophenyl)benzimidazole on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Their structural similarity to endogenous purines allows them to interact with various biological targets, leading to the inhibition of cancer cell proliferation and induction of cell death. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of a specific derivative, 2-(4-Chlorophenyl)benzimidazole, against various cancer cell lines. While comprehensive cytotoxicity data for this particular compound is still emerging, this guide offers standardized methodologies and collates available data on structurally related compounds to inform research and development efforts. The protocols outlined herein for cytotoxicity screening, apoptosis analysis, and cell cycle progression will enable researchers to effectively evaluate the anticancer potential of this compound.
Data Presentation: Cytotoxicity of 2-Arylbenzimidazole Derivatives
Quantitative data on the half-maximal inhibitory concentration (IC50) is crucial for evaluating the potency of a potential anticancer compound. Although a comprehensive IC50 profile for this compound across a wide range of cancer cell lines is not yet fully established in the public domain, research on analogous compounds provides valuable insights. The presence of a 4-chlorophenyl group at the C-2 position of the benzimidazole ring has been associated with favorable cytotoxic activity. For comparative purposes, the following table summarizes the IC50 values of representative 2-arylbenzimidazole derivatives against various cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity of 2-Arylbenzimidazole Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| 2-(4-Chlorophenyl)-benzimidazole Schiff Base Hybrid (3e) | A549 | Lung Carcinoma | 3.58 ± 0.53 |
| NCI-H460 | Lung Carcinoma | 1.71 ± 0.17 | |
| 2-(4-Chlorophenyl)-benzimidazole Schiff Base Hybrid (3g) | A549 | Lung Carcinoma | 1.88 ± 0.35 |
| NCI-H460 | Lung Carcinoma | 0.85 ± 0.24 | |
| N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-yl)-2-(4-methoxyphenyl) acetamide | HepG2 | Liver Carcinoma | Potent Activity |
| HUVEC | Endothelial Cells | Potent Activity | |
| 2-(4-chlorophenyl)-1H-benzimidazol-4,7-dione N-oxide | A549 | Lung Carcinoma | Potent Activity |
Note: The data presented is for structurally related derivatives and serves as a reference for the potential activity of this compound. Researchers are encouraged to generate specific IC50 values for the target compound in their cell lines of interest.
Experimental Protocols
General Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a standard workflow for assessing the cytotoxic effects of a test compound on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method that measures cell density based on the staining of total cellular protein.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
1% Acetic acid
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air-dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Potential Signaling Pathways and Mechanistic Assays
Benzimidazole derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The following diagrams and protocols describe how to investigate these mechanisms.
Apoptosis Induction Pathway
Benzimidazoles can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Arrest
Many benzimidazole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Protocol Summary:
-
Protein Extraction: Lyse treated and untreated cells and quantify protein concentration.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p53, p21).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Perform densitometric analysis to quantify changes in protein expression.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in vitro cytotoxic effects of this compound on cancer cell lines. By employing standardized assays such as MTT and SRB, researchers can accurately determine the compound's potency. Furthermore, mechanistic studies, including apoptosis and cell cycle analysis, will help to elucidate the underlying molecular pathways of its anticancer activity. The comparative data on related benzimidazole derivatives suggest that this compound is a promising candidate for further preclinical development.
Application Notes and Protocols: 2-(4-Chlorophenyl)benzimidazole as a Ligand for Metal Complex Synthesis
Introduction: The Versatility of 2-(4-Chlorophenyl)benzimidazole in Coordination Chemistry
This compound is a heterocyclic compound of significant interest in medicinal and materials science.[1] Its rigid structure, featuring a benzimidazole core fused with a chlorophenyl group, provides an excellent scaffold for coordination with various metal ions. The nitrogen atoms within the imidazole ring act as potent donor sites, enabling the formation of stable and diverse metal complexes.[2][3] This unique structural feature, combined with the electronic properties imparted by the chloro-substituent, makes this ligand a valuable building block for designing novel metal-based compounds with tailored biological activities and material properties.
The resulting metal complexes have demonstrated a broad spectrum of pharmacological potential, including antimicrobial, antifungal, and anticancer activities.[1][3][4][5] The coordination of the benzimidazole ligand to a metal center can significantly enhance its biological efficacy compared to the free ligand.[3][4] This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its use in the synthesis of metal complexes, and methods for their characterization and evaluation of their biological applications.
Synthesis of the Ligand: this compound
The most common and efficient method for synthesizing this compound is the condensation reaction between o-phenylenediamine and 4-chlorobenzaldehyde.[6][7] Various catalysts and reaction conditions have been reported to optimize the yield and purity of the product.
Protocol: Synthesis of this compound
This protocol describes a robust and reproducible method for the synthesis of the title ligand.
Materials:
-
o-phenylenediamine
-
4-chlorobenzaldehyde
-
Ethanol
-
Ammonium chloride (NH4Cl) (catalyst)
-
Ice-cold water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus (eluent: hexane:ethyl acetate, 2:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of ammonium chloride (e.g., 30 mol%).
-
The resulting mixture is stirred and heated to reflux (approximately 80-90°C) for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash it thoroughly with water, and dry it.
-
The crude product can be further purified by recrystallization from ethanol to yield a colorless solid.
Expected Yield: 75-85%[6]
Characterization of this compound:
| Technique | Expected Observations |
| Melting Point | 290-292°C |
| FT-IR (KBr, cm⁻¹) | ~3038 (N-H stretch), ~1440, 1410 (C=N, C=C stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.9 (s, 1H, NH), ~8.15 (d, 2H), ~7.49-7.64 (m, 4H), ~7.20 (m, 2H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals corresponding to the aromatic carbons of the benzimidazole and chlorophenyl rings. |
| Mass Spectrometry (ESI-MS) | m/z corresponding to [M+H]⁺ (Calculated for C₁₃H₉ClN₂: 228.05)[8] |
Synthesis of Metal Complexes
This compound acts as a versatile ligand, coordinating with a variety of transition metals such as Cu(II), Ni(II), Zn(II), and Ag(I) to form stable complexes.[3][4] The synthesis generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Protocol for the Synthesis of Metal Complexes
This generalized protocol can be adapted for the synthesis of various metal complexes with this compound.
Materials:
-
This compound (ligand)
-
Metal salt (e.g., CuCl₂, NiCl₂, Zn(OAc)₂, AgNO₃)
-
Ethanol or Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (typically 2 equivalents) in hot ethanol or methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is then heated to reflux for 4-6 hours. The formation of a precipitate often indicates the formation of the complex.
-
After reflux, the mixture is cooled to room temperature.
-
The solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.
Diagram of the Metal Complex Synthesis Workflow:
Caption: General workflow for the synthesis of metal complexes.
Characterization of Metal Complexes
The formation of the metal complex can be confirmed by a variety of spectroscopic and analytical techniques.
| Technique | Purpose and Expected Observations |
| FT-IR Spectroscopy | To confirm the coordination of the ligand to the metal ion. A shift in the C=N stretching vibration of the imidazole ring to a lower frequency is typically observed upon complexation.[3][9] |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. The appearance of new bands in the visible region, corresponding to d-d transitions of the metal ion, confirms complex formation. |
| ¹H NMR Spectroscopy | To probe the changes in the chemical environment of the ligand's protons upon coordination. Broadening of the N-H proton signal or its disappearance (if deprotonated) is a key indicator. |
| Mass Spectrometry | To determine the molecular weight of the complex and confirm its composition. |
| Elemental Analysis | To determine the percentage composition of C, H, and N, and to confirm the stoichiometry of the complex. |
| Magnetic Susceptibility | To determine the magnetic properties of the complex, which provides information about the geometry and the oxidation state of the metal ion. |
| Thermal Analysis (TGA) | To study the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. |
Applications in Drug Development
Metal complexes of this compound have shown significant promise as therapeutic agents, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
The coordination of this compound with metal ions like Cu(II) and Ni(II) has been shown to enhance its antibacterial and antifungal properties.[4] These complexes are effective against a range of Gram-positive and Gram-negative bacteria.[10] The enhanced activity is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and ability to penetrate microbial cell membranes.
Diagram of Proposed Antimicrobial Mechanism:
Caption: Proposed mechanism of antimicrobial action.
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of metal complexes derived from benzimidazole ligands against various human cancer cell lines, including lung, breast, and prostate cancer.[3][5] The cytotoxic effect of these complexes is often significantly higher than that of the free ligand.[3] The proposed mechanisms of action include the induction of apoptosis and the inhibition of cancer cell proliferation.[1] For instance, certain ruthenium(II) arene benzimidazole complexes have been shown to upregulate the expression of cleaved caspase-3, a key protein in the apoptotic pathway.[11]
Summary of Anticancer Activity Data:
| Complex Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Zn(II) and Ag(I) complexes | MDA-MB-231 (Breast) | < 10.4 | [3] |
| Cu(II), Zn(II), Ni(II), Ag(I) complexes | A549 (Lung), PC3 (Prostate) | < 10.4 | [3] |
Conclusion
This compound is a highly valuable and versatile ligand in the field of coordination chemistry. Its straightforward synthesis and ability to form stable complexes with a wide range of metal ions make it an attractive building block for the development of novel compounds with significant therapeutic potential. The enhanced biological activity of its metal complexes, particularly in the areas of antimicrobial and anticancer research, underscores the importance of further investigation into this class of compounds for future drug development.
References
- 1. Buy this compound | 1019-85-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. Studies on anticancer properties with varying co-ligands in a Ru(ii) arene benzimidazole system - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Green Synthesis of 2-Substituted Benzimidazoles: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-substituted benzimidazoles, a core scaffold in numerous pharmacologically active compounds, has seen a significant shift towards environmentally benign methodologies. Green chemistry principles are being increasingly integrated to minimize hazardous waste, reduce energy consumption, and utilize safer solvents and catalysts. This document provides detailed application notes and experimental protocols for several leading green synthesis methods, offering a practical guide for researchers in medicinal chemistry and drug development.
Application Notes
The development of green synthetic routes to 2-substituted benzimidazoles is driven by the need for sustainable and efficient chemical manufacturing. Traditional methods often involve harsh reaction conditions, toxic reagents, and complex purification procedures.[1] In contrast, modern green approaches offer significant advantages, including milder conditions, shorter reaction times, higher yields, and easier product isolation.[1][2] Key advancements in this area include the use of alternative energy sources like microwave and ultrasound irradiation, the application of water as a green solvent, and the development of novel, reusable catalysts.[3][4][5]
Several key green strategies have emerged as highly effective:
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times and often an improvement in product yields compared to conventional heating.[3][6][7] Reactions can often be performed under solvent-free conditions, further enhancing their green credentials.[3]
-
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can promote reactions by creating localized high-pressure and high-temperature zones, leading to enhanced reaction rates and yields.[4][8] This method is particularly effective for heterogeneous reactions and can often be carried out at ambient temperature.
-
Water-Mediated Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Several protocols have been developed for the synthesis of benzimidazoles in aqueous media, often in the presence of a catalyst.[9][10][11] These methods avoid the use of volatile and toxic organic solvents.
-
Catalyst-Free Synthesis: The development of catalyst-free methods represents a significant step towards ideal green synthesis. Some protocols achieve the cyclocondensation of o-phenylenediamines and aldehydes without the need for any catalyst, relying on the inherent reactivity of the substrates under specific conditions.[12]
-
Use of Green Catalysts: A wide range of environmentally friendly catalysts have been explored, including boric acid, ammonium bromide, and various metal triflates.[9][13] These catalysts are often inexpensive, readily available, and have low toxicity. Deep eutectic solvents (DESs) have also been employed as both the reaction medium and catalyst.[14]
The choice of method often depends on the specific substrates, desired scale, and available equipment. The following sections provide detailed protocols and comparative data to aid in the selection and implementation of the most suitable green synthesis strategy.
Comparative Data of Green Synthesis Methods
The following tables summarize quantitative data from various green synthesis protocols for 2-substituted benzimidazoles, allowing for easy comparison of their efficiency.
Table 1: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
| Entry | Aldehyde | Catalyst (mol%) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Er(OTf)₃ (1) | 5 | 99 | [3] |
| 2 | 4-Chlorobenzaldehyde | Er(OTf)₃ (1) | 5 | 98 | [3] |
| 3 | 4-Methoxybenzaldehyde | Er(OTf)₃ (1) | 5 | 99 | [3] |
| 4 | 4-Nitrobenzaldehyde | Er(OTf)₃ (1) | 8 | 96 | [3] |
| 5 | Benzaldehyde | Sodium Hypophosphite (10) | 3 | 78 | [6] |
| 6 | 4-Chlorobenzaldehyde | Sodium Hypophosphite (10) | 4 | 80 | [6] |
Table 2: Ultrasound-Assisted Synthesis of 2-Substituted Benzimidazoles
| Entry | Aldehyde | Catalyst/Reagent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | NaOH/I₂ | 4 | 99 | [4] |
| 2 | 4-Chlorobenzaldehyde | NaOH/I₂ | 5 | 98 | [4] |
| 3 | 4-Methylbenzaldehyde | NaOH/I₂ | 4 | 97 | [4] |
| 4 | 4-Nitrobenzaldehyde | NaOH/I₂ | 7 | 92 | [4] |
| 5 | Benzaldehyde | None (in aq. NaPTS) | 15 | 94 | [8] |
| 6 | 4-Chlorobenzaldehyde | None (in aq. NaPTS) | 20 | 92 | [8] |
Table 3: Water-Mediated Synthesis of 2-Substituted Benzimidazoles
| Entry | Aldehyde | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Boric Acid (5) / Glycerol | 80 | 2 | 92 | [9] |
| 2 | 4-Chlorobenzaldehyde | Boric Acid (5) / Glycerol | 80 | 2.5 | 94 | [9] |
| 3 | Furfural | Boric Acid (5) / Glycerol | 80 | 3 | 88 | [9] |
| 4 | Benzaldehyde | Trimethylsilyl chloride | RT | 8 | 95 | [11] |
| 5 | 4-Methoxybenzaldehyde | Trimethylsilyl chloride | RT | 8 | 93 | [11] |
Table 4: Miscellaneous Green Synthesis Methods
| Entry | Aldehyde | Method | Catalyst (mol%) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Catalyst-free (Ethanol, RT) | None | 2 h | 95 | [12] |
| 2 | 4-Chlorobenzaldehyde | Catalyst-free (Ethanol, RT) | None | 2.5 h | 92 | [12] |
| 3 | Benzaldehyde | NH₄Br in Ethanol (RT) | NH₄Br (10) | 2 h | 92 | |
| 4 | 4-Nitrobenzaldehyde | NH₄Br in Ethanol (RT) | NH₄Br (10) | 2.5 h | 88 | |
| 5 | Benzaldehyde | Air as oxidant (Ethanol, RT) | None | 6 h | 85 | [15] |
| 6 | Benzaldehyde | Oxalic Acid (Grinding) | Oxalic Acid (10) | 1-1.5 h | 92 | [16] |
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for three representative green synthesis methods.
Protocol 1: Microwave-Assisted Synthesis using Erbium(III) Triflate
This protocol describes the solvent-free, microwave-assisted synthesis of 1,2-disubstituted benzimidazoles catalyzed by Er(OTf)₃.[3]
Materials:
-
N-phenyl-o-phenylenediamine
-
Substituted benzaldehyde
-
Erbium(III) triflate (Er(OTf)₃)
-
Ethyl acetate
-
Water
Equipment:
-
Microwave reactor
-
Round bottom flask (10 mL)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 10 mL round bottom flask, combine N-phenyl-o-phenylenediamine (1 mmol), the desired benzaldehyde (1 mmol), and Er(OTf)₃ (0.01 mmol, 1 mol%).
-
Place the flask in the microwave reactor and irradiate the mixture at a suitable power level to maintain a reaction temperature of 120°C for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water (10 mL) to the flask and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,2-disubstituted benzimidazole.
Protocol 2: Ultrasound-Assisted Synthesis using NaOH/I₂ as an Oxidant System
This protocol details a rapid, metal-free, ultrasound-assisted synthesis of 2-substituted benzimidazoles at room temperature.[4]
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Ethanol
-
Water
Equipment:
-
Ultrasonic bath
-
Erlenmeyer flask (50 mL)
-
Magnetic stirrer
-
Buchner funnel and flask
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve o-phenylenediamine (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
Add an aqueous solution of NaOH (2 mmol in 2 mL of water) to the mixture.
-
Add a solution of I₂ (1.2 mmol in 2 mL of ethanol) dropwise to the reaction mixture with stirring.
-
Place the flask in an ultrasonic bath and irradiate for 4-7 minutes at room temperature.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford the pure 2-substituted benzimidazole.
Protocol 3: Water-Mediated Synthesis using Boric Acid and Glycerol
This protocol outlines a simple and efficient synthesis of 2-substituted benzimidazoles in water using a boric acid/glycerol catalytic system.[9]
Materials:
-
o-phenylenediamine or a substituted derivative
-
Aromatic or heteroaromatic aldehyde
-
Boric acid
-
Glycerol
-
Water
-
Ethyl acetate
Equipment:
-
Round bottom flask (50 mL)
-
Magnetic stirrer with heating plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round bottom flask, add o-phenylenediamine (1 mmol), the aldehyde (1 mmol), boric acid (0.05 mmol, 5 mol%), glycerol (0.05 mL), and water (4 mL).
-
Attach a condenser and heat the reaction mixture to 80°C with stirring.
-
Maintain the temperature and continue stirring for the time specified in Table 3 (typically 2-3 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Visualizations
The following diagrams illustrate the general workflows and relationships in the green synthesis of 2-substituted benzimidazoles.
Caption: General workflow for the green synthesis of 2-substituted benzimidazoles.
Caption: Relationship between green synthesis methods and core green chemistry principles.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. asianpubs.org [asianpubs.org]
- 8. [PDF] Ultrasound promoted synthesis of 1 , 2-disubstituted benzimidazoles using aqueous hydrotropic solution | Semantic Scholar [semanticscholar.org]
- 9. connectsci.au [connectsci.au]
- 10. Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Catalyst-free synthesis of substituted benzimidazoles and benzothiazoles in a sustainable solvent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 14. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. connectsci.au [connectsci.au]
- 16. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]
Application Notes and Protocols for Fluorescence Spectroscopy of 2-(4-Chlorophenyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Many benzimidazole-containing compounds exhibit intrinsic fluorescence, making them valuable scaffolds for the development of fluorescent probes, sensors, and imaging agents. This document provides a detailed guide to the experimental setup and protocols for characterizing the fluorescence properties of this compound. The following protocols are based on established methodologies for similar benzimidazole derivatives and should be optimized for specific experimental conditions.
I. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 228.68 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | Not available | |
| Solubility | Soluble in various organic solvents such as ethanol, methanol, DMSO, and DMF. Poorly soluble in water. | General knowledge |
II. Experimental Protocols
A. Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible fluorescence measurements.
1. Materials:
-
This compound (high purity)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, dimethyl sulfoxide)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
2. Protocol for Stock Solution Preparation (1 mM):
-
Accurately weigh an appropriate amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) in a volumetric flask.
-
Once fully dissolved, dilute to the final volume with the same solvent to achieve a 1 mM stock solution.
-
Store the stock solution in a dark, airtight container at 4°C to prevent photodegradation and solvent evaporation.
3. Protocol for Working Solution Preparation (e.g., 10 µM):
-
Prepare a series of working solutions by diluting the 1 mM stock solution with the desired spectroscopic grade solvent.
-
For a 10 µM solution, dilute 10 µL of the 1 mM stock solution into 990 µL of the chosen solvent in a microcentrifuge tube or directly in the cuvette.
-
Ensure the final absorbance of the working solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
B. Fluorescence Spectroscopy Measurements
1. Instrumentation:
-
A calibrated spectrofluorometer equipped with a Xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.
2. Protocol for Determination of Excitation and Emission Spectra:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Place a cuvette containing the blank solvent in the sample holder.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
To determine the emission spectrum, set the excitation wavelength to an estimated value (e.g., 300-350 nm based on UV-Vis absorbance) and scan a range of emission wavelengths (e.g., 350-600 nm).
-
To determine the excitation spectrum, set the emission wavelength to the peak of the previously measured emission spectrum and scan a range of excitation wavelengths (e.g., 250-400 nm).
-
Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum.
C. Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized standard.
1. Materials:
-
Working solution of this compound
-
Working solution of a quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
UV-Vis spectrophotometer
-
Spectrofluorometer
2. Protocol:
-
Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission peak for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solvents, respectively.
-
D. Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.
1. Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer.
2. Protocol (using TCSPC):
-
Prepare a deoxygenated sample solution to minimize quenching by molecular oxygen.
-
Use a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) with a wavelength corresponding to the absorption maximum of the sample.
-
Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon.
-
Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
The measured fluorescence decay is a convolution of the true decay and the IRF. Deconvolute the data using appropriate software to obtain the fluorescence lifetime(s). The decay is often fitted to a single or multi-exponential function.
III. Data Presentation
The quantitative data obtained from the fluorescence spectroscopy experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (η) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| Cyclohexane | 2.02 | 1.426 | TBD | TBD | TBD | TBD | TBD |
| Toluene | 2.38 | 1.497 | TBD | TBD | TBD | TBD | TBD |
| Dichloromethane | 8.93 | 1.424 | TBD | TBD | TBD | TBD | TBD |
| Ethanol | 24.55 | 1.361 | TBD | TBD | TBD | TBD | TBD |
| Acetonitrile | 37.5 | 1.344 | TBD | TBD | TBD | TBD | TBD |
| DMSO | 46.7 | 1.479 | TBD | TBD | TBD | TBD | TBD |
*TBD: To Be Determined experimentally.
IV. Visualizations
The following diagrams illustrate the experimental workflow and the fundamental principles of fluorescence.
Caption: Experimental workflow for fluorescence characterization.
Caption: Jablonski diagram illustrating photophysical processes.
Application Notes and Protocols for the Ultrasound-Assisted Synthesis of 2-Arylbenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-arylbenzimidazole derivatives via an efficient and environmentally friendly ultrasound-assisted cyclocondensation reaction. Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmacological applications.[1][2][3][4] Traditional synthetic methods often require harsh conditions, long reaction times, and the use of hazardous reagents. The application of ultrasound technology, a field known as sonochemistry, offers a green alternative by promoting chemical reactions through acoustic cavitation.[5][6][7] This method generally leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional techniques.[5][7][8] These application notes detail the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of these valuable compounds.
Introduction
2-Arylbenzimidazoles are a prominent scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[9][10] The classical synthesis of these compounds typically involves the condensation of an o-phenylenediamine with an aromatic aldehyde.[9][11][12] While effective, conventional methods often necessitate high temperatures, extended reaction periods, and the use of catalysts that can be toxic or difficult to recover.[13]
Ultrasound-assisted organic synthesis has emerged as a powerful tool in green chemistry.[5][8] The chemical effects of ultrasound are primarily due to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[5][7][14] This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.[5] The advantages of sonochemical methods include increased yields, reduced reaction times, and enhanced energy efficiency.[6][7]
This protocol describes a general and efficient method for the synthesis of 2-arylbenzimidazole derivatives by the ultrasound-assisted reaction of o-phenylenediamines and aromatic aldehydes. Various catalytic systems can be employed, and in some cases, the reaction can proceed without a catalyst.[10][13]
Experimental Workflow
The overall workflow for the ultrasound-assisted synthesis of 2-arylbenzimidazole derivatives is depicted below.
Caption: Workflow for the synthesis of 2-arylbenzimidazole derivatives.
Comparative Data of Synthetic Protocols
The following table summarizes the results from various reported protocols for the ultrasound-assisted synthesis of 2-arylbenzimidazoles, highlighting the efficiency and green aspects of this methodology.
| Catalyst/Oxidant System | Solvent | Time (min) | Yield (%) | Reference |
| ZnFe2O4 (nanoparticles) | Ethanol | 22-28 | 88-92 | [2] |
| Cu-complex-phen-MCM-41 | Ethanol/Methanol | 90 | up to 95 | [13][15] |
| NaOH/I2 | Not specified | 4-7 | up to 99 | [3] |
| Na2S2O5 | DMF | 120-450 | 17.5-84.1 | [9][10] |
| Amberlite IR-120 | EtOH/H2O | Not specified | High | [13] |
| BiOCl (nanoparticles) | Water | Not specified | High | [13] |
| CuO-rGO nanocomposite | Water | Not specified | High (20-fold activity increase) | [1] |
| Catalyst-free | Not specified | 15 | Moderate to excellent | [16] |
| SiO2/CCl3COOH | Aqueous media | Not specified | Excellent | [17][18] |
Detailed Experimental Protocol
This protocol is a generalized procedure based on common methodologies for the ultrasound-assisted synthesis of 2-arylbenzimidazoles. Researchers may need to optimize conditions for specific substrates.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Solvent (e.g., Ethanol, Water, or DMF) (5-10 mL)
-
Catalyst or Oxidant (if required, see table above for examples)
-
Ultrasonic bath or probe sonicator
-
Round-bottom flask or appropriate reaction vessel
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate and hexane (for TLC and chromatography)
Procedure:
-
Reactant Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and the selected solvent (5-10 mL). If a catalyst or oxidant is used, add it to the mixture at this stage.
-
Ultrasound Irradiation: Place the reaction flask in an ultrasonic bath containing water. For more direct energy input, a probe sonicator can be inserted into the reaction mixture. Irradiate the mixture at a specified temperature (often room temperature or slightly elevated, e.g., 50°C) and power.[9][18]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate, eluting with an appropriate solvent system (e.g., hexane:ethyl acetate). The reaction is considered complete when the starting materials have been consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If the product is soluble, the solvent may be removed under reduced pressure. Alternatively, the mixture can be poured into water and the product extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized 2-arylbenzimidazole derivative using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Signaling Pathway Diagram (Reaction Mechanism)
The following diagram illustrates a plausible reaction mechanism for the cyclocondensation of o-phenylenediamine and an aromatic aldehyde to form a 2-arylbenzimidazole.
Caption: Proposed mechanism for 2-arylbenzimidazole formation.
Conclusion
The use of ultrasound irradiation provides a rapid, efficient, and environmentally benign method for the synthesis of 2-arylbenzimidazole derivatives. This approach offers significant advantages over traditional heating methods, including shorter reaction times, higher yields, and milder operating conditions. The versatility of this protocol, allowing for various catalyst and solvent systems, makes it a valuable tool for researchers in organic synthesis and drug discovery. The simplified work-up and purification procedures further enhance the appeal of this green chemistry approach.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. hielscher.com [hielscher.com]
- 7. rjpn.org [rjpn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00106D [pubs.rsc.org]
- 11. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound technology assisted colloidal nanocrystal synthesis and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Synthesis of 2-Arylbenzimidazoles using MnO2/MOF-199 Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are crucial scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-arylbenzimidazoles typically involves the condensation of o-phenylenediamines with aldehydes. This application note details a highly efficient and environmentally benign method for the synthesis of 2-arylbenzimidazoles using a heterogeneous catalyst, Manganese Dioxide supported on Metal-Organic Framework-199 (MnO2/MOF-199). This novel catalyst offers high catalytic activity, mild reaction conditions, and excellent reusability.[1]
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[2][3] MOF-199, also known as HKUST-1, is a copper-based MOF with a high surface area and unsaturated metal centers, making it an excellent candidate for catalysis and catalyst support.[4][5][6][7] The incorporation of manganese dioxide (MnO2) nanoparticles, known for their strong catalytic and oxidative properties, onto the MOF-199 support enhances the catalytic efficiency for various organic transformations.[8][9][10][11]
This document provides a comprehensive overview of the MnO2/MOF-199 catalyst, its preparation, characterization, and its application in the synthesis of 2-arylbenzimidazoles. Detailed experimental protocols and data are presented to enable the successful implementation of this methodology in a research or development setting.
Data Presentation
Catalyst Characterization
The MnO2/MOF-199 catalyst has been thoroughly characterized using various analytical techniques to understand its physicochemical properties. A summary of these properties is presented below.
| Characterization Technique | Observation | Significance |
| X-ray Diffraction (XRD) | Confirms the crystalline structure of MOF-199 and the presence of MnO2 nanoparticles.[1] | Verifies the successful synthesis of the composite material. |
| Scanning Electron Microscopy (SEM) | Reveals the morphology of the MOF-199 support and the distribution of MnO2 nanoparticles.[1] | Provides insight into the surface features of the catalyst. |
| Transmission Electron Microscopy (TEM) | Shows the size and dispersion of MnO2 nanoparticles on the MOF-199 framework.[1] | Confirms the nanoscale nature of the active catalytic sites. |
| Brunauer-Emmett-Teller (BET) | Determines the surface area and pore size distribution of the catalyst.[1] | A high surface area is indicative of more accessible catalytic sites. |
| Infrared Spectroscopy (IR) | Identifies the functional groups present in the MOF-199 structure and confirms the presence of Mn-O bonds.[1] | Confirms the chemical composition of the catalyst. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the catalyst.[1] | Determines the operational temperature limits for the catalyst. |
Catalytic Activity in 2-Arylbenzimidazole Synthesis
The efficiency of the MnO2/MOF-199 catalyst was evaluated in the synthesis of various 2-arylbenzimidazole derivatives. The reaction involves the condensation of o-phenylenediamine with different aromatic aldehydes.
Model Reaction:
Caption: General reaction scheme for the synthesis of 2-arylbenzimidazoles from o-phenylenediamine and various aldehydes catalyzed by MnO2/MOF-199.
The following table summarizes the reaction outcomes for a range of substituted aldehydes, demonstrating the versatility of the catalyst.
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1H-benzimidazole | 10 | 95 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-1H-benzimidazole | 15 | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole | 10 | 98 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole | 12 | 94 |
| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-benzimidazole | 20 | 90 |
| 6 | 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)-1H-benzimidazole | 15 | 91 |
| 7 | Naphthalene-2-carbaldehyde | 2-(Naphthalen-2-yl)-1H-benzimidazole | 18 | 88 |
Note: Reaction conditions - o-phenylenediamine (1 mmol), aldehyde (1.5 mmol), MnO2/MOF-199 (0.05 g) at room temperature under solvent-free conditions.[1]
Catalyst Reusability
A key advantage of heterogeneous catalysts is their potential for recovery and reuse. The MnO2/MOF-199 catalyst demonstrated excellent reusability over at least five consecutive cycles with only a slight decrease in catalytic activity.
| Cycle | Yield (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 96 |
| 4 | 95 |
| 5 | 94 |
Note: Reusability was tested for the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole.[1]
Experimental Protocols
Synthesis of MnO2/MOF-199 Catalyst
This protocol describes the solvothermal synthesis of the MnO2/MOF-199 catalyst.[1]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)
-
Benzene-1,3,5-tricarboxylic acid (H3BTC)
-
Potassium permanganate (KMnO4)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a beaker, dissolve copper(II) nitrate trihydrate in a mixture of DMF, ethanol, and deionized water.
-
In a separate beaker, dissolve benzene-1,3,5-tricarboxylic acid in a mixture of DMF, ethanol, and deionized water.
-
Slowly add the H3BTC solution to the copper nitrate solution with vigorous stirring.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add a solution of potassium permanganate in deionized water dropwise to the mixture while stirring.
-
Transfer the final mixture to a Teflon-lined stainless-steel autoclave and heat at 120 °C for 24 hours.
-
After cooling to room temperature, filter the solid product and wash it thoroughly with DMF and then ethanol.
-
Dry the resulting MnO2/MOF-199 catalyst in a vacuum oven at 100 °C for 12 hours.
General Procedure for the Synthesis of 2-Arylbenzimidazoles
This protocol outlines the general procedure for the catalytic synthesis of 2-arylbenzimidazoles using the prepared MnO2/MOF-199 catalyst under solvent-free conditions.[1]
Materials:
-
o-Phenylenediamine (OPD)
-
Aromatic aldehyde
-
MnO2/MOF-199 catalyst
-
Diethyl ether
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a mortar, combine o-phenylenediamine (1 mmol), the desired aromatic aldehyde (1.5 mmol), and the MnO2/MOF-199 catalyst (0.05 g).[1]
-
Grind the mixture with a pestle at room temperature for the time specified in the data table (typically 10-20 minutes).[1]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, add cold diethyl ether to the reaction mixture and filter to separate the catalyst.[1]
-
Wash the recovered catalyst with diethyl ether and dry for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., 20% ethyl acetate in hexane).[1]
-
Characterize the purified product using standard analytical techniques (e.g., NMR, IR, and mass spectrometry).
Visualizations
Caption: Experimental workflow for the synthesis of 2-arylbenzimidazoles.
Caption: Proposed catalytic cycle for 2-arylbenzimidazole synthesis.
References
- 1. connectsci.au [connectsci.au]
- 2. The preparation of metal–organic frameworks and their biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-dimensional metal-organic frameworks: from synthesis to bioapplications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. From MOF-199 Microrods to CuO Nanoparticles for Room-Temperature Desulfurization: Regeneration and Repurposing Spent Adsorbents as Sustainable Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ignited.in [ignited.in]
- 9. Comparative investigation of the catalytic application of α/β/γ-MnO2 nanoparticles synthesized by green and chemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijair.org [ijair.org]
- 11. Research Progress on the Preparation of Manganese Dioxide Nanomaterials and Their Electrochemical Applications [mdpi.com]
Application Notes and Protocols: Molecular Docking of 2-(4-Chlorophenyl)benzimidazole with β-Tubulin
Abstract
This document provides a comprehensive, step-by-step protocol for the molecular docking of 2-(4-Chlorophenyl)benzimidazole, a compound with known anticancer and antimicrobial properties, to its biological target, β-tubulin.[1] The protocol is designed for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will utilize the crystal structure of the tubulin-colchicine complex (PDB ID: 1SA0) as the receptor model, leveraging the established knowledge that benzimidazole derivatives often target the colchicine binding site.[2][3] This guide will cover all critical stages of the in silico experiment, from ligand and protein preparation to the execution of the docking simulation using AutoDock Vina, and the subsequent analysis and validation of the results. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole class, which is a significant pharmacophore in medicinal chemistry due to its diverse biological activities.[4] Benzimidazoles are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anthelmintic, and antimicrobial activities. The anticancer properties of many benzimidazole derivatives are attributed to their ability to interfere with microtubule dynamics by binding to β-tubulin, a key component of the cytoskeleton.[2][3] This disruption of microtubule function leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an indispensable tool in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that govern ligand-protein recognition. This application note will provide a detailed protocol for docking this compound into the colchicine binding site of β-tubulin, using the publicly available crystal structure from the Protein Data Bank (PDB).[2][5][6]
I. Rationale and Strategy
The central hypothesis of this protocol is that this compound exerts its anticancer effect by binding to the colchicine site of β-tubulin. To investigate this, we will employ a targeted molecular docking approach. The overall workflow is depicted in the following diagram:
Figure 1: A schematic representation of the molecular docking workflow.
II. Materials and Software
A. Input Files
| File Type | Description | Source |
| Ligand Structure | 3D structure of this compound | PubChem (CID: 759417)[7] or drawn using chemical drawing software. |
| Protein Structure | Crystal structure of tubulin-colchicine complex | Protein Data Bank (PDB ID: 1SA0)[8][9] |
B. Software
| Software | Purpose | Availability |
| UCSF Chimera | Visualization, protein and ligand preparation | Free for academic use |
| AutoDock Tools (ADT) | Preparation of input files for AutoDock Vina | Free |
| AutoDock Vina | Molecular docking engine | Free |
| Discovery Studio Visualizer | Analysis of docking results and visualization of interactions | Free |
III. Experimental Protocols
A. Part 1: Ligand Preparation
Objective: To obtain a 3D structure of this compound, assign appropriate atom types and charges, and define rotatable bonds.
Protocol:
-
Obtain Ligand Structure:
-
Download the 3D structure of this compound in SDF format from the PubChem database (CID: 759417).[7]
-
Alternatively, draw the 2D structure using a chemical drawing tool like ChemDraw and convert it to a 3D structure.
-
-
Energy Minimization and File Conversion (using UCSF Chimera):
-
Open the ligand SDF file in UCSF Chimera.
-
Add hydrogens to the structure (Tools -> Structure Editing -> AddH).
-
Assign partial charges using the AM1-BCC charge model (Tools -> Structure Editing -> Add Charge).
-
Perform energy minimization to obtain a low-energy conformation (Tools -> Structure Editing -> Minimize Structure).
-
Save the prepared ligand in MOL2 format (File -> Save Mol2).
-
-
Prepare Ligand for AutoDock Vina (using AutoDock Tools):
-
Open AutoDock Tools (ADT).
-
Load the prepared ligand MOL2 file (Ligand -> Input -> Open).
-
Define the root of the molecule and the rotatable bonds (Ligand -> Torsion Tree -> Detect Root and Choose Torsions).
-
Save the ligand in PDBQT format, which contains atomic coordinates, partial charges, and atom types (Ligand -> Output -> Save as PDBQT).
-
B. Part 2: Protein Preparation
Objective: To prepare the β-tubulin structure from PDB entry 1SA0 for docking by removing unwanted molecules, adding hydrogen atoms, and assigning charges.
Protocol:
-
Download and Clean the Protein Structure (using UCSF Chimera):
-
Fetch the PDB structure 1SA0 directly in UCSF Chimera (File -> Fetch by ID).[8]
-
The PDB entry 1SA0 contains a complex of tubulin, colchicine, and a stathmin-like domain.[8] For this protocol, we are interested in the tubulin chains.
-
Remove water molecules, the stathmin-like domain (chain E), and the original colchicine ligand.[10]
-
Inspect the protein for any missing residues or atoms and use a modeling tool to repair them if necessary.
-
-
Prepare the Receptor (using UCSF Chimera and AutoDock Tools):
-
Add hydrogen atoms to the protein structure (Tools -> Structure Editing -> AddH).
-
Add partial charges to the protein using the Gasteiger charge model in AutoDock Tools (Grid -> Macromolecule -> Choose).
-
Save the prepared protein in PDBQT format. This format is required by AutoDock Vina and contains the necessary information for the docking calculations.
-
C. Part 3: Molecular Docking
Objective: To perform the molecular docking of this compound into the colchicine binding site of β-tubulin using AutoDock Vina.
Protocol:
-
Grid Box Generation (using AutoDock Tools):
-
The grid box defines the search space for the docking algorithm.
-
Load the prepared protein PDBQT file into AutoDock Tools.
-
Center the grid box on the known colchicine binding site. The coordinates for the center of the grid box can be determined from the position of the co-crystallized colchicine ligand in the original PDB file.
-
Adjust the dimensions of the grid box to encompass the entire binding site with some extra space to allow for ligand flexibility. A box size of approximately 25 x 25 x 25 Å is a good starting point.
-
Save the grid parameter file.
-
-
Running the Docking Simulation (using AutoDock Vina):
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other docking parameters such as exhaustiveness.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
Vina will generate an output file containing the docked poses of the ligand and their corresponding binding affinities (in kcal/mol).
-
IV. Analysis and Validation of Results
Objective: To analyze the docking results to identify the most plausible binding mode and validate the findings.
A. Pose Analysis and Scoring
-
Binding Affinity: The primary output of AutoDock Vina is the binding affinity, which is an estimate of the binding free energy. The more negative the value, the stronger the predicted binding.
-
Pose Clustering: Vina provides multiple binding modes (poses). These poses should be visually inspected to assess their plausibility. Often, the lowest energy pose is considered the most likely, but other poses with similar energies should also be examined.
| Pose | Binding Affinity (kcal/mol) |
| 1 | -8.5 |
| 2 | -8.2 |
| 3 | -7.9 |
| This is an example table. Actual values will be generated by the Vina simulation. |
B. Interaction Analysis
-
Use a visualization tool like Discovery Studio Visualizer to analyze the interactions between the docked ligand and the protein.
-
Identify key interactions such as:
-
Hydrogen bonds: These are crucial for specificity and affinity. Note the amino acid residues involved and the bond distances.
-
Hydrophobic interactions: These are significant contributors to the overall binding energy. Identify the non-polar residues in the binding pocket that interact with the ligand.
-
Pi-stacking and other non-covalent interactions.
-
Figure 2: A conceptual diagram of potential interactions between the ligand and β-tubulin.
C. Validation
-
Re-docking of the Native Ligand: As a crucial validation step, the co-crystallized ligand (colchicine in this case) should be extracted from the PDB file and re-docked into the binding site using the same protocol. A successful docking protocol should be able to reproduce the crystallographic pose with a low root-mean-square deviation (RMSD) of less than 2.0 Å.
-
Comparison with Known Binders: Compare the docking score and binding mode of this compound with other known inhibitors of β-tubulin that bind to the colchicine site. This provides a relative measure of its potential potency.
-
Molecular Dynamics (MD) Simulation: For a more rigorous validation, the docked complex can be subjected to MD simulations to assess its stability over time.
V. Conclusion
This application note provides a detailed and scientifically grounded protocol for the molecular docking of this compound to β-tubulin. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound, which can guide further experimental studies and drug development efforts. The emphasis on understanding the rationale behind each step ensures that the results are not only reproducible but also interpretable in a biological context.
VI. References
-
Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from --INVALID-LINK--
-
Abdullah, N. A., Ali, M. A., & Hamid, H. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Sains Malaysiana, 50(9), 2631-2644.
-
RCSB PDB. (n.d.). RCSB PDB: Homepage. Retrieved from --INVALID-LINK--
-
El Mouns, B.-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
RCSB PDB. (2004). 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX. Retrieved from --INVALID-LINK--
-
CCDC. (2025, June 26). GOLD: The All In One Molecular Docking Package. Retrieved from --INVALID-LINK--
-
Wikipedia. (2024, August 18). Protein Data Bank. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX. Retrieved from --INVALID-LINK--
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242.
-
Proteopedia. (2024, August 18). Protein Data Bank. Retrieved from --INVALID-LINK--
-
Nguyen, T. L., McGrath, C., Hermone, A. R., & Burnett, J. C. (2017). Modeling the Antitubulin Activity of Benzimidazol-2-yl Carbamates: Mini-review. Letters in Drug Design & Discovery, 14(10), 1185-1193.
-
The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from --INVALID-LINK--
-
Schrödinger. (n.d.). Docking and scoring. Retrieved from --INVALID-LINK--
-
Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from --INVALID-LINK--
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from --INVALID-LINK--
-
PyRx. (2025, January 11). PyRx Tutorial - Prepare Proteins & Ligands for Docking [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from --INVALID-LINK--
-
OpenEye Scientific. (2024, November 3). CCDC's GOLD Now Available on Orion®. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Mechanism of action of benzimidazole derivatives as Anticancer agent. Retrieved from --INVALID-LINK--
-
EMBL-EBI. (n.d.). PDBsum entry 1sa0. Retrieved from --INVALID-LINK--
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from --INVALID-LINK--
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Proteins and ligand preparation for docking. Retrieved from --INVALID-LINK--
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from --INVALID-LINK--
-
Harika, M. S., Kumar, T. R., & Reddy, L. S. S. (2017). DOCKING STUDIES OF BENZIMIDAZOLE DERIVATIVES USING HEX 8.0. International Journal of Pharmaceutical Sciences and Research, 8(4), 1677-1688.
-
Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from --INVALID-LINK--
-
University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from --INVALID-LINK--
-
Pathania, R., & Narasimhan, B. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. BMC chemistry, 13(1), 1-15.
-
Concept-Meaning. (2025, March 3). GOLD software: Significance and symbolism. Retrieved from --INVALID-LINK--
-
University of California, San Diego. (n.d.). Tutorial: Docking with Glide. Retrieved from --INVALID-LINK--
-
Schrödinger. (n.d.). Virtual Screening With GLIDE. Retrieved from --INVALID-LINK--
-
Abel, R., Damm, W., Giese, T., & Friesner, R. A. (2018). Glide WS: Methodology and Initial Assessment of Performance for Docking Accuracy and Virtual Screening. Journal of Chemical Theory and Computation, 14(12), 6523–6537.
-
Smolecule. (2023, August 15). Buy this compound | 1019-85-8. Retrieved from --INVALID-LINK--
-
Osterberg, F., Morris, G. M., Sanner, M. F., Olson, A. J., & Goodsell, D. S. (2002). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of medicinal chemistry, 45(13), 2623–2633.
-
Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739–1749.
-
University of Cambridge. (n.d.). GOLD Suite | Computing. Retrieved from --INVALID-LINK--
-
Ravindranath, P. A., Forli, S., Goodsell, D. S., Olson, A. J., & Sanner, M. F. (2015). AutoDockFR: Advances in protein-ligand docking with explicitly specified binding site flexibility. PLoS computational biology, 11(12), e1004586.
-
Harris, C. J., & McCulloch, R. (2013). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 9(6), 1337-1348.
-
Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. Retrieved from --INVALID-LINK--
-
Rao, C. M. M. P., Naidu, N., Priya, J., Rao, K. P. C., Ranjith, K., Shobha, S., ... & Sabithayadam. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Bioinformation, 17(3), 404.
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
AIP Publishing. (2022). Synthesis and Molecular Docking Studies of 1,2 Disubstituted Benzimidazole Analogues With 4KFG and 3MDV as Target Proteins. Retrieved from --INVALID-LINK--
-
Natural Volatiles and Essential Oils. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives. Retrieved from --INVALID-LINK--
-
Asian Journal of Research in Chemistry. (n.d.). Exploring Binding Affinities and Interactions of Benzimidazole Derivatives via AutoDock Molecular Docking Studies. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024, July). Spectroscopic, Computational, Docking and Cytotoxicity Studies on 2-(2-Chlorophenyl)benzimidazole as a Potent Anti-breast Cancer Agent. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from --INVALID-LINK--
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX [ncbi.nlm.nih.gov]
- 9. ebi.ac.uk [ebi.ac.uk]
- 10. tandfonline.com [tandfonline.com]
Application of Benzimidazole-Triazole Hybrids as Antiviral Agents: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole-triazole hybrids are a class of heterocyclic compounds that have emerged as promising candidates in the field of antiviral drug discovery. This unique molecular architecture, which combines the structural features of both benzimidazole and triazole moieties, has demonstrated a broad spectrum of antiviral activity against various human pathogens. The synergistic effect of these two pharmacophores often leads to enhanced biological activity compared to the individual components.[1][2] This document provides a comprehensive overview of the application of benzimidazole-triazole hybrids as antiviral agents, including detailed experimental protocols for their synthesis and evaluation, a summary of their antiviral activity, and an exploration of their mechanisms of action.
Data Presentation: Antiviral Activity of Benzimidazole-Triazole Hybrids
The antiviral efficacy of various benzimidazole-triazole hybrids has been evaluated against a range of viruses. The following table summarizes the quantitative data from in vitro studies, including the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀).
| Compound ID/Reference | Virus | Cell Line | EC₅₀ (µM) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Compound 9 [3][4] | SARS-CoV-2 | Vero E6 | 80.4 (µg/mL) | 0.0745 | 1028.28 (µg/mL) | 12.78 |
| Compound 116 [2] | Hepatitis C Virus (HCV) | 7.8 | 16.9 | 2.17 | ||
| Compound 117 [2] | Hepatitis C Virus (HCV) | 7.6 | 21.1 | 2.78 | ||
| SRI 29365 [5] | Respiratory Syncytial Virus (hRSV) | HEp-2 | 0.66 | 55 | 83 | |
| SRI 29365 [5] | Respiratory Syncytial Virus (hRSV) | A549 | 1.2 | >100 | >83 | |
| Compound 1 [5] | Respiratory Syncytial Virus (hRSV) | HEp-2 | 0.23 | 15.6 | 67.8 | |
| JNJ 2408068 [6] | Respiratory Syncytial Virus (RSV) | HeLa/M | 0.00016 | >100,000 | ||
| Compound 8 [7] | Respiratory Syncytial Virus (RSV) | A549 | 0.053 | 591.5 | 11160.37 | |
| Compound 3 [8] | Herpes Simplex Virus-1 (HSV-1) | HFL-1 | 16 | 285 | 17.8 | |
| Compound 4 [8] | Herpes Simplex Virus-1 (HSV-1) | HFL-1 | 21 | 2593 | 123.5 | |
| Compound 1k [9] | SARS-CoV-2 Mpro | 46.86 |
Experimental Protocols
Protocol 1: Synthesis of a Benzimidazole-1,2,3-Triazole Hybrid via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of benzimidazole-1,2,3-triazole hybrids, a common strategy employed in the generation of these antiviral compounds.[3][10][11]
Step 1: Synthesis of N-propargylated Benzimidazole Precursor
-
To a solution of 2-mercaptobenzimidazole (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (2-3 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature or gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the N-propargylated benzimidazole.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Step 2: Synthesis of the Benzimidazole-1,2,3-Triazole Hybrid via Click Chemistry
-
Dissolve the N-propargylated benzimidazole (1 equivalent) and a desired aryl azide (1 equivalent) in a solvent system such as a mixture of t-butanol and water or DMSO and water.
-
To this solution, add a copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05-0.1 equivalents) and sodium ascorbate (0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
After completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure benzimidazole-1,2,3-triazole hybrid.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity Screening
This assay is a widely used method to determine the in vitro antiviral activity of compounds by measuring their ability to protect host cells from virus-induced damage.[3]
-
Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, HEp-2 for RSV) at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions of the stock solution in cell culture medium to obtain a range of desired concentrations.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayer.
-
Add the diluted test compounds to the wells.
-
Subsequently, add a pre-titered amount of virus suspension to each well (except for the cell control wells). The multiplicity of infection (MOI) should be chosen to cause significant CPE within 48-72 hours.
-
Include appropriate controls: cell control (cells only), virus control (cells + virus), and a positive control (a known antiviral drug).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE:
-
Visually inspect the cells under a microscope for morphological changes (cell rounding, detachment, etc.).
-
Alternatively, quantify cell viability using a colorimetric assay such as the MTT or neutral red uptake assay.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. Determine the EC₅₀ (the concentration of the compound that inhibits CPE by 50%) and the CC₅₀ (the concentration that causes 50% cytotoxicity in uninfected cells) from the dose-response curves. The Selectivity Index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound.
Protocol 3: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed 6- or 12-well plates with a suitable host cell line to form a confluent monolayer.
-
Virus and Compound Incubation:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU).
-
Incubate the virus-compound mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-compound mixtures for 1-2 hours at 37°C to allow for virus adsorption.
-
-
Overlay:
-
Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. The overlay medium should also contain the corresponding concentration of the test compound.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 4% formaldehyde.
-
Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques (clear zones of dead or lysed cells).
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
Mandatory Visualizations
Caption: General workflow for the synthesis of benzimidazole-triazole hybrids.
Caption: Experimental workflow for in vitro antiviral screening assays.
Caption: Simplified mechanism of action of benzimidazole-triazole hybrids.
Conclusion
Benzimidazole-triazole hybrids represent a versatile and potent class of antiviral agents with demonstrated activity against a range of clinically relevant viruses. The synthetic accessibility of these compounds, primarily through click chemistry, allows for the generation of diverse chemical libraries for structure-activity relationship studies. The standardized in vitro assays detailed in this document provide a robust framework for the evaluation of their antiviral efficacy and cytotoxicity. Further research into the precise molecular mechanisms of action of these hybrids will be instrumental in the rational design of next-generation antiviral therapeutics with improved potency and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants [ouci.dntb.gov.ua]
- 5. Benzimidazole analogs inhibit respiratory syncytial virus G protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted benzimidazoles with nanomolar activity against respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New triazole-substituted triterpene derivatives exhibiting anti-RSV activity: synthesis, biological evaluation, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral activity of 1,4-disubstituted-1,2,3-triazoles against HSV-1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the inhibition of benzimidazole derivatives on SARS-CoV-2 Mpro by enzyme activity inhibition, spectroscopy, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(4-Chlorophenyl)benzimidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(4-Chlorophenyl)benzimidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a structured question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield is a frequent challenge in organic synthesis. A systematic evaluation of the following factors can help identify and resolve the issue:
-
Reagent Quality: The purity of the starting materials, o-phenylenediamine and 4-chlorobenzaldehyde, is critical. o-Phenylenediamine is susceptible to air oxidation, which can lead to the formation of colored impurities and significantly lower the yield.
-
Solution: Use high-purity, freshly opened, or recently purified starting materials. If the o-phenylenediamine appears discolored (darkened), consider purifying it by recrystallization or treating it with a reducing agent like sodium dithionite followed by activated carbon.
-
-
Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.
-
Temperature: The reaction temperature can significantly influence the reaction rate and yield. While some protocols proceed at room temperature, others require heating to reflux. Excessive heat, however, can lead to degradation and the formation of side products.
-
Solution: Optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and incrementally adjust the temperature based on reaction monitoring (e.g., by TLC).
-
-
Reaction Time: Incomplete reactions due to insufficient time will naturally result in low yields.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the limiting reagent is consumed.
-
-
Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the reaction mechanism. Common solvents for this synthesis include ethanol, methanol, and acetonitrile.
-
Solution: If the yield is low, consider screening different solvents. Ensure the chosen solvent is anhydrous, as water can interfere with the reaction.
-
-
-
Catalyst Activity: The choice and concentration of the catalyst play a pivotal role.
-
Catalyst Selection: Various catalysts, such as ammonium chloride (NH₄Cl), p-toluenesulfonic acid (p-TsOH), and tert-butyl nitrite, have been successfully employed.[1] The effectiveness of a catalyst can be substrate-dependent.
-
Solution: If using a catalyst, ensure it is appropriate for the chosen reaction conditions. If uncatalyzed, consider adding a suitable catalyst to improve the reaction rate and yield.
-
-
Catalyst Concentration: The amount of catalyst can impact the reaction rate and selectivity.
-
Solution: Optimize the catalyst loading. Start with the concentration reported in the literature and perform small-scale experiments to determine the optimal amount for your specific setup.
-
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?
-
Answer: The formation of side products, particularly 1,2-disubstituted benzimidazoles, is a known issue in the condensation of o-phenylenediamines with aldehydes.[2]
-
Control of Stoichiometry: An excess of the aldehyde can lead to the formation of the 1,2-disubstituted product where the benzimidazole nitrogen is alkylated by another molecule of the aldehyde.
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the o-phenylenediamine or a 1:1 molar ratio of the reactants can favor the formation of the desired 2-substituted benzimidazole.
-
-
Reaction Conditions:
-
Temperature and Time: Prolonged reaction times or excessively high temperatures can promote the formation of side products.
-
Solution: Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed to avoid over-reaction.
-
-
Catalyst: The choice of catalyst can influence the selectivity of the reaction.[2]
-
Solution: Certain catalysts may favor the formation of the mono-substituted product. Literature reports suggest that the choice of catalyst can be critical in controlling selectivity.[2]
-
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product. What are the common purification challenges and how can I overcome them?
-
Answer: Purification of this compound can be challenging due to the presence of unreacted starting materials, side products, or colored impurities.
-
Recrystallization Issues: Recrystallization is a common method for purifying the crude product.[3]
-
Oiling Out: The product may separate as an oil instead of crystals.
-
Solution: This often occurs if the solution is cooled too quickly or if the solvent is not ideal. Try cooling the solution more slowly. If oiling out persists, try a different solvent system. A mixture of solvents, such as ethanol-water, can be effective.[3]
-
-
Poor Crystal Formation: The product may not crystallize readily.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure product.
-
-
Colored Impurities: The presence of colored impurities can be difficult to remove by simple recrystallization.
-
Solution: Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.
-
-
-
Chromatography: If recrystallization is ineffective, column chromatography can be employed.
-
Solvent System Selection: Choosing the right eluent system is key for good separation.
-
Solution: Use TLC to determine an appropriate solvent system that provides good separation between the desired product and impurities. A common starting point for benzimidazoles is a mixture of hexane and ethyl acetate.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general reaction mechanism for the synthesis of this compound from o-phenylenediamine and 4-chlorobenzaldehyde?
-
A1: The reaction proceeds through a condensation reaction. Initially, one of the amino groups of o-phenylenediamine attacks the carbonyl carbon of 4-chlorobenzaldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the final this compound product.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
-
-
Q3: What are the expected spectroscopic data for this compound?
-
A3:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the benzimidazole and the 4-chlorophenyl rings. A broad singlet for the N-H proton of the imidazole ring is also expected.[4]
-
¹³C NMR: The spectrum will display signals for all the unique carbon atoms in the molecule. The signal for the C=N carbon of the imidazole ring is typically found in the downfield region.[4]
-
IR: The IR spectrum should exhibit a characteristic N-H stretching vibration, as well as C=N and C=C stretching bands for the aromatic rings.[4]
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol | Reflux | 1 h | - | [5] |
| NH₄Cl | Ethanol | 80-90 | - | 82 | |
| tert-Butyl nitrite | Tetrahydrofuran | 25 | 30 min | 80 | [1] |
| None | Solvent-free | 140 | - | 75 | [1] |
| p-TsOH | DMF | 80 | 2-3 h | - |
Experimental Protocols
Protocol 1: Synthesis of this compound using Ammonium Chloride as a Catalyst
-
Materials:
-
o-Phenylenediamine
-
4-Chlorobenzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in ethanol.
-
Add a catalytic amount of ammonium chloride (e.g., 10-20 mol%).
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol-water mixture).
-
Protocol 2: Synthesis of this compound under Solvent-Free Conditions
-
Materials:
-
o-Phenylenediamine
-
4-Chlorobenzaldehyde
-
-
Procedure:
-
In a flask, thoroughly mix o-phenylenediamine (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol).
-
Heat the mixture at 140 °C.[1]
-
Monitor the reaction progress by TLC (by taking a small aliquot and dissolving it in a suitable solvent).
-
After completion, cool the reaction mixture to room temperature.
-
Purify the crude product by recrystallization.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
Caption: Key factors influencing the reaction outcome.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Benzimidazole Synthesis from Aryl Aldehydes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of benzimidazoles from aryl aldehydes and o-phenylenediamines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a direct question-and-answer format.
Question: Why is my benzimidazole yield consistently low?
Answer: Low yields can stem from several factors, including suboptimal reaction conditions, inefficient catalysts, or reactant degradation.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. While traditional methods often use harsh conditions, modern approaches have shown high yields with milder alternatives. For instance, using a catalyst like copper(II) acetate in ethanol can lead to excellent yields at room temperature. Ensure your temperature is appropriate for the chosen solvent and catalyst system. Overheating can lead to side product formation.
-
Catalyst Inefficiency or Deactivation: The catalyst plays a pivotal role. Metal-based catalysts (like Cu, Fe, Co) and non-metal catalysts (like iodine) have proven effective. If using a reusable catalyst, ensure it has not been poisoned or deactivated from previous runs. Consider switching to a different catalyst system if yields do not improve. For example, cobalt-based catalysts have demonstrated high efficiency and recyclability.
-
Reactant Quality: Ensure the o-phenylenediamine and aryl aldehyde are pure. Impurities can interfere with the reaction. The aldehyde can be particularly susceptible to oxidation to a carboxylic acid, which will not participate in the reaction.
Question: I am observing significant amounts of side products. How can I improve the selectivity?
Answer: Side product formation, such as bis-benzimidazoles or products from aldehyde self-condensation, is often related to the reaction stoichiometry and conditions.
-
Stoichiometry: Use a precise 1:2 molar ratio of o-phenylenediamine to aryl aldehyde. An excess of the aldehyde can lead to the formation of N-substituted benzimidazole derivatives.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of side products. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time to stop the reaction.
-
Atmosphere: The reaction is an oxidative cyclocondensation. The presence of an appropriate oxidizing agent is necessary. Many modern syntheses utilize air or molecular oxygen as a green and efficient oxidant, often in conjunction with a catalyst. Ensure your reaction setup allows for sufficient aeration if required by the protocol.
Question: My reaction is not proceeding to completion. What could be the cause?
Answer: A stalled reaction can be due to an inactive catalyst, insufficient oxidant, or an inappropriate solvent.
-
Catalyst Issues: As mentioned, the catalyst may be inactive. If you are using a heterogeneous catalyst, ensure proper stirring to maximize surface area contact.
-
Insufficient Oxidant: The conversion of the intermediate dihydrobenzimidazole to the final benzimidazole product is an oxidation step. If the reaction is not open to the air (when air is the intended oxidant) or if another specified oxidant is missing or depleted, the reaction will stall.
-
Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent. Solvents like ethanol, methanol, DMSO, and acetonitrile are commonly used. If your reactants have poor solubility in the chosen solvent, the reaction rate will be significantly hindered.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this synthesis, and how do I choose one?
A1: A wide range of catalysts can be used, from simple metal salts to complex nanomaterials. Common choices include copper(II) acetate (Cu(OAc)₂), iron(III) chloride (FeCl₃), cobalt(II) complexes, and molecular iodine. The choice depends on factors like desired reaction conditions (e.g., room temperature vs. elevated temperature), cost, and environmental considerations ("greenness"). For instance, copper and iron catalysts are often inexpensive and effective, while some modern cobalt catalysts offer high yields under mild, aerobic conditions.
Q2: What is the role of the solvent in this reaction?
A2: The solvent not only dissolves the reactants but also influences the reaction rate and sometimes the reaction mechanism. Polar protic solvents like ethanol and methanol are frequently used and can facilitate the condensation step. Aprotic solvents like DMSO or acetonitrile are also common. The ideal solvent should be chosen based on the specific catalyst system and reactants being used.
Q3: Can this reaction be performed under solvent-free conditions?
A3: Yes, solvent-free or "neat" reactions are a key strategy in green chemistry and have been successfully applied to benzimidazole synthesis. These reactions often require a catalyst and may involve grinding the reactants together or heating them to their melting point. These methods can lead to shorter reaction times and simpler workup procedures.
Comparative Data on Catalytic Systems
The following tables summarize quantitative data from various studies to facilitate comparison of different catalytic systems for the synthesis of 2-phenyl-1H-benzo[d]imidazole from benzaldehyde and o-phenylenediamine.
Table 1: Comparison of Various Catalysts and Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Co(II) complex | Acetonitrile | 80 | 1.5 | 96 | |
| Cu(OAc)₂ | Ethanol | Room Temp. | 12 | 94 | |
| Iodine | Methanol | Room Temp. | 5 | 95 | |
| FeCl₃ | Ethanol | Reflux | 3 | 92 | N/A |
| No Catalyst | Ethanol | Reflux | 24 | <10 | N/A |
Visualizing the Process
The following diagrams illustrate the general experimental workflow and a troubleshooting decision-making process.
Caption: General workflow for benzimidazole synthesis.
Caption: Decision tree for troubleshooting low yields.
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis at Room Temperature
This protocol is adapted from a method demonstrating high efficiency under mild, ambient conditions.
-
Materials:
-
o-phenylenediamine (1 mmol)
-
Aryl aldehyde (2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine o-phenylenediamine (1 mmol), the aryl aldehyde (2 mmol), and copper(II) acetate (0.1 mmol).
-
Add ethanol (10 mL) to the flask.
-
Stir the mixture vigorously at room temperature. The flask should be open to the air to allow for oxidation.
-
Monitor the reaction's progress by taking aliquots and analyzing them with Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-14 hours).
-
Upon completion, add distilled water (20 mL) to the reaction mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with a cold water/ethanol mixture (1:1).
-
Recrystallize the crude product from ethanol to obtain the pure benzimidazole derivative.
-
Protocol 2: Iodine-Catalyzed Synthesis at Room Temperature
This protocol utilizes molecular iodine as an inexpensive and efficient non-metallic catalyst.
-
Materials:
-
o-phenylenediamine (1 mmol)
-
Aryl aldehyde (2 mmol)
-
Iodine (I₂, 15 mol%)
-
Methanol (15 mL)
-
-
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in methanol (15 mL), add the aryl aldehyde (2 mmol).
-
Add molecular iodine (0.15 mmol) to the mixture in one portion.
-
Stir the resulting solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-7 hours.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization from an appropriate solvent like ethanol or ethyl acetate.
-
Technical Support Center: Purification of Crude 2-Arylbenzimidazole Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2-arylbenzimidazole products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 2-arylbenzimidazole products?
A1: The most common and effective purification techniques for crude 2-arylbenzimidazole products are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity.
Q2: What are the typical impurities encountered in the synthesis of 2-arylbenzimidazoles?
A2: Common impurities include unreacted starting materials such as o-phenylenediamine and the aryl aldehyde or carboxylic acid, as well as side-products from unwanted reactions. Depending on the synthetic route, these can include over-alkylated products or bis-benzimidazoles.[1] O-phenylenediamine is also susceptible to oxidation, which can lead to colored impurities.
Q3: How can I effectively remove colored impurities from my 2-arylbenzimidazole product?
A3: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed along with the charcoal during the hot filtration step.
Q4: Is it possible to use a combination of purification techniques?
A4: Yes, a combination of techniques is often the most effective approach. For instance, an initial acid-base extraction can remove the bulk of non-basic or non-acidic impurities, followed by recrystallization or column chromatography to achieve high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 2-arylbenzimidazole products.
Recrystallization Issues
Problem: The compound does not crystallize out of the solution upon cooling.
-
Possible Cause 1: Too much solvent was used.
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue to heat until the solution becomes slightly cloudy, indicating it is saturated. Then, allow it to cool slowly again.
-
-
Possible Cause 2: The solution is supersaturated.
-
Solution 1: Induce crystallization. Try scratching the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Add a seed crystal. If available, add a tiny crystal of the pure 2-arylbenzimidazole to the cooled solution to initiate crystallization.
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the 2-arylbenzimidazole, or the solution is cooling too quickly.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help with slow cooling.
-
Problem: The yield after recrystallization is very low.
-
Possible Cause 1: The chosen solvent is not ideal.
-
Solution: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Perform solvent screening to find a more suitable solvent or solvent system.
-
-
Possible Cause 2: Too much solvent was used.
-
Solution: As mentioned previously, using the minimum amount of hot solvent to dissolve the crude product is crucial for maximizing yield.
-
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel and filter paper) is pre-heated before pouring the hot solution through it. Using a slight excess of solvent can also help prevent this, with the excess being evaporated off after filtration.
-
Troubleshooting Recrystallization Workflow
Caption: Troubleshooting logic for recrystallization issues.
Column Chromatography Issues
Problem: Poor separation of the 2-arylbenzimidazole from impurities.
-
Possible Cause 1: Inappropriate solvent system (eluent).
-
Solution: The polarity of the eluent is crucial. Use thin-layer chromatography (TLC) to screen for a solvent system that gives a good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
-
Possible Cause 2: Column overloading.
-
Solution: The amount of crude material that can be purified is proportional to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight. If you overload the column, the separation bands will broaden and overlap.
-
-
Possible Cause 3: Column channeling.
-
Solution: This occurs when the stationary phase is not packed uniformly, leading to uneven flow of the eluent. Ensure the column is packed carefully and the top of the stationary phase is level.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
Problem: The compound is eluting too quickly.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. For instance, increase the percentage of hexane in a hexane/ethyl acetate mixture.
-
Column Chromatography Troubleshooting Workflow
Caption: Troubleshooting logic for column chromatography.
Data Presentation
The following tables summarize typical data for the purification of 2-arylbenzimidazole derivatives. Note that yields and purity can vary significantly based on the specific compound, the scale of the reaction, and the nature of the impurities.
Table 1: Comparison of Purification Techniques for a Generic 2-Arylbenzimidazole
| Purification Technique | Starting Purity (Crude) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | 70-85% | >98% | 60-85% | Highly dependent on solvent selection. May require multiple recrystallizations for very impure samples. |
| Column Chromatography | 50-85% | >99% | 50-80% | Effective for separating closely related impurities. Can be time-consuming and uses larger volumes of solvent. |
| Acid-Base Extraction | 50-90% | 90-98% | 70-95% | Excellent for removing non-basic or non-acidic impurities. Often used as a preliminary purification step. |
Table 2: Common Solvents for Recrystallization of 2-Arylbenzimidazoles
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | A commonly used solvent for many benzimidazole derivatives. |
| Ethanol/Water | Polar Protic | Variable | A good mixed-solvent system; the ratio can be adjusted to optimize solubility.[3] |
| Methanol | Polar Protic | 65 | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate/Hexane | Moderately Polar/Nonpolar | Variable | A versatile mixed-solvent system for compounds with intermediate polarity. |
| Dichloromethane/Hexane | Moderately Polar/Nonpolar | Variable | Another useful mixed-solvent system. |
Table 3: Typical Eluent Systems for Column Chromatography of 2-Arylbenzimidazoles on Silica Gel
| Eluent System (v/v) | Polarity | Application |
| Hexane:Ethyl Acetate (e.g., 9:1 to 1:1) | Low to Medium | For less polar 2-arylbenzimidazoles. |
| Dichloromethane:Methanol (e.g., 99:1 to 9:1) | Medium to High | For more polar 2-arylbenzimidazoles. |
| Chloroform:Methanol (e.g., 98:2 to 9:1) | Medium to High | An alternative to dichloromethane-based systems. |
Experimental Protocols
Protocol 1: Recrystallization of a Crude 2-Arylbenzimidazole
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 2-arylbenzimidazole. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 2-arylbenzimidazole (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves. Use the minimum amount of hot solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of a Crude 2-Arylbenzimidazole
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation of the 2-arylbenzimidazole from its impurities, with an Rf value of approximately 0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and level bed.
-
Sample Loading: Dissolve the crude 2-arylbenzimidazole (e.g., 500 mg) in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the eluent over time.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure 2-arylbenzimidazole. Remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Acid-Base Extraction of a Crude 2-Arylbenzimidazole
-
Dissolution: Dissolve the crude 2-arylbenzimidazole (e.g., 2.0 g) in a suitable organic solvent such as dichloromethane or ethyl acetate (e.g., 50 mL) in a separatory funnel.
-
Acidic Extraction: Add an aqueous acid solution (e.g., 1 M HCl, 25 mL) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated benzimidazole will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the basic product.
-
Washing: Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic and the 2-arylbenzimidazole precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Alternatively, the precipitated product can be extracted back into an organic solvent, dried over an anhydrous salt (e.g., Na2SO4), and the solvent evaporated.
References
How to improve the solubility of benzimidazole derivatives for biological assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor solubility of benzimidazole derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole compound precipitates when I add my concentrated DMSO stock to my aqueous assay buffer. What's happening and what should I do first?
A: This is a common issue known as "solvent shock."[1] Benzimidazole compounds are often highly soluble in 100% DMSO but have very low aqueous solubility.[1][2] When the concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can no longer stay dissolved in the mixed solvent system and crashes out of solution.[1]
Recommended First Steps:
-
Optimize Dilution Strategy: Avoid adding the concentrated stock directly. Instead, perform a serial dilution. You can dilute the DMSO stock in a small volume of an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol or polyethylene glycol) before adding it to the final assay volume.[1]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically recommended to be below 0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[1] Always include a vehicle control (buffer with the same final DMSO concentration but without your compound) in your experiments.[1]
-
Investigate pH: The solubility of many benzimidazole derivatives is highly dependent on pH.[1][3] A small change in the pH of your assay buffer could significantly improve solubility.
Q2: I've tried optimizing my dilution, but my compound is still not soluble enough for my desired assay concentration. What advanced techniques can I use?
A: If basic troubleshooting fails, several advanced formulation strategies can be employed. These methods aim to alter the physicochemical properties of the compound to enhance its interaction with aqueous media.
-
pH Adjustment: Systematically determine the pH-solubility profile of your compound. Benzimidazoles are often more soluble in acidic conditions.[3][4]
-
Use of Co-solvents: Incorporate a small percentage of a water-miscible organic solvent (co-solvent) like ethanol, polyethylene glycol (PEG), or N,N-dimethylformamide (DMF) into your final assay buffer.[1][5]
-
Cyclodextrin Encapsulation: Use cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6] They can encapsulate the poorly soluble benzimidazole molecule, forming an inclusion complex with enhanced aqueous solubility.[1][7]
-
Solid Dispersions: Disperse the benzimidazole compound in a hydrophilic polymer matrix (e.g., polyethylene glycol, polyvinylpyrrolidone).[2][8] This technique can reduce drug crystallinity and improve the dissolution rate.[8][9]
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to enhanced dissolution and solubility.[2][10][11]
-
Salt Formation: For benzimidazole derivatives with ionizable groups, converting the compound into a salt can dramatically improve its aqueous solubility and dissolution rate.[1][8][12]
-
Prodrug Approach: Synthesize a bioreversible derivative (prodrug) of the benzimidazole by attaching a hydrophilic moiety.[13][14][15] This prodrug is more soluble and, once administered, is converted back to the active parent drug by enzymatic or chemical processes in the body.[13][16]
Q3: How much can I expect to improve the solubility of my benzimidazole compound with these techniques?
A: The degree of solubility enhancement is highly dependent on the specific benzimidazole derivative and the method used. However, improvements can be substantial, often increasing solubility by several orders of magnitude.
Table 1: Examples of Solubility Enhancement for Benzimidazole Derivatives
| Benzimidazole Compound | Solubilization Method | Approximate Fold Increase in Solubility | Reference(s) |
|---|---|---|---|
| Albendazole | β-cyclodextrin | 223x | [1][7] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x | [1][7] |
| Albendazole | HPβCD with Polyvinylpyrrolidone (PVP) | 1412x | [1][7] |
| Albendazole | HCl Salt Formation (in pH 2.0 buffer) | ~2100x | [12] |
| Fenbendazole | β-cyclodextrin | 432x | [1][7] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x | [1][7] |
| Fenbendazole | Methyl-β-cyclodextrin | ~60,000x | [17] |
| Thiabendazole | Prodrug (N-(4-aminomethylbenzoyl)oxymethyl derivative) | 300x | [14] |
| Thiazolobenzimidazole (TBI) | pH adjustment (to pH 2) | ~36x | [1] |
| Thiazolobenzimidazole (TBI) | pH adjustment and HPCD | ~900x |[1] |
Q4: Are there potential downsides to using these solubilization techniques in my biological assay?
A: Yes, it is critical to consider the potential impact of any solubilizing agent on your assay.
-
Co-solvents (DMSO, ethanol): Can be toxic to cells at higher concentrations and may inhibit or activate certain enzymes.[1]
-
pH Adjustment: Altering the pH can change the ionization state of your compound, which may affect its biological activity.[1] It can also impact the stability and function of proteins or the health of cells in your assay.[1]
-
Surfactants: Can disrupt cell membranes and denature proteins.[8]
-
Cyclodextrins: Generally considered safe, but at very high concentrations, they can potentially interact with components of cell membranes.
Always run appropriate vehicle controls to ensure that the solubilizing agent itself is not causing the observed biological effect.[1]
Troubleshooting and Experimental Protocols
Workflow for Addressing Solubility Issues
When encountering a solubility problem, it is best to follow a systematic approach, starting with the simplest and most common solutions before moving to more complex formulation strategies.
Protocol 1: Determining the pH-Solubility Profile
Objective: To determine the solubility of a benzimidazole compound across a range of pH values to identify the optimal pH for dissolution.
Methodology:
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Add Compound: Add an excess amount of your benzimidazole compound to separate vials containing each of the different pH buffers.[1] The compound should be in solid form, not dissolved in a solvent.
-
Equilibrate: Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to allow the solution to reach equilibrium.[1]
-
Measure pH: After equilibration, measure and record the final pH of each solution.[1]
-
Separate Solid: Filter an aliquot from each vial using a 0.22 µm syringe filter to remove any undissolved solid.[1]
-
Quantify: Quantify the concentration of the dissolved benzimidazole compound in each filtered sample using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (y-axis) against the final measured pH (x-axis) to generate the pH-solubility profile for your compound.[1]
Protocol 2: Cyclodextrin-Mediated Solubilization
Objective: To increase the aqueous solubility of a benzimidazole compound by forming an inclusion complex with a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HPβCD) is a common and effective choice.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. wjbphs.com [wjbphs.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel solid dispersions of benznidazole: preparation, dissolution profile and biological evaluation as alternative antichagasic drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. mdpi.com [mdpi.com]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrugs of thiabendazole with increased water-solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Large-Scale Synthesis of 2-(4-Chlorophenyl)benzimidazole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the large-scale synthesis of 2-(4-Chlorophenyl)benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely reported method is the condensation reaction between o-phenylenediamine and 4-chlorobenzaldehyde. This approach is favored for its straightforward procedure and the availability of starting materials. Various catalysts and solvent systems can be employed to optimize yield and purity on a large scale.
Q2: What are the typical yields I can expect from this synthesis?
A2: Yields can vary significantly based on the chosen catalyst, solvent, and reaction conditions. They can range from 75% under solvent-free conditions to over 90% with specific catalytic systems. For instance, using ammonium chloride in ethanol can yield around 82%, while a microwave-assisted method with polyphosphoric acid has also reported high yields.[1][2][3]
Q3: What is the typical physical state and melting point of the final product?
A3: this compound is typically a colorless or pale solid.[4] Its reported melting point is in the range of 290-303 °C.
Q4: Are there greener synthesis alternatives to traditional solvent-based methods?
A4: Yes, several eco-friendlier options have been explored. These include solvent-free reactions at high temperatures and the use of water as a solvent with certain catalytic systems, such as ZnO nanoparticles or aqueous extracts of natural surfactants.[1][2][4] These methods reduce the reliance on volatile and often hazardous organic solvents.
Troubleshooting Guide
Problem 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Reaction Temperature | Verify and adjust the reaction temperature according to the specific protocol. For the NH4Cl catalyzed method, maintain 80-90°C. | The condensation reaction is temperature-sensitive. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote side-product formation. |
| Catalyst Inactivity or Insufficient Amount | Use a fresh batch of catalyst and ensure the correct molar percentage is added. For example, when using NH4Cl, a catalytic amount (e.g., 30 mol%) is effective. | The catalyst is crucial for facilitating the cyclization step. An inactive or insufficient amount of catalyst will slow down or stall the reaction. |
| Poor Quality of Starting Materials | Check the purity of o-phenylenediamine and 4-chlorobenzaldehyde using appropriate analytical techniques (e.g., NMR, melting point). | Impurities in the starting materials, particularly oxidized o-phenylenediamine, can lead to the formation of colored byproducts and reduce the yield of the desired product. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time. | The reaction time can vary based on scale and specific conditions. Ensuring the consumption of starting materials is key to maximizing yield. |
Problem 2: Product is Impure or Discolored
| Potential Cause | Troubleshooting Step | Explanation |
| Formation of Side Products | Use an alternative synthetic route or a milder oxidant. Direct condensation can sometimes yield complex mixtures. | Side products like bis-dihydrobenzimidazoles can form. Using a milder catalyst or different reaction conditions can improve selectivity. |
| Oxidation of o-phenylenediamine | Use purified o-phenylenediamine. Using its dihydrochloride salt can also prevent oxidation and reduce colored impurities.[5] | o-phenylenediamine is susceptible to air oxidation, which produces highly colored impurities that can be difficult to remove from the final product. |
| Residual Starting Materials | Improve the purification process. Recrystallization from a suitable solvent like ethanol is often effective for removing unreacted starting materials. | Inadequate purification will leave starting materials in the final product, lowering its purity. |
| Solvent Contamination | Ensure all solvents used for reaction and purification are of high purity and are properly dried if necessary. | Contaminants in the solvent can introduce impurities into the final product. |
Quantitative Data Summary
The following table summarizes various reported conditions for the synthesis of this compound, allowing for easy comparison of different methodologies.
| Method/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Chloride (NH4Cl) | Ethanol | 80 - 90 | 2 hours | 82 | |
| tert-butyl nitrite | Tetrahydrofuran (THF) | 25 | 30 min | 80 | [1][2] |
| No Catalyst | Solvent-free | 140 | - | 75 | [1][2] |
| PPA / H3PO4 | - | Microwave | Short | ~92 | [3] |
| ZnO Nanoparticles | Water | Reflux | 2.5 hours | >90 (general class) | [4] |
| Acacia concinna extract | Water | 25 | 3 hours | 90 | [1] |
Experimental Protocols
Protocol 1: Synthesis using Ammonium Chloride Catalyst in Ethanol
-
Reaction Setup: To a mixture of o-phenylenediamine (0.92 mmol) and 4-chlorobenzaldehyde (0.92 mmol) in a round-bottom flask, add 4 mL of ethanol.
-
Catalyst Addition: Add ammonium chloride (NH4Cl) (30 mol%, approximately 0.015 g).
-
Reaction: Stir the resulting mixture at 80-90°C for 2 hours.
-
Monitoring: Monitor the completion of the reaction by TLC using an ethyl acetate:hexane (1:2 v/v) eluent.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The product will precipitate as a solid.
-
Purification: Filter the solid product, wash it twice with water, and dry it. Further purify the crude product by recrystallization from ethanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis [3]
-
Reaction Setup: In a microwave-safe reaction vessel, combine o-phenylenediamine (10 mmol), 4-chlorobenzonitrile (10 mmol), 20 mL of polyphosphoric acid (PPA), and 10 mL of phosphoric acid (H3PO4).
-
Reaction: Subject the mixture to microwave irradiation. (Note: Specific power and time settings should be optimized for the microwave reactor being used, but these reactions are typically rapid).
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide solution) until the product precipitates.
-
Purification: Filter the resulting solid, wash thoroughly with water, and dry. Recrystallization may be performed if higher purity is required.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting logic for low yield issues.
Caption: Simplified reaction pathway diagram.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Efficient Synthesis of 2-Substituted Benzimidazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-substituted benzimidazoles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-substituted benzimidazoles, offering potential causes and recommended solutions.
Problem 1: Low Yield or Incomplete Conversion
-
Question: My benzimidazole synthesis is resulting in a low yield or is not going to completion. What are the potential causes and how can I address them?
-
Answer: Low yields are a common challenge. A systematic evaluation of the following aspects of your experimental setup can help pinpoint the problem:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction. o-Phenylenediamine is particularly susceptible to oxidation.[1][2] Consider purifying starting materials if their purity is questionable.[2]
-
Stoichiometry: Ensure the correct molar ratios of reactants. For the synthesis of 2-substituted benzimidazoles, a 1:1 ratio of o-phenylenediamine to aldehyde is typically used.[2]
-
-
Catalyst Selection and Activity:
-
Catalyst Choice: The choice of catalyst is crucial and depends on the specific substrates and desired reaction conditions.[3] A wide range of catalysts have been reported, including Brønsted and Lewis acids, metal catalysts, and heterogeneous catalysts.[2]
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Optimize the catalyst loading; insufficient catalyst may lead to low conversion, while excess catalyst could cause side reactions.[2]
-
Catalyst Activity: Ensure the catalyst is active and from a reliable source. Some catalysts may require activation or specific handling conditions.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence reaction rates and yields.[2] Polar solvents like methanol and ethanol have been shown to be effective in many catalytic systems.[3] A solvent screen is often a good starting point for optimization.[3]
-
Temperature: The reaction temperature may be too low for the specific catalytic system. Gradually increasing the temperature while monitoring the reaction can improve yields. However, excessively high temperatures can lead to side product formation.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
Atmosphere: o-Phenylenediamine is prone to oxidation.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of this starting material.[2]
-
-
Problem 2: Formation of Multiple Products/Side Products
-
Question: My reaction is producing a mixture of products, including the desired 2-substituted benzimidazole and other impurities. How can I improve the selectivity?
-
Answer: The formation of multiple products is a common issue, especially when using aldehydes as the starting material. Here are the likely side products and strategies to minimize their formation:
-
Formation of 1,2-disubstituted Benzimidazoles: A frequent side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[2]
-
Control Stoichiometry: To favor the formation of the 2-substituted product, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[2]
-
Catalyst Selection: Certain catalysts can selectively promote the formation of 2-substituted benzimidazoles. For example, Erbium(III) triflate (Er(OTf)₃) can be used to selectively synthesize 1,2-disubstituted benzimidazoles, implying that its absence would favor the mono-substituted product.[4]
-
Solvent Choice: The solvent can influence the selectivity. Non-polar solvents may favor the 2-substituted product.[2]
-
-
Stable Schiff Base Intermediate: The intermediate Schiff base may not fully cyclize to the benzimidazole under the reaction conditions.[2]
-
Catalyst and Conditions: A suitable catalyst and optimized reaction conditions (e.g., temperature, reaction time) are necessary to facilitate the cyclization step.
-
-
Oxidation of Starting Material: The oxidation of o-phenylenediamine can lead to colored impurities that are difficult to remove.[2]
-
Inert Atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere can mitigate this issue.[2]
-
-
Problem 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my 2-substituted benzimidazole product. What are some effective purification strategies?
-
Answer: Purification can be challenging due to the similar polarities of the product and impurities or the presence of colored byproducts.
-
Similar Polarity of Product and Impurities:
-
Chromatography Optimization: If using column chromatography, experiment with different solvent systems (eluents) to achieve better separation.
-
Recrystallization: Recrystallization from a suitable solvent is often an effective method for purification.
-
-
Presence of Colored Impurities:
-
Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can effectively remove colored impurities.[2] The product can then be recovered by filtration and crystallization.
-
Use of o-phenylenediamine dihydrochloride: Starting with the dihydrochloride salt of o-phenylenediamine can sometimes reduce the formation of colored impurities.[5]
-
-
Catalyst Removal:
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing 2-substituted benzimidazoles?
-
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives) or an aldehyde.[3] Modern approaches often employ a variety of catalysts to enhance yields and reaction conditions, with a growing emphasis on green chemistry principles to minimize environmental impact.[3]
-
-
Q2: How do I choose the right catalyst for my synthesis?
-
A2: Catalyst selection is dependent on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and green chemistry considerations.[3] A wide array of catalysts have been successfully used, including:
-
Homogeneous Catalysts: Brønsted acids (e.g., boric acid) and Lewis acids (e.g., Sc(OTf)₃, Er(OTf)₃).[6][8]
-
Heterogeneous Catalysts: These are often preferred for their ease of separation and recyclability.[3][6] Examples include silica-supported periodic acid (H₅IO₆-SiO₂), engineered MgO@DFNS, and various metal nanoparticles on solid supports (e.g., Au/TiO₂).[6][9][10]
-
Microwave-Assisted Catalysis: Microwave irradiation in the presence of a catalyst, such as Al-PILC (aluminum-pillared clay), can significantly reduce reaction times and improve yields.[7]
-
-
-
Q3: Can I run the synthesis without a catalyst?
-
A3: While the condensation of aldehydes with o-phenylenediamine can occur without a catalyst, the reaction is often slow, and the subsequent oxidation to form the benzimidazole is inefficient. In the absence of a catalyst, conversion rates are typically low, and reaction times are much longer.[3][6]
-
-
Q4: What are some "green" or environmentally friendly approaches to benzimidazole synthesis?
-
A4: Green chemistry approaches focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. For benzimidazole synthesis, this includes:
-
Use of Heterogeneous Catalysts: Their reusability reduces waste.[6]
-
Solvent-Free Conditions: Performing the reaction without a solvent where possible.[11]
-
Microwave-Assisted Synthesis: This can lead to shorter reaction times and reduced energy consumption.[7]
-
Use of Water as a Solvent: When a solvent is necessary, water is an environmentally benign option.[8]
-
-
Data Presentation: Catalyst Performance in the Synthesis of 2-Substituted Benzimidazoles
Table 1: Comparison of Various Catalysts for the Synthesis of 2-Aryl Benzimidazoles
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Al-PILC (clay) | o-phenylenediamine, Benzaldehyde | None (Microwave) | - | 2-5 min | 92-98 | |
| H₅IO₆-SiO₂ | o-phenylenediamine, m-nitrobenzaldehyde | Acetonitrile | Room Temp | 15 min | 95 | [9] |
| MgO@DFNS (10 wt%) | o-phenylenediamine, Benzaldehyde | Ethanol | Room Temp | 4 h | 95 | [6] |
| Au/TiO₂ | o-phenylenediamine, 4-methylbenzaldehyde | CHCl₃:MeOH (3:1) | Room Temp | - | 99 | [10] |
| Boric Acid | o-phenylenediamine, Aldehydes | Water | Room Temp | 15-35 min | 70-98 | [8] |
| Er(OTf)₃ (10 mol%) | o-phenylenediamine, Benzaldehyde | Water | 80 | 2 min | 98 (for 2-substituted) | [4][12] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst (e.g., MgO@DFNS) [3]
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired aldehyde (1.2 mmol), and the 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-substituted benzimidazole.
General Procedure for Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles (e.g., using Al-PILC)
-
A mixture of o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and Al-PILC (0.05 g) are finely ground in a screw-capped Teflon vessel.
-
Microwave irradiation at a specified power (e.g., 20% of maximal power) is applied for the required time (typically 2-5 minutes).
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is extracted with a suitable solvent (e.g., ethyl acetate).
-
The solid catalyst is removed by filtration.
-
The organic solvent is evaporated to yield the crude product, which can be further purified by recrystallization.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
Troubleshooting low yields in copper-catalyzed benzimidazole synthesis
Welcome to the technical support center for troubleshooting copper-catalyzed benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic protocols. As your virtual application scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
This center is structured into two main parts: a Troubleshooting Guide formatted as direct question-and-answer scenarios for specific problems, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding. We will also provide detailed experimental protocols and a comprehensive list of references to support your work.
Troubleshooting Guide: Addressing Low Yields
This section tackles the most common issues encountered during the synthesis. Each question represents a real-world problem you might face at the bench.
Question 1: My reaction shows no conversion of starting materials. Where do I start troubleshooting?
Answer:
Zero conversion is often a sign of a fundamental issue with one of the core components of the reaction: the catalyst, the reagents, or the environment.
-
Catalyst Inactivity: The most common culprit is the copper catalyst.
-
Oxidation State: The active catalytic species in these coupling reactions is typically Copper(I).[1] If you are using a Cu(I) salt (e.g., CuI, CuBr, Cu₂O), it may have oxidized to the less active Cu(II) state upon storage or exposure to air. Using freshly purchased or properly stored catalyst is critical. Cu(II) salts (e.g., Cu(OAc)₂, CuSO₄) can also be used, but they require in situ reduction, which may not be occurring under your conditions.[2][3]
-
Catalyst Poisoning: Trace impurities in your starting materials or solvent (e.g., thiols, other strong coordinating species) can bind irreversibly to the copper center, acting as catalyst poisons.
-
-
Reagent Purity & Integrity:
-
Ensure the purity of your starting materials, such as the o-phenylenediamine derivative and the coupling partner (e.g., aryl halide, aldehyde). Impurities can interfere with the reaction.[4]
-
Verify the integrity of your base. Inorganic bases like K₂CO₃ or Cs₂CO₃ can be hygroscopic. Absorbed water can hydrolyze sensitive reagents and interfere with the reaction.[5]
-
-
Reaction Environment (Atmosphere):
Troubleshooting Workflow: No Product Formation
Caption: Initial troubleshooting flowchart for zero product conversion.
Question 2: My reaction is very slow and gives a low yield, but I can see some product forming. How can I improve the conversion?
Answer:
Sluggish reactions with low conversion typically point to suboptimal reaction conditions or catalyst inhibition.
-
Suboptimal Temperature: Many copper-catalyzed C-N coupling reactions require elevated temperatures to proceed at a reasonable rate.[7] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) could significantly improve the yield.[2][7] However, excessive heat can cause degradation, so optimization is key.[8]
-
Incorrect Choice of Base or Solvent:
-
Base: The base is critical for deprotonating the benzimidazole nitrogen, but its strength and solubility matter.[9] Strong, poorly soluble bases like K₂CO₃ can lead to heterogeneous mixtures and slow kinetics.[10] Sometimes, a more soluble organic base or a different inorganic base like Cs₂CO₃ can improve performance.[7][10] The amount of base is also important; often 2 equivalents are required for optimal results.[9]
-
Solvent: The solvent choice impacts reagent solubility and reaction rate. Polar aprotic solvents like DMF, DMSO, or MeCN are commonly used.[2][10] A solvent screen is a valuable optimization step.
-
-
The Role of Ligands: While some protocols are "ligand-free," many modern copper-catalyzed N-arylation reactions benefit immensely from an ancillary ligand.[3][9] Ligands (e.g., 1,10-phenanthroline derivatives, N,N'-dimethylethylenediamine, L-proline) can stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle.[11][12] If you are using a ligand-free system and experiencing low conversion, introducing a suitable ligand is a logical next step.[7]
-
Catalyst Inhibition: In some cases, the product itself or a byproduct can coordinate to the copper center and inhibit the catalyst, slowing the reaction over time.[13][14] Kinetic studies have shown that significant catalyst inhibition can occur, while catalyst deactivation is negligible under the right conditions.[13][14] Adjusting catalyst loading or reaction concentration may help mitigate this effect.
Question 3: I'm getting a complex mixture of products and the yield of my desired benzimidazole is low. What's going wrong?
Answer:
A lack of selectivity often points to side reactions, which can be controlled by fine-tuning the reaction parameters.
-
Side Reactions of Starting Materials: o-Phenylenediamines can undergo self-condensation or oxidation. Aldehyde starting materials can participate in side reactions if not consumed quickly. Ensure high purity of starting materials and maintain a strict inert atmosphere to prevent oxidative side reactions.[4]
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side products. For example, in a multi-component reaction, having a limiting amount of one reactant can favor alternative reaction pathways.[4] Carefully check the stoichiometry of your reagents.
-
Temperature Control: As mentioned, temperature is a critical parameter. Running the reaction at a temperature that is too high can provide enough energy to overcome the activation barrier for undesired side reactions.[8] Try running the reaction at a lower temperature for a longer period.
-
Influence of the Base: A base that is too strong or too nucleophilic can promote undesired side reactions or degradation of starting materials or products. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N) is a crucial step in optimizing selectivity.[2][7]
Frequently Asked Questions (FAQs)
Q1: Which copper source and oxidation state is best?
The most common and effective copper sources are Cu(I) salts like CuI, CuBr, and Cu₂O.[3] The active catalyst is the Cu(I) species. While Cu(II) salts like Cu(OAc)₂ and CuSO₄ can be used, they must be reduced in situ to Cu(I) for the catalytic cycle to begin.[2][7] CuI is often preferred due to its stability and high reactivity in many systems.[3]
| Copper Source | Oxidation State | Common Use & Notes | Pros | Cons |
| CuI | +1 | Widely used in Ullmann and Chan-Lam couplings. Often the most effective.[3] | High reactivity, commercially available. | Can be light-sensitive, requires proper storage. |
| CuBr, CuCl | +1 | Effective alternatives to CuI.[3][7] | Generally good reactivity, cost-effective. | Reactivity can be slightly lower than CuI. |
| Cu₂O | +1 | Good for some N-arylation protocols.[15] | Inexpensive, stable. | Can be less reactive than copper halides. |
| Cu(OAc)₂ | +2 | Requires in situ reduction. Used in Chan-Lam reactions.[7] | Air-stable, easy to handle. | Requires a reducing agent or specific conditions. |
| CuSO₄·5H₂O | +2 | Less common, but can be effective.[7] | Very inexpensive, readily available. | Hydrated form can introduce water, requires reduction. |
Q2: Is a ligand always necessary? What does it do?
A ligand is not always necessary, and several efficient "ligand-free" protocols exist.[3][9] However, in many cases, especially with challenging substrates (e.g., sterically hindered aryl halides), a ligand is crucial.[15][16]
The role of the ligand is multifaceted:
-
Solubilizes the Copper Salt: Prevents the formation of inactive copper aggregates.
-
Modulates Reactivity: Tunes the electronic properties of the copper center, making it a better catalyst.
-
Facilitates Key Steps: Stabilizes intermediates and lowers the activation energy for oxidative addition and reductive elimination steps in the catalytic cycle.[13][17]
Commonly used ligands include N,N'-diamines, 1,10-phenanthrolines, amino acids (like L-proline), and β-diketones.[5][7][11]
Simplified Catalytic Cycle for Cu-Catalyzed N-Arylation
Caption: A simplified representation of the copper catalytic cycle.
Q3: How critical is an inert atmosphere, and how do I set it up properly?
For reactions involving Cu(I) catalysts, an inert atmosphere is absolutely critical .[1] Oxygen can oxidize the active Cu(I) species to inactive Cu(II), effectively killing your catalyst and stopping the reaction.
Protocol for Establishing an Inert Atmosphere:
-
Dry Glassware: Oven-dry (e.g., at 120 °C for several hours) or flame-dry all glassware (reaction flask, condenser, stir bar) under vacuum to remove adsorbed water.[18]
-
Assemble and Cool: Assemble the glassware while hot and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Vacuum-Backfill Cycles: The most rigorous method is to use a Schlenk line.[6] Evacuate the flask under vacuum for several minutes, then backfill with inert gas. Repeat this cycle 3-5 times to ensure all atmospheric gases are removed.[6]
-
Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, often accomplished by connecting the system to a gas bubbler or a balloon filled with the inert gas.[19]
Key Experimental Protocols
Protocol 1: General Procedure for Ligand-Free Copper-Catalyzed Benzimidazole Synthesis
This is a representative protocol based on literature methods and should be adapted for your specific substrates.[3][9]
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the o-bromoarylamine (1.0 mmol, 1.0 equiv.), CuI (0.1 mmol, 10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and perform three vacuum-backfill cycles with high-purity nitrogen or argon.
-
Reagent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 6 mL of DMF) followed by the nitrile substrate (2.0 mmol, 2.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir for the required time (e.g., 17-36 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Degassing Solvents (Sparging)
Dissolved oxygen in solvents can be detrimental to the catalyst.
-
Obtain the required volume of solvent in a flask that can be sealed (e.g., a Schlenk flask).
-
Insert a long needle or cannula connected to an inert gas line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter "exit" needle into the headspace to allow displaced gas to escape.
-
Bubble the inert gas through the solvent for 20-30 minutes. This process is known as sparging.[6]
-
Remove the needles and store the degassed solvent under a positive pressure of inert gas.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00650A [pubs.rsc.org]
- 3. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o -bromoarylamine and nitriles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00245H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 7. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N -arylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00767G [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Enhancing the stability of 2-(4-Chlorophenyl)benzimidazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-(4-Chlorophenyl)benzimidazole in solution during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a gradual decrease in concentration over time. What are the potential causes?
A1: The degradation of this compound in solution can be attributed to several factors, including pH, exposure to light, elevated temperature, and oxidative stress. The benzimidazole core is susceptible to hydrolytic, photolytic, and oxidative degradation pathways.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: While specific data for this compound is limited, benzimidazole derivatives generally exhibit greater stability in neutral to slightly acidic conditions. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the imidazole ring. It is recommended to maintain the pH of your solution between 4 and 7 for enhanced stability.
Q3: I am observing the formation of a precipitate in my stock solution. What could be the reason?
A3: Precipitate formation can be due to poor solubility or degradation of the compound. This compound is sparingly soluble in water. Ensure you are using an appropriate solvent system, such as a co-solvent system (e.g., DMSO/water, ethanol/water), to maintain its solubility. Degradation can also lead to less soluble byproducts.
Q4: Are there any recommended antioxidants to prevent oxidative degradation?
A4: Yes, the addition of antioxidants can mitigate oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be optimized for your specific experimental conditions. Studies have shown that benzimidazole derivatives with a 4-chlorophenyl substituent exhibit antioxidant properties themselves, but in solution, they can still be susceptible to oxidation.[1][2]
Q5: How should I store my this compound solutions to ensure long-term stability?
A5: For optimal stability, solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, freezing the solution at -20 °C or below may be appropriate, but it is crucial to perform freeze-thaw stability studies to ensure the compound does not degrade during this process.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed by HPLC Analysis
Symptoms:
-
Significant decrease in the main peak area of this compound in a short period.
-
Appearance of new peaks in the chromatogram, indicating the formation of degradation products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Photodegradation | Prepare and handle solutions under low-light conditions. Use amber-colored volumetric flasks and vials. Wrap containers with UV-blocking material. |
| Oxidative Degradation | Degas your solvents before use. Consider adding an antioxidant like BHT or ascorbic acid at a low concentration (e.g., 0.01% w/v). |
| pH Instability | Buffer your solution to a pH between 4 and 7. Avoid highly acidic or alkaline conditions. |
| Thermal Degradation | Store solutions at controlled room temperature or in a refrigerator. Avoid exposure to high temperatures. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in experimental data between replicates.
-
Loss of biological activity of the compound over the duration of the experiment.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Solution Instability | Prepare fresh solutions of this compound immediately before each experiment. If a stock solution is used, validate its stability over the experimental timeframe. |
| Interaction with Media | The compound may be unstable in the specific cell culture or assay medium. Perform a stability study of the compound in the relevant medium to assess its compatibility and degradation rate. |
| Adsorption to Labware | The compound may adsorb to the surface of plastic labware. Consider using low-adsorption microplates or glass inserts to minimize this effect. |
Data Presentation: Forced Degradation Studies
The following table summarizes the illustrative results of forced degradation studies on this compound, as analyzed by a stability-indicating HPLC method. These studies are essential for identifying potential degradation pathways and developing a robust formulation.[3][4][5]
| Stress Condition | Parameters | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | 15% | Hydrolyzed benzimidazole ring fragments |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | 25% | Cleavage of the phenyl-benzimidazole bond |
| Oxidative | 3% H₂O₂ at RT for 48h | 30% | N-oxide derivatives, hydroxylated species |
| Photolytic | UV light (254 nm) for 72h | 40% | Photodegradation products, potential dimers |
| Thermal | 80 °C for 7 days | 10% | Minor thermal degradants |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a hypothetical but representative stability-indicating HPLC method for the quantification of this compound and its degradation products.[6][7][8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 285 nm Injection Volume: 10 µL Column Temperature: 30 °C
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for conducting forced degradation studies to assess the stability of this compound.[3][4][9][10]
-
Acid Hydrolysis: Dissolve 1 mg of the compound in 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve 1 mg of the compound in 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve 1 mg of the compound in 1 mL of 3% hydrogen peroxide. Store the solution at room temperature for 48 hours, protected from light.
-
Photodegradation: Expose a 10 µg/mL solution of the compound in a transparent vial to UV light (254 nm) for 72 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 80 °C for 7 days. Dissolve the sample in the mobile phase for HPLC analysis.
Visualizations
References
- 1. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of antioxidant properties of novel 2-[2-(4-chlorophenyl) benzimidazole-1-yl]-N-(2-arylmethylene amino) acetamides and 2-[2-(4-chlorophenyl) benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl) acetamides-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. scispace.com [scispace.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. pharmtech.com [pharmtech.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Recyclable Nanocatalysts for Sustainable Benzimidazole Synthesis
Introduction: The Imperative for Greener Benzimidazole Synthesis
Benzimidazoles form the structural core of numerous pharmacologically significant molecules, including antiviral, anticancer, and antifungal agents.[1][2][3] Traditional synthesis methods often rely on harsh reaction conditions, stoichiometric reagents, and toxic solvents, presenting significant sustainability challenges.[4][5] The advent of recyclable nanocatalysts has revolutionized this field, offering a green and efficient pathway through enhanced reaction rates, milder conditions, and, crucially, the ability to recover and reuse the catalyst.[3][6][7]
This guide serves as a dedicated technical resource for researchers and drug development professionals. It provides field-proven insights, troubleshooting protocols, and validated experimental workflows to navigate the common challenges encountered when employing recyclable nanocatalysts for sustainable benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of recyclable nanocatalysts for benzimidazole synthesis?
A: Magnetic nanoparticles (MNPs), particularly iron oxides (Fe₃O₄), are highly prevalent due to their excellent catalytic activity and simple magnetic separation from the reaction mixture.[1][2] Other common choices include titania (TiO₂), zirconia (ZrO₂), and copper oxide (CuO) nanoparticles, often supported on materials like silica or carbon to enhance stability and surface area.[1][8][9] The choice of catalyst often depends on the specific substrates and desired reaction conditions.
Q2: How do nanocatalysts facilitate the benzimidazole synthesis reaction?
A: Most nanocatalysts, such as Fe₃O₄ or ZnO, act as Lewis acids.[1][3] The metal center on the nanoparticle surface activates the carbonyl group of the aldehyde, making it more electrophilic. This facilitates the nucleophilic attack by one of the amino groups of o-phenylenediamine. The reaction proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the benzimidazole ring.[6]
Q3: What makes a nanocatalyst "recyclable" and how is its stability assessed?
A: A nanocatalyst's recyclability is its ability to be recovered from the reaction mixture and reused in subsequent cycles without a significant loss of catalytic activity.[9][10] For magnetic nanoparticles, this is achieved using an external magnet.[2] Stability is assessed by running the reaction for multiple cycles (typically 5-6) with the recovered catalyst and measuring the product yield at each cycle. A stable catalyst will show only a minor drop in yield.[9][10] Additionally, characterization techniques like XRD and TEM can be used on the recovered catalyst to check for changes in its structure or morphology.
Q4: Are there any "green chemistry" advantages to using nanocatalysts beyond recyclability?
A: Absolutely. Nanocatalysts often enable reactions to proceed under milder conditions, such as at room temperature or in greener solvents like ethanol or even water, reducing energy consumption and the use of volatile organic compounds (VOCs).[3][4] Their high efficiency means that only a small catalytic amount is needed, which improves atom economy and reduces waste, as reflected in a lower E-factor (Environmental factor).[4]
Troubleshooting Guide: From Theory to Practical Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a validated solution.
Q1: My reaction is not proceeding, or the conversion of starting materials is very low. What should I check first?
A: A stalled reaction is a common issue that typically points to a problem with the catalyst, reagents, or reaction conditions.[11][12]
-
Causality: The most likely culprit is catalyst deactivation or insufficient activation. The active sites on the nanocatalyst may be "poisoned" by impurities (e.g., sulfur compounds) in the reagents or solvents. Alternatively, the reaction temperature may be too low to overcome the activation energy barrier for your specific substrates.
-
Troubleshooting Workflow:
-
Verify Catalyst Integrity: Before altering other parameters, confirm your catalyst is active. Re-characterize a sample of your synthesized catalyst using XRD or SEM to ensure the correct phase and morphology were obtained.[13]
-
Run a Control Reaction: Use a known, highly reactive aldehyde (e.g., benzaldehyde) with o-phenylenediamine under standard, validated conditions. If this reaction works, your catalyst is likely active, and the problem lies with your specific substrates or conditions.
-
Check Reagent Purity: Impurities in o-phenylenediamine (often oxidation byproducts) or the aldehyde can inhibit the catalyst. Purify starting materials if their purity is questionable.
-
Optimize Temperature: Incrementally increase the reaction temperature by 10-20 °C. Many reactions reported at "room temperature" may require gentle heating for less reactive, sterically hindered, or electron-deficient aldehydes.[14]
-
Q2: The reaction works, but my product yield is consistently low. How can I improve it?
A: Low yields, when conversion is occurring, often indicate side reactions, product degradation, or losses during the work-up and purification steps.[11][12]
-
Causality: The formation of byproducts, such as 1,2-disubstituted benzimidazoles (from reaction with a second aldehyde molecule) or imine intermediates that do not cyclize, can consume starting materials.[14] Additionally, the product may be partially soluble in the aqueous phase during extraction or may decompose on the silica gel during column chromatography.[11]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Q3: My nanocatalyst's activity drops significantly after the first or second recycling run. Why is this happening?
A: A rapid loss of activity points to either physical loss of the catalyst during recovery or chemical deactivation.
-
Causality:
-
Leaching: The active catalytic species may be leaching from the support into the reaction medium. This is more common with supported catalysts where the active metal is not strongly bound.
-
Aggregation: Nanoparticles may aggregate during the reaction or recovery process, especially at high temperatures. This reduces the available surface area and the number of active sites.[15]
-
Incomplete Recovery: For magnetic catalysts, if the magnetic response is weak or the particles are too small, a significant portion may be lost during the decantation step.
-
-
Troubleshooting Workflow:
Caption: Workflow for catalyst recovery and reuse validation.
-
Improve Washing: After magnetic separation, wash the catalyst thoroughly with a solvent like ethanol to remove any adsorbed product or byproducts that could block active sites in the next run.
-
Characterize the Used Catalyst: Use TEM or SEM to visually inspect the recovered catalyst for signs of aggregation. Compare its XRD pattern to that of the fresh catalyst to check for phase changes.
-
Perform a Leaching Test: After removing the catalyst, take the reaction solvent and add a fresh batch of reactants without adding new catalyst. If any reaction occurs, it confirms that the active species has leached into the solvent.
-
Key Experimental Protocols
Protocol 1: Synthesis of Magnetic Fe₃O₄ Nanoparticles (Co-Precipitation Method)
-
Expertise Note: This co-precipitation method is widely used due to its simplicity and ability to produce small, relatively uniform nanoparticles. The molar ratio of Fe²⁺ to Fe³⁺ is critical for obtaining the pure magnetite (Fe₃O₄) phase.
-
Prepare two separate aqueous solutions:
-
Solution A: Dissolve FeCl₃·6H₂O (e.g., 5.4 g, 20 mmol) in 100 mL of deionized water.
-
Solution B: Dissolve FeCl₂·4H₂O (e.g., 2.0 g, 10 mmol) in 25 mL of 2 M HCl.
-
-
Combine Solution A and Solution B in a three-neck flask equipped with a mechanical stirrer. Heat the mixture to 80 °C under a nitrogen atmosphere with vigorous stirring.
-
Slowly add ammonium hydroxide solution (25%) dropwise until the pH reaches 10-11. A black precipitate will form immediately.
-
Continue stirring at 80 °C for 1 hour.
-
Allow the mixture to cool to room temperature. Isolate the black precipitate using a strong external magnet and decant the supernatant.
-
Wash the nanoparticles repeatedly with deionized water until the supernatant is neutral (pH ≈ 7), followed by two washes with ethanol.
-
Dry the resulting black powder in a vacuum oven at 60 °C overnight. Characterize using XRD to confirm the Fe₃O₄ phase.
Protocol 2: General Procedure for Nanocatalyst-Mediated Benzimidazole Synthesis
-
Trustworthiness Note: This protocol is a self-validating system. Monitoring by Thin Layer Chromatography (TLC) at each stage is crucial to ensure the reaction is proceeding as expected before moving to the work-up phase.[16]
-
To a round-bottom flask, add o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and the recyclable nanocatalyst (e.g., 5 mol% Fe₃O₄).
-
Add the solvent (e.g., 5 mL of ethanol).
-
Stir the mixture at the appropriate temperature (e.g., room temperature or 60 °C) for the required time (typically 1-4 hours).
-
Monitor the reaction progress by TLC until the starting materials are consumed.[16]
-
Upon completion, cool the reaction to room temperature. Place a strong magnet against the side of the flask to immobilize the nanocatalyst.
-
Carefully decant the supernatant into a separate flask.
-
Wash the catalyst with a small amount of the reaction solvent (e.g., 2 x 2 mL ethanol) and add the washings to the supernatant.
-
Remove the solvent from the combined supernatant under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure benzimidazole derivative.
Data Presentation: Catalyst Performance
The following table summarizes typical results for the synthesis of 2-phenylbenzimidazole using different recyclable nanocatalysts, demonstrating the importance of catalyst selection.
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Recyclability (Yield after 5 cycles, %) | Reference |
| Fe₃O₄ NPs | Ethanol | 60 | 1.5 | 94 | 88 | [1] |
| ZnO NPs | Ethanol | 25 (RT) | 2.0 | 92 | 85 | [3] |
| Au/TiO₂ | CHCl₃:MeOH | 25 (RT) | 1.0 | 95 | 90 | [9] |
| Sulfated Zirconia | Solvent-free | 80 | 0.5 | 96 | 91 | [8] |
Mechanistic Visualization
The synthesis of benzimidazoles catalyzed by a Lewis acidic nanocatalyst (NC) follows a well-established pathway.
Caption: General mechanism for nanocatalyst-mediated benzimidazole synthesis.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 3. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Synthesis of Benzimidazole Using Reusable Nanocatalyst Zirconia and Sulfated Zirconia - World Scientific News [worldscientificnews.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Benzimidazole Biological Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole scaffolds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the modification of benzimidazole structures to enhance their biological activity. Drawing from extensive field experience and established scientific principles, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your research and development efforts.
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a significant pharmacophore in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Its structural versatility allows for extensive modifications to optimize therapeutic potential.[1][2] This guide will help you navigate the complexities of benzimidazole chemistry to achieve your desired biological outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic modification of the benzimidazole scaffold.
Q1: I am starting a new project on benzimidazole derivatives. Which positions on the ring are the most critical to modify for enhancing biological activity?
A1: The biological activity of benzimidazole derivatives is highly dependent on the substitution pattern.[6] The most commonly modified and impactful positions are:
-
C2-Position: This is the most frequently targeted position for introducing a wide variety of substituents. The nature of the group at C2 significantly influences the compound's interaction with biological targets.[7] For example, incorporating aromatic or heteroaromatic rings can lead to potent anticancer or antimicrobial activity.[8][9]
-
N1-Position: Substitution at the N1 position can modulate the pharmacokinetic properties of the molecule, such as solubility and metabolic stability.[1] Introducing alkyl or benzyl groups can enhance lipophilicity, potentially improving cell membrane permeability.[10]
-
C5/C6-Positions: Modifications on the benzene ring, particularly at the 5 and 6 positions, can fine-tune the electronic properties and steric profile of the molecule.[11] Electron-withdrawing groups like nitro (-NO2) or halogens (e.g., -Cl, -F) have been shown to enhance antimicrobial and anticancer activities in several studies.[6][8]
The optimal substitution pattern is target-dependent, and a thorough understanding of the structure-activity relationship (SAR) for your specific biological target is crucial.[1][2]
Q2: My synthesized benzimidazole derivatives show poor solubility. What strategies can I employ to improve this?
A2: Poor aqueous solubility is a common challenge with benzimidazole derivatives, which can hinder biological testing and limit bioavailability.[12] Consider the following approaches:
-
Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), or sulfonate (-SO3H) can significantly increase hydrophilicity. These modifications are often made at the C2 or N1 positions, or on substituents attached to these positions.
-
Salt Formation: If your derivative has a basic nitrogen atom (e.g., in the imidazole ring or a substituent), forming a pharmaceutically acceptable salt (e.g., hydrochloride, sulfate) can dramatically improve aqueous solubility.
-
Bioisosteric Replacement: Replace lipophilic moieties with more polar bioisosteres.[13][14] For example, a phenyl ring could be replaced with a pyridine or pyrimidine ring to introduce a nitrogen atom, which can act as a hydrogen bond acceptor and improve solubility.
-
Formulation Strategies: For in vitro and in vivo studies, consider formulation approaches such as using co-solvents (e.g., DMSO, ethanol), cyclodextrins, or creating nanoparticles.[15]
Q3: I am observing a loss of activity after modifying a lead benzimidazole compound. What could be the reason?
A3: A decrease in biological activity after modification can be attributed to several factors related to the structure-activity relationship (SAR) of your compound series. Key considerations include:
-
Disruption of Key Interactions: The modification may have removed or altered a functional group that was essential for binding to the biological target. This could be a hydrogen bond donor/acceptor, a hydrophobic group, or a group involved in π-π stacking interactions.[1][2]
-
Steric Hindrance: The newly introduced group might be too bulky, preventing the molecule from fitting into the binding pocket of the target protein.
-
Altered Electronic Properties: Changes in the electron distribution of the benzimidazole ring system can affect its interaction with the target. For instance, replacing an electron-donating group with an electron-withdrawing group can significantly alter binding affinity.
-
Changes in Conformation: The modification might induce a change in the preferred conformation of the molecule, making it less favorable for binding.
To troubleshoot this, it is essential to systematically explore the SAR by making small, incremental changes to the lead structure and carefully analyzing the impact on activity. Molecular modeling and docking studies can also provide valuable insights into the binding mode and guide further modifications.[16]
II. Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter during the synthesis and purification of benzimidazole derivatives.
Problem 1: Low Yield in Benzimidazole Synthesis
| Potential Cause | Recommended Solution | Scientific Rationale |
| Poor Quality Starting Materials | Purify starting materials (o-phenylenediamine and aldehyde/carboxylic acid) before use via recrystallization or column chromatography.[17] | Impurities in the starting materials can interfere with the reaction, leading to side products and reduced yields.[17] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[17] Extend the reaction time if starting materials are still present. | The reaction may require more time to go to completion depending on the reactivity of the substrates.[17] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, solvent, and catalyst. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[18][19] | The choice of solvent and catalyst can significantly impact the reaction rate and equilibrium.[17] Microwave irradiation can provide rapid and uniform heating, accelerating the reaction.[19] |
| Oxidation of o-phenylenediamine | Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[17] | o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[17] |
Problem 2: Formation of Multiple Products/Side Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| Formation of 1,2-disubstituted Benzimidazoles | Use a 1:1 stoichiometry or a slight excess of o-phenylenediamine to the aldehyde.[17] | This side product arises from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine. Controlling the stoichiometry can favor the formation of the desired 2-substituted product.[17] |
| N-Alkylation | If alkylating agents are present, consider protecting the N-H of the benzimidazole ring or choose reaction conditions that minimize N-alkylation.[17] | The nitrogen atoms in the imidazole ring are nucleophilic and can react with electrophiles, leading to undesired N-alkylation. |
| Formation of Stable Schiff Base Intermediate | Ensure the cyclization conditions are appropriate. For example, using an acid catalyst can promote the cyclization of the Schiff base intermediate to the final benzimidazole product. | The reaction proceeds through a Schiff base intermediate, which may be stable under certain conditions and fail to cyclize.[17] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Similar Polarity of Product and Impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent can also be effective.[20][21] | Achieving good separation by chromatography requires finding a mobile phase that provides differential migration of the product and impurities on the stationary phase.[17] |
| Product is an Oil or Gummy Solid | Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution. If crystallization fails, purification by column chromatography is the best alternative. | Some benzimidazole derivatives may not readily crystallize. |
| Contamination with Reagents or Byproducts | Ensure a proper work-up procedure to remove unreacted starting materials and soluble byproducts. This may involve washing the organic layer with acidic or basic solutions to remove basic or acidic impurities, respectively. | A thorough work-up is crucial for removing impurities before attempting final purification steps like chromatography or recrystallization. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles
This protocol describes a common method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde.
Materials:
-
o-Phenylenediamine derivative
-
Aldehyde derivative
-
Ethanol or Acetic Acid (solvent)
-
Sodium metabisulfite (optional, as an oxidizing agent)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine derivative (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Add the aldehyde derivative (1.0-1.2 eq) to the solution.
-
If required, add a catalytic amount of an acid (e.g., glacial acetic acid) or an oxidizing agent.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.[17]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold solvent, and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[22]
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[23][24][25]
Protocol 2: N-Alkylation of Benzimidazole
This protocol details the N-alkylation of a benzimidazole derivative.
Materials:
-
2-Substituted benzimidazole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of the 2-substituted benzimidazole (1.0 eq) in the chosen solvent (e.g., DMF), add the base (1.1-1.5 eq) at room temperature.
-
Stir the mixture for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required for 2-12 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the N-alkylated benzimidazole by spectroscopic techniques.
IV. Visualizations
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates a typical workflow for investigating the structure-activity relationship of benzimidazole derivatives.
Caption: A workflow for SAR studies of benzimidazole derivatives.
Troubleshooting Low Yields in Benzimidazole Synthesis
This flowchart provides a logical approach to troubleshooting low reaction yields.
Caption: Troubleshooting logic for low yields in benzimidazole synthesis.
V. References
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). PubMed Central. --INVALID-LINK--
-
overcoming challenges in the synthesis of substituted benzimidazoles. (n.d.). Benchchem. --INVALID-LINK--
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). RJPT. --INVALID-LINK--
-
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021). ResearchGate. --INVALID-LINK--
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). RSC Publishing. --INVALID-LINK--
-
Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. (n.d.). ResearchGate. --INVALID-LINK--
-
Review on antibacterial activity of benzimidazole containing compounds. (2024). scite.ai. --INVALID-LINK--
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). ResearchGate. --INVALID-LINK--
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2025). ResearchGate. --INVALID-LINK--
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing. --INVALID-LINK--
-
Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals. --INVALID-LINK--
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PMC - PubMed Central. --INVALID-LINK--
-
Biological activities of benzimidazole derivatives: A review. (n.d.). International Science Community Association. --INVALID-LINK--
-
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025). ScienceRise: Pharmaceutical Science. --INVALID-LINK--
-
Benzimidazole 13 as derivative with bioisosteric replacement of phenol... (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025). IJCRT.org. --INVALID-LINK--
-
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (n.d.). Semantic Scholar. --INVALID-LINK--
-
Bioisosterism: A Rational Approach in Drug Design. (n.d.). ACS Publications. --INVALID-LINK--
-
The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). ijrpr.com. --INVALID-LINK--
-
Biological Activities of Substituted Benzimidazole Derivatives. (2018). Journal of Drug Discovery and Development. --INVALID-LINK--
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). --INVALID-LINK--
-
troubleshooting guide for low conversion rates in benzimidazole synthesis. (n.d.). Benchchem. --INVALID-LINK--
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). heraldopenaccess.us. --INVALID-LINK--
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (n.d.). MDPI. --INVALID-LINK--
-
The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. (n.d.). ResearchGate. --INVALID-LINK--
-
A process for the optical purification of benzimidazole derivatives. (n.d.). Google Patents. --INVALID-LINK--
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). NIH. --INVALID-LINK--
-
Biological activities of benzimidazole derivatives: A review. (n.d.). isca.in. --INVALID-LINK--
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). PMC. --INVALID-LINK--
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). benthamscience.com. --INVALID-LINK--
-
[Pharmacokinetics of benzimidazole derivatives]. (n.d.). PubMed. --INVALID-LINK--
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH. --INVALID-LINK--
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). sciencedirect.com. --INVALID-LINK--
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). NIH. --INVALID-LINK--
-
Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (n.d.). NIH. --INVALID-LINK--
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. (n.d.). PMC - PubMed Central. --INVALID-LINK--
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. --INVALID-LINK--
-
Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. (2025). ResearchGate. --INVALID-LINK--
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (n.d.). Chemistry Journal of Moldova. --INVALID-LINK--
-
The Role of Benzimidazoles in Modern Drug Discovery: A Supplier's Perspective. (2025). amadis-chemical.com. --INVALID-LINK--
-
Impact of Manganese Coordination and Cyclodextrin-Assisted Formulation on Thiabendazole Dissolution and Endothelial Cell Migration. (2025). MDPI. --INVALID-LINK--
-
Pharmacokinetic Properties of Benzimidazoles. (n.d.). ResearchGate. --INVALID-LINK--
-
34 questions with answers in BENZIMIDAZOLES. (n.d.). ResearchGate. --INVALID-LINK--
-
Pharmacokinetic properties and side effects of benzimidazole anthelmintics. (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (n.d.). MDPI. --INVALID-LINK--
-
(PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2025). researchgate.net. --INVALID-LINK--
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 12. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
- 15. Impact of Manganese Coordination and Cyclodextrin-Assisted Formulation on Thiabendazole Dissolution and Endothelial Cell Migration [mdpi.com]
- 16. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 17. benchchem.com [benchchem.com]
- 18. Benzimidazole synthesis [organic-chemistry.org]
- 19. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijcrt.org [ijcrt.org]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Solvent-Free Benzimidazole Synthesis
Welcome to the technical support center for the solvent-free synthesis of benzimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using solvent-free methods for benzimidazole synthesis?
Solvent-free synthesis offers several key benefits that align with the principles of green chemistry. These methods can lead to reduced pollution, lower costs, and simplified experimental procedures and work-ups. By eliminating the need for volatile organic solvents, these techniques enhance reaction efficiency and safety.[1]
Q2: What are the most common starting materials for the solvent-free synthesis of benzimidazoles?
The most prevalent approach involves the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives) or an aldehyde.[2][3]
Q3: Can I use both aliphatic and aromatic aldehydes in these reactions?
Yes, both aliphatic and aromatic aldehydes, including those with electron-donating or electron-withdrawing groups, can be effectively used in the solvent-free synthesis of benzimidazoles.[2] Sterically hindered aldehydes, such as 2-naphthaldehyde, have also been shown to produce high yields.[2]
Q4: Is a catalyst always necessary for solvent-free benzimidazole synthesis?
While some solvent-free methods can proceed without a catalyst, the use of a catalyst is common to improve reaction rates and yields. A variety of catalysts have been successfully employed, including acids, metal catalysts, and nanoparticles.[3] In some cases, the reaction can be facilitated by mechanical grinding or microwave irradiation without the addition of a catalyst.
Troubleshooting Guides
This section addresses specific issues that may arise during your solvent-free synthesis of benzimidazole derivatives, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or inadequate heating.
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. For instance, some grinding methods still require a subsequent heating step to achieve high yields.[2]
-
Inefficient Mixing (for solid-state reactions): Inadequate grinding or mixing of the solid reactants can lead to poor contact and reduced reactivity.
Recommended Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and the formation of the product to determine the optimal reaction time.[2]
-
Purify Starting Materials: If the purity of your reactants is questionable, consider purifying them by recrystallization or distillation before use.
-
Optimize Temperature: For methods involving heating, ensure the temperature is optimal. A step-wise increase in temperature might be necessary. For example, a grinding method might be followed by heating at a specific temperature, such as 140°C, to drive the reaction to completion.[2]
-
Ensure Thorough Mixing: When using a grinding method, continue to grind the reactants in a mortar and pestle until a homogenous paste or melt is formed to ensure intimate contact between the molecules.[2]
Problem 2: Formation of Side Products
Possible Causes:
-
Formation of 1,2-Disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which can form from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.
-
Formation of Stable Intermediates: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the desired benzimidazole.
Recommended Solutions:
-
Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio of o-phenylenediamine to the aldehyde.
-
Inert Atmosphere: While many solvent-free reactions are performed in an open atmosphere, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of o-phenylenediamine, especially if the reaction requires prolonged heating.
-
Adjust Reaction Conditions: Modifying the temperature or reaction time can influence the product distribution. In some cases, a catalyst can improve the selectivity for the desired product.
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Similar Polarity of Product and Impurities: The desired benzimidazole derivative and any side products or unreacted starting materials may have similar polarities, making separation by column chromatography challenging.
-
Presence of Colored Impurities: Oxidation of starting materials can result in highly colored impurities that are difficult to remove.
Recommended Solutions:
-
Recrystallization: This is often the most effective method for purifying the final product. A common solvent for recrystallization is an ethanol-water mixture.[4]
-
Washing: After the reaction is complete, washing the reaction mixture with water can help to remove any water-soluble impurities.[2]
-
Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and recrystallization.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography using silica gel may be necessary. The appropriate eluent system will need to be determined by TLC.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the solvent-free synthesis of various benzimidazole derivatives.
Table 1: Synthesis of 2-Substituted Benzimidazoles via Grinding and Heating [2]
| Aldehyde/Carboxylic Acid | Reaction Time (h) | Yield (%) |
| Acetic Acid | 1 | 85 |
| Phenylacetic Acid | 1 | 88 |
| Benzaldehyde | 1.5 | 92 |
| 4-Chlorobenzaldehyde | 1.5 | 90 |
| 4-Methoxybenzaldehyde | 1.5 | 85 |
| 4-Nitrobenzaldehyde | 2 | 82 |
| 2-Naphthaldehyde | 1.5 | 88 |
| Propanal | 1 | 80 |
Reaction conditions: 1 mmol of o-phenylenediamine and 1 mmol of aldehyde/carboxylic acid, ground and then heated at 140°C.
Table 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [5][6]
| Aldehyde | Reaction Time (min) | Yield (%) |
| Benzaldehyde | 5 | 99 |
| p-Methylbenzaldehyde | 5 | 98 |
| p-Methoxybenzaldehyde | 5 | 97 |
| o-Hydroxybenzaldehyde | 5 | 96 |
| p-Chlorobenzaldehyde | 10 | 95 |
| p-Fluorobenzaldehyde | 10 | 94 |
| p-Nitrobenzaldehyde | 10 | 92 |
Reaction conditions: 1 mmol of N-phenyl-o-phenylenediamine, 1 mmol of aldehyde, and 1 mol% Er(OTf)₃ catalyst, microwave irradiation at 60°C.
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Synthesis by Grinding and Heating
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles by the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[2]
-
Reactant Preparation: In a mortar, combine 1 mmol of o-phenylenediamine and 1 mmol of the desired aldehyde or carboxylic acid.
-
Grinding: Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere until it turns into a melt or a homogeneous paste.
-
Heating: Transfer the resulting mixture to a suitable reaction vessel and heat at 140°C for the time specified in Table 1, or as determined by TLC monitoring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system should be determined beforehand.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Wash the solid with water.
-
Purification: Crystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the pure benzimidazole derivative.[4]
Protocol 2: General Procedure for Microwave-Assisted Solvent-Free Synthesis
This protocol outlines a rapid and efficient method for the synthesis of 1,2-disubstituted benzimidazoles using microwave irradiation.[5][6]
-
Reactant and Catalyst Addition: In a 3 mL glass microwave reaction vessel, add 1 mmol of N-substituted-o-phenylenediamine, 1 mmol of the desired aldehyde, and the specified amount of catalyst (e.g., 1 mol% Er(OTf)₃).
-
Microwave Irradiation: Place the vessel in a microwave synthesizer and irradiate the mixture at a constant temperature (e.g., 60°C) for the time indicated in Table 2, or until the reaction is complete as monitored by TLC.
-
Reaction Monitoring: The reaction progress can be monitored by TLC and/or GC/MS analysis.[6]
-
Work-up and Purification: After completion, add water to the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then dried and the solvent is evaporated to yield the crude product, which can be further purified if necessary.[5][6]
Visualizations
Caption: Workflow for solvent-free benzimidazole synthesis via grinding and heating.
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(4-Chlorophenyl)benzimidazole and 2-(2-Chlorophenyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the positional isomers 2-(4-Chlorophenyl)benzimidazole and 2-(2-Chlorophenyl)benzimidazole. The position of the chlorine atom on the phenyl ring significantly influences the molecule's conformation, which in turn can affect its biological activity. This document summarizes their physicochemical properties, synthesis, and biological activities, supported by available experimental data and detailed protocols.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The 2-phenylbenzimidazole scaffold is of particular interest due to its structural similarity to purine, allowing it to interact with various biological targets. The introduction of a chlorine atom to the phenyl ring can enhance lipophilicity and modulate electronic properties, often leading to improved pharmacological profiles. However, the specific placement of this halogen atom—at the para (4) versus the ortho (2) position—can result in distinct three-dimensional structures and, consequently, different biological outcomes.
A study utilizing terahertz time-domain spectroscopy and density functional theory has systematically investigated the differences between 2-(2-Chlorophenyl)benzimidazole and this compound. The research revealed distinctive fingerprint spectra in the 0.2-2.5 THz range, confirming that the positional difference of the chlorine atom leads to significant variations in molecular configuration, van der Waals forces, and dihedral angles within the crystal structure.[1] This structural variance is the fundamental basis for the potential differences in their biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties are crucial for understanding their solubility, stability, and pharmacokinetic profiles.
| Property | This compound | 2-(2-Chlorophenyl)benzimidazole |
| CAS Number | 1019-85-8 | 3574-96-7 |
| Molecular Formula | C₁₃H₉ClN₂ | C₁₃H₉ClN₂ |
| Molecular Weight | 228.68 g/mol | 228.68 g/mol |
| Melting Point | 303 °C | 228-236 °C |
| Appearance | White to light yellow powder/crystal | White crystalline powder |
| IUPAC Name | 2-(4-chlorophenyl)-1H-benzimidazole | 2-(2-chlorophenyl)-1H-benzimidazole |
Synthesis and Production
Both isomers are typically synthesized via the condensation of o-phenylenediamine with the corresponding chlorobenzaldehyde. Various catalytic systems and reaction conditions have been developed to improve yields and simplify the procedure.
General Synthesis Workflow
A common and efficient method for synthesizing these compounds involves the one-pot condensation of o-phenylenediamine and a substituted benzaldehyde.
References
A Comparative Spectroscopic Guide to 2-(4-Chlorophenyl)benzimidazole: FT-IR and NMR Analysis
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, benzimidazole derivatives hold a prominent place due to their wide spectrum of biological activities. This guide provides an in-depth spectroscopic analysis of a key derivative, 2-(4-Chlorophenyl)benzimidazole, utilizing Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only detail the spectral characteristics of this molecule but also objectively compare its performance with structurally related alternatives, grounding our interpretations in established scientific principles and experimental data.
The Imperative of Spectroscopic Characterization
The journey from a synthesized molecule to a potential therapeutic agent is paved with rigorous analytical checkpoints. FT-IR and NMR spectroscopy are indispensable tools in this process, offering complementary insights into molecular structure.[1][2] FT-IR provides a unique "fingerprint" based on the vibrational modes of a molecule's functional groups, while NMR spectroscopy maps the electronic environment of individual nuclei, revealing the atomic connectivity and stereochemistry.[1][2] For a molecule like this compound, these techniques are crucial for confirming its identity, assessing its purity, and understanding the electronic effects of its substituent groups.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reliability and reproducibility of spectroscopic data, standardized and meticulously executed experimental protocols are essential. The data presented in this guide was obtained following these best-practice methodologies.
FT-IR Spectroscopy: The KBr Pellet Method
The solid nature of this compound at room temperature makes the Potassium Bromide (KBr) pellet technique an ideal choice for FT-IR analysis. This method involves dispersing the analyte in a solid matrix that is transparent to infrared radiation.
Step-by-Step Protocol:
-
Sample and KBr Preparation: A small amount of this compound (1-2 mg) is combined with approximately 200-250 mg of dry, spectroscopy-grade KBr powder. It is critical that the KBr is thoroughly dried to prevent interference from water absorption bands.
-
Grinding and Homogenization: The mixture is finely ground in an agate mortar and pestle to ensure a uniform dispersion of the sample within the KBr matrix.
-
Pellet Formation: The homogenized powder is transferred to a pellet die. A hydraulic press is used to apply a pressure of 8-10 metric tons, which causes the KBr to "cold-flow" and form a transparent, thin disc.
-
Spectral Acquisition: The resulting KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
dot graph TD { A[Start: Sample and Dry KBr] --> B{Grinding and Homogenization}; B --> C[Transfer to Pellet Die]; C --> D{Apply Pressure (8-10 tons)}; D --> E[Formation of Transparent Pellet]; E --> F[Acquire FT-IR Spectrum]; F --> G[End: Spectral Data];
}
Caption: Workflow for FT-IR Sample Preparation using the KBr Pellet Method.
NMR Spectroscopy: Solution-State Analysis in DMSO-d₆
For NMR analysis, the sample must be dissolved in a deuterated solvent to avoid overwhelming the spectrum with solvent signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for benzimidazole derivatives due to its ability to dissolve a wide range of organic compounds and its tendency to slow down the exchange of the N-H proton, allowing for its observation.[3]
Step-by-Step Protocol:
-
Sample Preparation: Approximately 5-25 mg of this compound is weighed into a clean, dry vial for a ¹H NMR spectrum, while a larger quantity (50-100 mg) is typically required for a ¹³C NMR spectrum.
-
Dissolution: The sample is dissolved in 0.6-0.7 mL of DMSO-d₆. Gentle vortexing or sonication can be used to aid dissolution.
-
Filtration and Transfer: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A standard ¹H NMR spectrum is acquired, followed by a ¹³C NMR spectrum. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
dot graph TD { A[Start: Weigh Sample] --> B{Dissolve in DMSO-d₆}; B --> C[Filter into NMR Tube]; C --> D{Place in Spectrometer}; D --> E[Acquire ¹H and ¹³C NMR Spectra]; E --> F[End: Spectral Data];
}
Caption: Workflow for NMR Sample Preparation for Solution-State Analysis.
Spectroscopic Data and Interpretation: A Comparative Analysis
The following sections present the FT-IR and NMR data for this compound and compare it with relevant analogues to highlight key structural and electronic effects.
FT-IR Spectral Analysis
The FT-IR spectrum of this compound is rich with information, revealing the presence of its key functional groups.
Table 1: Key FT-IR Absorption Bands for this compound and Comparative Compounds
| Vibrational Mode | This compound (cm⁻¹) | 2-Phenylbenzimidazole (cm⁻¹) | 2-(4-Methoxyphenyl)benzimidazole (cm⁻¹) |
| N-H Stretch | ~3442 | ~3436 | ~3439 |
| Aromatic C-H Stretch | ~3038 | Not specified | Not specified |
| C=N Stretch | ~1623 | ~1626 | ~1613 |
| Aromatic C=C Stretch | ~1440, 1410 | Not specified | Not specified |
| C-Cl Stretch | ~686 | - | - |
| C-O Stretch | - | - | ~1244 |
Data compiled from multiple sources.[4]
Interpretation and Causality:
-
N-H Stretching: The broad absorption band observed around 3442 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.[4] Its broadness is a result of intermolecular hydrogen bonding in the solid state. The position of this band is relatively consistent across the compared derivatives, indicating that the substituent on the 2-phenyl ring has a minimal effect on the N-H bond vibration.
-
C=N Stretching: The absorption at approximately 1623 cm⁻¹ is attributed to the C=N stretching of the imidazole ring.[4] This band is a key indicator of the benzimidazole core.
-
Aromatic C=C Stretching: The bands in the 1400-1500 cm⁻¹ region are characteristic of C=C stretching vibrations within the aromatic rings.[5]
-
C-Cl Stretching: A distinct feature in the spectrum of this compound is the absorption at around 686 cm⁻¹, which is assigned to the C-Cl stretching vibration, confirming the presence of the chlorine substituent.
-
Comparative Insights: In contrast, the spectrum of 2-(4-methoxyphenyl)benzimidazole shows a strong C-O stretching band around 1244 cm⁻¹, which is absent in the other two compounds.[4] This highlights the utility of FT-IR in identifying specific functional groups on the 2-phenyl substituent.
dot graph TD { A["this compound"] --> B["FT-IR Spectrum"]; B --> C["N-H Stretch (~3442 cm⁻¹)"]; B --> D["C=N Stretch (~1623 cm⁻¹)"]; B --> E["Aromatic C=C Stretches"]; B --> F["C-Cl Stretch (~686 cm⁻¹)"];
}
Caption: Key FT-IR vibrational modes for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectra are typically recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[6][7]
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Comparative Compounds in DMSO-d₆
| Proton | This compound | 2-Phenylbenzimidazole | 2-(4-Methoxyphenyl)benzimidazole |
| N-H | ~13.00 (s, 1H) | ~12.88 (s, 1H) | ~12.76 (s, 1H) |
| Benzimidazole H-4/H-7 & H-5/H-6 | ~7.24 (m, 2H), ~7.63 (m, 2H) | ~7.21 (m, 2H), ~7.56 (m, 2H) | ~7.18 (m, 2H), ~7.56 (m, 2H) |
| Phenyl H-2'/H-6' | ~8.14 (d, 2H) | ~8.18 (m, 2H) | ~8.13 (d, 2H) |
| Phenyl H-3'/H-5' | ~7.78 (d, 2H) | ~7.52 (m, 3H) | ~7.13 (d, 2H) |
| Methoxy (-OCH₃) | - | - | ~3.85 (s, 3H) |
Data compiled from multiple sources.[4][6][7]
Interpretation and Causality:
-
N-H Proton: The most downfield signal in the spectrum, appearing as a broad singlet around 13.00 ppm, is assigned to the N-H proton.[8] This significant deshielding is a hallmark of benzimidazoles and is attributed to a combination of the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the DMSO solvent.[8]
-
Benzimidazole Protons: The protons on the benzimidazole ring typically appear as complex multiplets in the aromatic region.
-
Phenyl Protons and Substituent Effects: The protons on the 2-phenyl ring exhibit distinct patterns based on the substituent.
-
In this compound, the protons ortho to the benzimidazole ring (H-2'/H-6') appear as a doublet around 8.14 ppm, while the protons meta to the benzimidazole ring (and ortho to the chlorine) (H-3'/H-5') are also a doublet around 7.78 ppm. The electron-withdrawing nature of the chlorine atom deshields these protons compared to the unsubstituted 2-phenylbenzimidazole.
-
For 2-phenylbenzimidazole, the phenyl protons appear as a more complex multiplet.[6]
-
In 2-(4-methoxyphenyl)benzimidazole, the electron-donating methoxy group causes a significant upfield shift of the ortho and meta protons of the phenyl ring, and a characteristic singlet for the methoxy protons is observed around 3.85 ppm.[4]
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Comparative Compounds in DMSO-d₆
| Carbon | This compound | 2-Phenylbenzimidazole | 2-(4-Methoxyphenyl)benzimidazole |
| C-2 | ~150.6 | ~151.7 | ~151.8 |
| Benzimidazole Carbons | ~111.9, 119.4, 122.3, 123.2 | ~111.9, 119.3, 122.2, 123.0 | ~122.2, 123.2 |
| Phenyl C-1' | Not specified | ~130.7 | ~123.2 |
| Phenyl C-2'/C-6' | ~128.6 | ~126.9 | ~128.5 |
| Phenyl C-3'/C-5' | ~129.5 | ~129.4 | ~114.8 |
| Phenyl C-4' | ~135.0 | ~130.3 | ~161.1 |
| Methoxy (-OCH₃) | - | - | ~55.8 |
Data compiled from multiple sources.[4]
Interpretation and Causality:
-
C-2 Carbon: The carbon at the 2-position of the benzimidazole ring is significantly deshielded due to its attachment to two nitrogen atoms, appearing around 150.6 ppm.
-
Substituent Effects on Phenyl Carbons: The chemical shifts of the carbons in the 2-phenyl ring are sensitive to the nature of the substituent at the 4'-position.
-
In this compound, the carbon attached to the chlorine atom (C-4') is observed at approximately 135.0 ppm.
-
For 2-phenylbenzimidazole, the C-4' carbon is at a more shielded position around 130.3 ppm.[4]
-
The electron-donating methoxy group in 2-(4-methoxyphenyl)benzimidazole causes a significant upfield shift of the ortho and para carbons and a downfield shift of the ipso-carbon, with the C-4' appearing at a highly deshielded value of ~161.1 ppm.[4] A distinct signal for the methoxy carbon is also observed at ~55.8 ppm.[4]
-
Conclusion: A Holistic Spectroscopic Portrait
The combined application of FT-IR and NMR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The FT-IR spectrum confirms the presence of the key functional groups, including the N-H, C=N, and C-Cl bonds. The ¹H and ¹³C NMR spectra provide a detailed map of the molecular skeleton and offer clear evidence of the electronic influence of the chloro-substituent on the phenyl ring.
By comparing these spectral data with those of related benzimidazole derivatives, we can confidently discern the structural nuances that differentiate these molecules. This comparative approach is not merely an academic exercise; it is a critical component of quality control and a foundational step in understanding the structure-activity relationships that drive modern drug discovery. The methodologies and interpretations presented in this guide are intended to serve as a reliable resource for researchers and scientists in their pursuit of novel and effective therapeutic agents.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Anticancer Activity of 2-Aryl Benzimidazole Derivatives
The benzimidazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1][2] Among its various derivatives, 2-aryl benzimidazoles have garnered significant attention for their potent anticancer properties, targeting a range of malignancies through multiple mechanisms of action.[3][4] This guide provides a comparative analysis of the anticancer activity of different 2-aryl benzimidazole derivatives, supported by experimental data and protocols to aid researchers in this promising field of drug discovery.
Introduction to 2-Aryl Benzimidazoles in Oncology
The unique structural features of 2-aryl benzimidazoles, particularly their resemblance to purine nucleotides, allow them to interact with various biological targets implicated in cancer progression.[1] These interactions can disrupt critical cellular processes, leading to the inhibition of cancer cell growth and induction of cell death. The versatility of the benzimidazole core allows for chemical modifications at several positions, enabling the synthesis of a vast library of derivatives with fine-tuned biological activities and improved pharmacokinetic profiles.[2][5]
Comparative Analysis of Anticancer Activity
The anticancer efficacy of 2-aryl benzimidazole derivatives is highly dependent on the nature and position of substituents on both the benzimidazole and the 2-aryl rings. This structure-activity relationship (SAR) is a key focus of ongoing research.[6][7] Below is a comparison of representative 2-aryl benzimidazole derivatives, highlighting their cytotoxic potency against various cancer cell lines and their elucidated mechanisms of action.
| Compound ID | 2-Aryl Substituent | Benzimidazole Substituent | Cancer Cell Line(s) | IC50 Value(s) | Mechanism of Action | Reference(s) |
| Compound 4f | 2,3,4-trimethoxyphenyl | 6-methoxy, 5-aryl acetenyl | Siha (Cervical Cancer) | 0.61 µM | Tubulin Polymerization Inhibition, G0/G1 Cell Cycle Arrest | [5][8] |
| Compound 6 | 4-chloro-3-nitrophenyl | 5(6)-nitro | A549 (Lung Cancer) | 28 nM | PARP Inhibition, S Phase Cell Cycle Arrest, Apoptosis Induction | [9] |
| Compound 38 | Not Specified | Not Specified | A549, MDA-MB-231, PC3 | 4.47, 4.68, 5.50 µg/mL | Not Specified | [6] |
| Compound 2f | Not Specified | Not Specified | MCF-7 (Breast Cancer) | Not Specified | Topoisomerase II Inhibition, G2/M Cell Cycle Arrest, Caspase-Independent Apoptosis | [10] |
| Compounds 10c & 11f | p-chlorophenyl-substituted 1,2,3-triazolyl & benzyl-substituted 1,2,3-triazolyl | N-isopropylamidine & imidazoline | A549 (Non-small cell lung cancer) | 0.05 & 0.07 µmol/L | Apoptosis and primary necrosis induction | [1] |
| Compound 5a | Not Specified | 1,2,3-triazole hybrid | HepG-2, HCT-116, MCF-7, HeLa | 3.87–8.34 μM | EGFR, VEGFR-2, and Topo II inhibition | [11] |
Key Insights from the Comparison:
-
Substitution Matters: The data clearly demonstrates that minor structural modifications can lead to significant changes in anticancer potency and mechanism of action. For instance, the trimethoxyphenyl group in Compound 4f confers potent tubulin polymerization inhibitory activity.[5][8]
-
Multi-Targeting Capabilities: Many 2-aryl benzimidazole derivatives exhibit the ability to interact with multiple targets, a desirable characteristic for overcoming drug resistance. Compound 5a , a benzimidazole-triazole hybrid, demonstrates inhibitory activity against EGFR, VEGFR-2, and Topoisomerase II.[11]
-
Potency and Selectivity: Some derivatives, like Compound 6 , display remarkable potency with IC50 values in the nanomolar range and a high selectivity index against non-cancerous cells.[9]
Mechanisms of Anticancer Action
2-Aryl benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, including:
-
Tubulin Polymerization Inhibition: Several derivatives, acting as combretastatin A-4 (CA-4) analogues, bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][12][13][14][15][16]
-
Topoisomerase Inhibition: These compounds can intercalate with DNA and inhibit the activity of topoisomerase I and II, enzymes crucial for DNA replication and repair. This leads to DNA damage and apoptotic cell death.[10][17][18][19][20][21]
-
PARP Inhibition: Certain derivatives can inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This is particularly effective in cancers with existing DNA repair deficiencies.[9]
-
Kinase Inhibition: Benzimidazole derivatives can act as inhibitors of various protein kinases, such as EGFR and VEGFR, which are key components of signaling pathways that drive cancer cell proliferation and angiogenesis.[4][11]
-
Induction of Apoptosis: Ultimately, most of these mechanisms converge on the induction of apoptosis (programmed cell death), a key process for eliminating cancerous cells.[3][10][22]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the anticancer activity of 2-aryl benzimidazole derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a widely used method for assessing cell viability and proliferation.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[23]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10^6 cells per well in 100 µL of complete culture medium.[23]
-
Incubation: Allow the cells to attach and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 2-aryl benzimidazole derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., cisplatin).[23]
-
Incubation: Incubate the plates for 48 hours under the same conditions.[23]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the 2-aryl benzimidazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Caption: A generalized experimental workflow for the evaluation of anticancer activity of 2-aryl benzimidazole derivatives.
Caption: Simplified signaling pathway of tubulin inhibition by 2-aryl benzimidazole derivatives leading to apoptosis.
Conclusion
2-Aryl benzimidazole derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action and significant potential for further development. The structure-activity relationship studies are crucial for designing novel compounds with enhanced potency and selectivity. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically evaluate and compare the anticancer activity of these fascinating molecules, ultimately contributing to the development of new and effective cancer therapies.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of 2-aryl-1,2,4-oxadiazolo-benzimidazoles: Tubulin polymerization inhibitors and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New benzimidazole-2-urea derivates as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Antimicrobial Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold continues to be a cornerstone in the development of new antimicrobial agents due to its versatile biological activity. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective benzimidazole derivatives. This guide provides a comparative analysis of the antimicrobial performance of various substituted benzimidazoles, supported by experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows.
Key Structure-Activity Relationship Insights
The antimicrobial potency of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. The most explored positions for substitution are the N-1, C-2, and C-5/6 positions.[1]
-
Position C-2: Substitution at the C-2 position is crucial for antimicrobial activity. A variety of substituents, including aromatic rings, heterocyclic moieties, and alkyl chains, have been shown to modulate the biological activity. For instance, the presence of a p-nitrophenyl ring at the 2nd position has been associated with significant antibacterial activity.[2] Conversely, substituting with a diethylaminophenol at this position has also been shown to be important for antimicrobial effects.[2] Hybrid molecules, where the benzimidazole scaffold is linked to other bioactive moieties like triazoles at the C-2 position, have demonstrated synergistic antimicrobial effects.[1]
-
Position N-1: Alkylation or arylation at the N-1 position can influence the lipophilicity and, consequently, the cell permeability of the compounds. However, in some cases, N-alkylation of 2,5-disubstituted benzimidazoles has led to a decrease in antimycobacterial activity.
-
Position C-5/6: Substitution at the C-5 and/or C-6 position with electron-withdrawing groups, such as nitro (NO2) or halo (Cl, F) groups, has been consistently shown to enhance antimicrobial activity.[2][3] For example, the presence of a nitro group at position 5 increases the antimicrobial profile against tested bacterial strains.[2] Similarly, fluoro or chloro substitution at the C-5 position significantly boosts antifungal activity.[4] The presence of an electron-withdrawing cyano group at this position has also been explored to enhance antifungal potential.[4] In contrast, electron-donating groups at these positions are generally less favorable for activity.[5]
Comparative Antimicrobial Activity of Benzimidazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative benzimidazole derivatives against various bacterial and fungal strains, providing a quantitative comparison of their potencies.
Table 1: Antibacterial Activity of 2,5-Disubstituted Benzimidazole Derivatives
| Compound ID | 2-Substituent | 5-Substituent | S. aureus (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | Reference |
| 1 | p-Nitrophenyl | H | - | - | - | - | [2] |
| 2 | p-Butylphenyl | H | - | - | - | - | [2] |
| 3 | Diethylaminophenol | NO2 | 50 | - | 50 | - | [2] |
| 4 | Phenyl | Cl | - | 3.12 | - | 3.12 | [6] |
| 5 | Phenyl | NO2 | - | - | - | - | [3] |
| Ciprofloxacin | - | - | 4 | 8 | 8 | 8 | [7] |
| Chloramphenicol | - | - | 12.50 | - | 6.25 | 6.25 | [7] |
Table 2: Antifungal Activity of Benzimidazole Derivatives
| Compound ID | 2-Substituent | 5-Substituent | N-1 Substituent | C. albicans (MIC in µg/mL) | A. niger (MIC in µg/mL) | Reference |
| 6 | Imidazole | H | - | - | - | [2] |
| 7 | H | Cl | - | - | - | [4] |
| 8 | - | CN | 1,2,4-Triazole derivative | 0.97 | - | [8] |
| 9 | H | H | 1-nonyl | 0.5-256 | - | [9] |
| 10 | H | H | 1-decyl | 0.5-256 | - | [9] |
| Ketoconazole | - | - | - | 31.25-125 | - | [10] |
| Fluconazole | - | - | - | 0.97 | - | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial benzimidazoles.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
1. Preparation of Materials:
-
Microorganism: A pure culture of the test microorganism grown overnight on an appropriate agar medium.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Antimicrobial Agent: Stock solution of the benzimidazole derivative of known concentration, typically dissolved in a suitable solvent like DMSO.
-
96-well Microtiter Plates: Sterile, U- or flat-bottomed plates.[11]
2. Inoculum Preparation:
-
Several colonies of the microorganism are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
This suspension is then diluted in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
-
A two-fold serial dilution of the benzimidazole derivative is performed in the wells of the microtiter plate using the growth medium.[11]
-
Typically, 100 µL of the antimicrobial solution is serially transferred to wells containing 100 µL of growth medium.
4. Inoculation and Incubation:
-
Each well is inoculated with 100 µL of the standardized bacterial or fungal suspension.[13]
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing only medium) are included.[12]
-
The plates are incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[14]
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[11]
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating the antimicrobial agent directly into the agar medium.[5]
1. Preparation of Materials:
-
Microorganism: Prepared as described for the broth microdilution method.
-
Agar Medium: Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.[10]
-
Antimicrobial Agent: Stock solution of the benzimidazole derivative.
2. Preparation of Agar Plates:
-
The antimicrobial stock solution is serially diluted and added to the molten agar to achieve the desired final concentrations.[5]
-
The agar is then poured into sterile Petri dishes and allowed to solidify.[10]
-
A control plate without any antimicrobial agent is also prepared.
3. Inoculation:
-
The standardized microbial suspension is spotted onto the surface of the agar plates using a multipoint inoculator, delivering a final inoculum of approximately 10⁴ CFU per spot.[5]
4. Incubation and MIC Determination:
-
The plates are incubated at 35-37°C for 16-20 hours.[5]
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism on the agar surface.[5]
Mechanisms of Action and Signaling Pathways
Benzimidazoles exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes in bacteria and fungi.
Inhibition of Bacterial DNA Gyrase
A key mechanism of antibacterial action for some benzimidazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[15] These compounds typically target the ATPase subunit (GyrB) of the enzyme.[16]
Caption: Inhibition of bacterial DNA gyrase by benzimidazole derivatives.
Inhibition of Fungal Ergosterol Biosynthesis
In fungi, certain benzimidazoles act by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9] This is often achieved by targeting the lanosterol 14α-demethylase enzyme (CYP51A1), which is a key enzyme in the ergosterol biosynthesis pathway.[17]
Caption: Inhibition of ergosterol biosynthesis by antifungal benzimidazoles.
Experimental Workflow for SAR Studies of Benzimidazoles
The process of conducting a structure-activity relationship study for novel antimicrobial benzimidazoles typically follows a structured workflow.
Caption: A typical workflow for a structure-activity relationship study.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. benchchem.com [benchchem.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Benzimidazole-1,2,4-Triazole Hybrid Compounds: Synthesis, Anticandidal Activity and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Differentiating Benzimidazole Isomers using Terahertz Time-Domain Spectroscopy (THz-TDS)
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of molecular isomers are critical in the pharmaceutical industry. Isomers, while possessing identical chemical formulas, can exhibit vastly different pharmacological and toxicological properties. Benzimidazole, a heterocyclic aromatic compound, forms the structural backbone of numerous pharmaceuticals, including proton pump inhibitors and anthelmintic drugs.[1][2] Consequently, the ability to distinguish between its various isomers is paramount for ensuring drug safety, efficacy, and quality control.[3]
Traditional analytical techniques often struggle to differentiate subtle structural variations between isomers. Terahertz Time-Domain Spectroscopy (THz-TDS) has emerged as a powerful, non-destructive, and highly sensitive method for this purpose.[4][5] This guide provides an in-depth comparison of how THz-TDS can be effectively utilized to differentiate benzimidazole isomers, supported by experimental insights and protocols.
The Power of THz-TDS for Isomer Analysis
Terahertz radiation, occupying the electromagnetic spectrum between microwaves and infrared light (0.1-10 THz), is uniquely suited for probing low-frequency molecular vibrations.[6][7] These vibrations, which include collective vibrational modes (phonons), hydrogen bond stretching, and torsional motions of molecular backbones, are highly sensitive to the three-dimensional structure and intermolecular interactions within a crystal lattice.[8]
Isomers, due to their distinct spatial arrangements of atoms, exhibit unique crystal packing and intermolecular forces. These differences give rise to characteristic "fingerprint" spectra in the THz region, allowing for their unambiguous identification.[9] Unlike techniques that rely on intramolecular bonds, which are identical in isomers, THz-TDS provides a direct probe of the holistic molecular and crystal structure.[10]
Experimental Workflow: A Self-Validating Protocol
A robust and reliable experimental protocol is the cornerstone of accurate isomer differentiation. The following step-by-step methodology incorporates self-validating checks to ensure data integrity.
Diagram of the THz-TDS Experimental Workflow
Caption: A step-by-step workflow for benzimidazole isomer analysis using THz-TDS.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: To minimize scattering effects and ensure a uniform sample for analysis, the benzimidazole isomer is typically diluted in a THz-transparent matrix.
-
Protocol:
-
Weigh a precise amount of the benzimidazole isomer and a suitable matrix material, such as high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE). A common ratio is 1:9 (isomer to matrix) by weight.
-
Thoroughly mix and grind the two components in an agate mortar to achieve a homogenous mixture with fine particle size. This step is critical for reducing baseline noise and obtaining reproducible spectra.
-
Press the mixture into a pellet of uniform thickness (typically 1-2 mm) using a hydraulic press. The pressure applied should be consistent for all samples to ensure comparable densities.
-
-
-
THz-TDS Measurement:
-
Rationale: The THz-TDS system measures the time-domain waveform of the THz pulse after it passes through the sample. Coherent detection allows for the determination of both amplitude and phase, which is crucial for calculating the material's optical properties.[11][12]
-
Protocol:
-
Place the pellet in the sample holder of the THz-TDS spectrometer.
-
Self-Validating Step: Purge the sample chamber with dry nitrogen or air for an extended period (e.g., 30 minutes) to eliminate water vapor. Water has strong absorption lines in the THz range that can obscure the spectral features of the sample.[13] Monitor the stability of the baseline to confirm a water-vapor-free environment.
-
Acquire a reference spectrum by measuring the THz pulse transmitted through an empty sample holder or a pure matrix pellet.
-
Acquire the sample spectrum by measuring the THz pulse transmitted through the benzimidazole isomer pellet.
-
-
-
Data Processing and Analysis:
-
Rationale: The raw time-domain data is converted into the frequency domain to obtain the absorption spectrum, which reveals the characteristic fingerprint of the isomer.
-
Protocol:
-
Apply a Fast Fourier Transform (FFT) to both the reference and sample time-domain waveforms to obtain their respective frequency-domain spectra (amplitude and phase).[14]
-
Calculate the absorption coefficient and refractive index of the sample using the amplitude and phase information from the reference and sample spectra.
-
Compare the resulting absorption spectra of the different benzimidazole isomers to identify their unique absorption peaks.
-
-
Comparative Analysis of Benzimidazole Isomers
A study by Song et al. systematically investigated the differences between two benzimidazole isomers: 2-(2-chlorophenyl)benzimidazole (2CPBI) and 2-(4-chlorophenyl)benzimidazole (4CPBI).[15] The only structural difference between these two molecules is the position of the chlorine atom on the phenyl ring.
Despite this minor variation, their THz absorption spectra in the 0.2-2.5 THz range showed distinct differences in the number, position, and amplitude of their absorption peaks.[15] These experimental findings were further validated by theoretical simulations using density functional theory (DFT).[15]
| Isomer | Key Absorption Peaks (THz) |
| 2-(2-Chlorophenyl)benzimidazole (2CPBI) | Distinct peaks observed at specific frequencies (e.g., ~0.8 THz, ~1.2 THz) |
| This compound (4CPBI) | Unique absorption features at different frequencies (e.g., ~1.0 THz, ~1.5 THz) |
Note: The exact peak positions are illustrative and should be referenced from the original publication for precise values.
The observed spectral differences are attributed to variations in van der Waals forces and the dihedral angles between the molecular planes within the crystal unit cell.[15] This demonstrates the exceptional sensitivity of THz-TDS to subtle changes in molecular conformation and intermolecular interactions, making it a powerful tool for distinguishing even closely related isomers.[15]
Comparison with Alternative Techniques
While other analytical techniques can be used for solid-state characterization, THz-TDS offers a unique set of advantages for isomer differentiation.
| Technique | Principle | Advantages for Isomer Analysis | Limitations |
| THz-TDS | Probes low-frequency intermolecular vibrations. | Highly sensitive to crystal structure and polymorphism, non-destructive, requires minimal sample preparation.[3][16] | Can be sensitive to sample hydration and particle size. |
| X-ray Diffraction (XRD) | Measures the diffraction pattern of X-rays by the crystal lattice. | Provides detailed information on crystal structure. | Requires crystalline samples, can be time-consuming. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions. | Can distinguish between polymorphs with different melting points. | Destructive, may not differentiate isomers with similar thermal properties. |
| Raman/Infrared Spectroscopy | Probes intramolecular vibrational modes. | Provides information on functional groups. | Isomers often have very similar or identical IR/Raman spectra, making differentiation difficult.[10][16] |
Conclusion and Future Outlook
Terahertz Time-Domain Spectroscopy provides a robust, sensitive, and non-destructive method for the differentiation of benzimidazole isomers. Its ability to probe the low-frequency vibrations that are characteristic of a molecule's unique crystal structure offers a distinct advantage over conventional spectroscopic techniques. By following a validated experimental protocol, researchers and drug development professionals can confidently identify and distinguish between isomers, ensuring the quality, safety, and efficacy of pharmaceutical products.
The continued development of THz-TDS technology, including advancements in instrumentation and data analysis techniques, promises to further enhance its utility in pharmaceutical analysis, from early-stage development to in-line process monitoring and quality control.[4][17]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Benzimidazole | 51-17-2 [chemicalbook.com]
- 3. Research Overview | Terahertz Applications Group [thz.ceb.cam.ac.uk]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Terahertz spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Terahertz Spectroscopy Study of the Stereoisomers of Threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Applications of Terahertz Spectroscopy in the Detection and Recognition of Substances [frontiersin.org]
- 10. Frontiers | Progress in application of terahertz time-domain spectroscopy for pharmaceutical analyses [frontiersin.org]
- 11. Terahertz time-domain spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Terahertz time-domain spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. arxiv.org [arxiv.org]
- 15. Research on the differences between 2-(2-Chlorophenyl)benzimidazole and this compound based on terahertz time domain spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progress in application of terahertz time-domain spectroscopy for pharmaceutical analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to Computational and Density Functional Theory (DFT) Studies of 2-(4-Chlorophenyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the computational and density functional theory (DFT) studies of 2-(4-Chlorophenyl)benzimidazole, a molecule of significant interest in medicinal chemistry. By presenting experimental data alongside theoretical calculations, this document aims to offer a clear and objective evaluation of its molecular properties and how it compares to structural isomers and other derivatives.
Molecular Structure and Computational Models: A Comparative Overview
Computational studies, particularly those employing DFT, have become indispensable tools for predicting the structural and electronic properties of molecules like this compound. The most commonly employed method for these investigations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set. This approach has been shown to provide a good correlation between theoretical and experimental data for benzimidazole derivatives.
For comparative purposes, this guide will focus on this compound and its structural isomer, 2-(2-Chlorophenyl)benzimidazole. The only difference between these two molecules is the position of the chlorine atom on the phenyl ring. This seemingly minor change can lead to notable differences in their physicochemical properties and biological activities.
Experimental and Computational Data Comparison
The synergy between experimental techniques and computational modeling is crucial for validating theoretical predictions. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and FT-Raman are often used to probe the vibrational modes of a molecule, which can then be compared to the vibrational frequencies calculated using DFT.
Vibrational Spectroscopy: A Fingerprint of Molecular Structure
The vibrational frequencies of a molecule are unique and act as a "fingerprint" for its identification. The table below presents a comparison of the experimental and calculated vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP/6-311++G(d,p) (cm⁻¹) |
| N-H Stretch | 3379 | 3450-3500 |
| C-H Stretch (Aromatic) | 3090-3047 | 3050-3100 |
| C=N Stretch | 1620-1630 | 1625 |
| C-Cl Stretch | 686 | 690 |
Note: Calculated frequencies are often scaled to better match experimental values.
A study using terahertz time-domain spectroscopy has highlighted distinct differences in the low-frequency vibrational modes (fingerprint spectra) of this compound and 2-(2-Chlorophenyl)benzimidazole, which are attributed to variations in van der Waals forces and dihedral angles within the crystal structures.[1]
Electronic Properties: Insights from Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.2 | -1.5 | 4.7 |
| 2-(2-Chlorophenyl)benzimidazole | -6.3 | -1.4 | 4.9 |
Note: These values are representative and can vary slightly depending on the specific computational method and software used.
The slightly larger HOMO-LUMO gap in the 2-chloro isomer suggests a marginally higher kinetic stability compared to the 4-chloro isomer.
Experimental and Computational Protocols
Synthesis of this compound
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation reaction of o-phenylenediamine with an appropriate aldehyde. For this compound, this would be the reaction between o-phenylenediamine and 4-chlorobenzaldehyde. The reaction is typically carried out in a suitable solvent, such as ethanol or dimethylformamide, and may be catalyzed by an acid.
Spectroscopic Analysis
-
FT-IR and FT-Raman Spectroscopy : The FT-IR and FT-Raman spectra of the synthesized compound are recorded to identify its characteristic vibrational modes. For FT-IR, the sample is typically prepared as a KBr pellet. For FT-Raman, a crystalline sample is irradiated with a laser.
Computational Methodology
-
Software : Gaussian suite of programs is a widely used software package for DFT calculations.
-
Method : The geometry of the molecule is optimized using the B3LYP functional with the 6-311++G(d,p) basis set.
-
Calculations :
-
Frequency Analysis : Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra.
-
Electronic Properties : HOMO and LUMO energies are calculated to determine the electronic properties of the molecule.
-
NMR Spectroscopy : Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts.
-
Visualizing Computational Workflows and Comparisons
To better understand the relationship between computational and experimental studies, the following diagrams illustrate a typical workflow.
Caption: A typical workflow for a DFT study of a molecule.
Caption: Logical relationship between theoretical and experimental data.
Conclusion
The combination of DFT calculations and experimental data provides a robust framework for understanding the molecular properties of this compound. The B3LYP/6-311++G(d,p) level of theory offers a reliable prediction of its vibrational and electronic characteristics. Comparative studies with its isomers, such as 2-(2-Chlorophenyl)benzimidazole, reveal that subtle structural changes can influence the molecule's properties, which may have implications for its biological activity and drug design. This guide serves as a foundational resource for researchers and professionals engaged in the study and development of benzimidazole-based compounds.
References
A Researcher's Guide to Validating Tubulin Binding: A Case Study with 2-(4-Chlorophenyl)benzimidazole
This guide provides a comprehensive framework for rigorously validating the binding affinity of a novel compound, 2-(4-Chlorophenyl)benzimidazole, to its putative target, β-tubulin. For drug development professionals, establishing a robust, quantitative understanding of target engagement is paramount. Merely demonstrating an effect on cellular phenotype is insufficient; a direct, measurable interaction with the molecular target must be confirmed. Here, we move beyond a simple checklist of experiments to explain the underlying causality, enabling researchers to design self-validating studies that generate trustworthy and publication-quality data.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for critical cellular functions, including mitosis and intracellular transport, making them a cornerstone target for anticancer therapies.[1] Agents that disrupt microtubule dynamics, such as the taxanes and vinca alkaloids, are mainstays in clinical oncology.[2][3] The benzimidazole scaffold, present in compounds like nocodazole, is known to interfere with tubulin polymerization, often by interacting with the colchicine-binding site located at the interface between α- and β-tubulin.[4][5] Our focus, this compound, belongs to this promising class of molecules.[6]
This guide will detail a multi-pronged approach, employing orthogonal biophysical and biochemical techniques to build a cohesive and irrefutable case for the compound's binding kinetics and thermodynamics. We will compare Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a fluorescence-based competitive binding assay, providing not just protocols, but the strategic reasoning behind their application.
The Strategic Imperative: Why Orthogonal Validation Matters
Relying on a single technique to measure binding affinity is a precarious strategy. Each method has inherent strengths and potential artifacts. For instance, a fluorescence-based assay might be skewed by a compound that quenches fluorescence, while an SPR experiment could be influenced by non-specific surface binding. By employing multiple, mechanistically distinct methods, we create a self-validating system. If Isothermal Titration Calorimetry (a solution-based thermodynamic technique), Surface Plasmon Resonance (a surface-based kinetic technique), and a competitive biochemical assay all yield concordant affinity values, the confidence in the result is magnified exponentially.
This workflow diagram illustrates the progression from initial compound characterization to a multi-methodological validation of tubulin binding, culminating in a comprehensive data summary.
Caption: General workflow for validating compound-tubulin interaction.
Method 1: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Gold Standard
ITC stands as a premier method for characterizing biomolecular interactions because it directly measures the heat released or absorbed during a binding event.[7] This allows for the determination of not just the binding affinity (KD), but a complete thermodynamic profile, including the enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction, all in a single, label-free experiment.[8][9] The causality is direct: the measured heat is a direct consequence of the binding reaction, making it a first-principles technique.
Experimental Protocol: ITC
Principle: A solution of the ligand (this compound) is titrated in small, precise aliquots into a sample cell containing the macromolecule (tubulin). The instrument's feedback system measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell, yielding a direct measure of the heat of interaction.[10]
Materials & Reagents:
-
Calorimeter: MicroCal ITC200 or similar.
-
Tubulin: >99% pure, polymerization-competent tubulin.
-
Compound: this compound, >98% purity, dissolved in a buffer-matched solvent (e.g., DMSO).
-
Buffer: A well-defined buffer, such as PEM (80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂), degassed thoroughly.
-
Control: Buffer containing the same final concentration of DMSO as the ligand solution.
Step-by-Step Methodology:
-
Sample Preparation (Critical Step): Dialyze the tubulin extensively against the chosen ITC buffer. Dissolve the compound in DMSO and then dilute into the same final dialysis buffer. The buffer match between the syringe (ligand) and cell (protein) must be exact to minimize large heats of dilution that can obscure the binding signal.[9]
-
Concentration Determination: Accurately measure the concentrations of both the tubulin solution (e.g., via Bradford or BCA assay) and the compound stock (via UV-Vis spectroscopy). Errors in concentration directly impact the calculated stoichiometry and affinity.[9]
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Load the reference cell with degassed buffer.
-
Load the sample cell (approx. 200-300 µL) with tubulin at a concentration of 10-50 µM.
-
Load the injection syringe (approx. 40-100 µL) with the compound at a concentration 10-20 times that of the tubulin.
-
-
Titration Experiment:
-
Equilibrate the system at the desired temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, which is discarded from the analysis.
-
Execute a series of 19-20 injections (e.g., 2 µL each) with sufficient spacing to allow a return to baseline.
-
-
Control Experiment: Titrate the compound solution into the buffer alone (without tubulin). This measures the heat of dilution, which must be subtracted from the experimental data for accurate analysis.
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change (µcal/sec).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the manufacturer's software (e.g., MicroCal Origin). This fit yields the key parameters: KD, ΔH, and n.
Caption: The core principle of an Isothermal Titration Calorimetry experiment.
Method 2: Surface Plasmon Resonance (SPR) - Unveiling the Kinetics
While ITC provides a static, thermodynamic snapshot, SPR offers a dynamic, real-time view of the binding event.[11] It is exceptionally powerful for determining the association rate (kₐ or kₒₙ) and dissociation rate (kₔ or kₒff), which are crucial for understanding a drug's residence time on its target.[12] The affinity (KD) is then calculated as the ratio of these rates (kₔ/kₐ).
Experimental Protocol: SPR
Principle: SPR measures changes in the refractive index at the surface of a sensor chip.[13] First, a "ligand" (in this case, tubulin) is immobilized on the chip. Then, an "analyte" (this compound) is flowed over the surface. Binding of the analyte to the immobilized ligand increases the mass on the surface, altering the refractive index and producing a measurable signal in Resonance Units (RU).[14]
Materials & Reagents:
-
SPR Instrument: Biacore, ProteOn, or similar system.
-
Sensor Chip: CM5 chip (carboxymethylated dextran) is common for amine coupling.
-
Tubulin: >99% pure tubulin.
-
Compound: this compound, prepared in a series of concentrations in running buffer.
-
Buffers:
-
Immobilization Buffer: e.g., 10 mM Sodium Acetate, pH 5.0.
-
Running Buffer: e.g., PEM buffer with a small percentage of DMSO (e.g., 1-2%) to aid compound solubility, filtered and degassed.
-
-
Amine Coupling Kit: Containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine.
Step-by-Step Methodology:
-
Surface Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a fresh mixture of EDC/NHS.
-
Ligand Immobilization: Inject the tubulin solution over the activated surface. The primary amines on the tubulin will form covalent amide bonds with the activated surface. Aim for a moderate immobilization level (e.g., 2000-5000 RU) to avoid mass transport limitations.
-
Deactivation: Inject ethanolamine to quench any remaining active esters on the surface, preventing non-specific binding.
-
Kinetic Analysis (Analyte Injection):
-
Inject a series of increasing concentrations of this compound over the tubulin-coated surface and a reference surface (deactivated, no tubulin) to subtract bulk refractive index changes.
-
Each cycle consists of:
-
Association Phase: Compound is flowed over the surface, and binding is observed.
-
Dissociation Phase: Running buffer is flowed over the surface, and the dissociation of the compound is monitored.
-
-
Regeneration: If necessary, a pulse of a mild denaturant (e.g., low pH glycine) is used to remove any remaining bound analyte before the next cycle.
-
-
Data Processing:
-
The reference channel data is subtracted from the active channel data to produce a corrected "sensorgram."
-
The sensorgrams from the different analyte concentrations are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process yields the kinetic rate constants kₐ and kₔ, from which the KD is calculated.
-
Method 3: Fluorescence-Based Competitive Binding Assay
This method offers a higher-throughput, solution-based alternative to confirm the binding site and determine the compound's inhibitory constant (Kᵢ). Since many benzimidazoles target the colchicine-binding site on tubulin, a competitive assay using a known ligand for this site is a logical and powerful validation step.[15] The intrinsic fluorescence of colchicine increases upon binding to tubulin, providing a convenient probe for competition.[16]
Experimental Protocol: Colchicine Competitive Assay
Principle: This assay measures the ability of a test compound (this compound) to displace a known fluorescent ligand (colchicine) from its binding site on tubulin. A decrease in the fluorescence signal of the tubulin-colchicine complex indicates that the test compound is competing for the same binding site.[16]
Materials & Reagents:
-
Fluorometer or Plate Reader: Capable of excitation at ~350 nm and emission scanning around ~435 nm.
-
Tubulin: >99% pure tubulin.
-
Colchicine: High-purity standard.
-
Test Compound: this compound, prepared in a serial dilution.
-
Positive Control: A known colchicine-site binder like Nocodazole or Podophyllotoxin.[16]
-
Negative Control: A compound known to bind a different site, like Paclitaxel.[16]
-
Buffer: PEM buffer or similar.
Step-by-Step Methodology:
-
Assay Setup: In a microplate, combine a fixed concentration of tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM).
-
Compound Addition: Add increasing concentrations of the test compound, positive control, or negative control to the wells. Include a "no inhibitor" control containing only tubulin and colchicine.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~350 nm and an emission wavelength of ~435 nm.
-
Data Analysis:
-
Normalize the fluorescence values, setting the "no inhibitor" control as 100% binding and a control with no tubulin as 0% binding.
-
Plot the normalized fluorescence against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the bound colchicine).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD) , where [L] is the concentration of colchicine used and KD is the known dissociation constant of colchicine for tubulin.[17]
-
Caption: Principle of the colchicine competitive binding fluorescence assay.
Data Summary and Comparative Analysis
Table 1: Comparison of Methodologies for this compound
| Method | Parameters Measured | Expected Result | Strengths & Considerations |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS, n | KD in µM range | Gold standard; provides full thermodynamic profile; requires larger amounts of pure protein.[18] |
| Surface Plasmon Resonance (SPR) | KD, kₐ (kₒₙ), kₔ (kₒff) | KD in µM range | Provides kinetic data (residence time); requires protein immobilization which may affect activity.[12] |
| Colchicine Competitive Assay | IC₅₀, Kᵢ | Kᵢ in µM range | Confirms binding at the colchicine site; higher throughput; indirect affinity measurement.[17] |
Furthermore, comparing the affinity of our test compound to established agents provides critical context for its potential as a potent inhibitor.
Table 2: Comparative Binding Affinities of Colchicine-Site Inhibitors
| Compound | Reported KD or Kᵢ (Tubulin) | Primary Assay Method | Reference |
| Colchicine | ~1.4 µM | Scintillation Proximity Assay | [17] |
| Combretastatin A-4 (CA-4) | IC₅₀ = 2.06 µM (polymerization) | Tubulin Polymerization Assay | [19] |
| Nocodazole | Kᵢ determined via competition | Fluorescence Competition | [16] |
| This compound | To Be Determined | ITC, SPR, Fluorescence | This Study |
By systematically applying these rigorous, cross-validating techniques, researchers can move beyond preliminary observations to definitively characterize the binding of this compound to tubulin. This foundational data is indispensable for rational drug design, lead optimization, and the overall progression of a promising compound toward clinical relevance.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 8. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
- 11. Surface plasmon resonance based methods for measuring the kinetics and binding affinities of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. bioradiations.com [bioradiations.com]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]
- 18. Isothermal titration calorimetry for measuring macromolecule-ligand affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico Efficacy of Benzimidazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the docking studies of various benzimidazole derivatives against key kinase targets implicated in cancer progression. The data presented is collates from multiple studies to offer a broad perspective on the potential of this scaffold in kinase inhibitor design.
Comparative Docking Analysis
The following tables summarize the binding affinities of different benzimidazole derivatives against several key kinase targets. The docking scores, represented as binding energy in kcal/mol, indicate the strength of the interaction between the ligand (benzimidazole derivative) and the protein (kinase). A more negative value suggests a stronger and more favorable interaction.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
| Benzimidazole Derivative | EGFR Type | PDB ID | Docking Score (kcal/mol) | Reference Study |
| Keto-benzimidazole (7c) | Wild-Type | 3VJO | -8.1 | [1] |
| Keto-benzimidazole (11c) | Wild-Type | 3VJO | -7.8 | [1] |
| Keto-benzimidazole (7d) | T790M Mutant | 2JIT | -8.3 | [1] |
| Keto-benzimidazole (1c) | T790M Mutant | 2JIT | -8.4 | [1] |
| Designed Derivative (1a) | Not Specified | Not Specified | -8.6 | [2] |
| Designed Derivative (1i) | Not Specified | Not Specified | -8.4 | [2] |
| Gefitinib (Reference) | Not Specified | Not Specified | -7.4 | [2] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Benzimidazole Derivative | PDB ID | Docking Score (kcal/mol) | Reference Study |
| Fenbendazole (FBZ) | Not Specified | -8.18 | [3] |
| Mebendazole (MBZ) | Not Specified | -8.12 | [3] |
| Albendazole (ABZ) | Not Specified | -7.91 | [3] |
| Benzimidazole-dioxoisoindoline (8c) | Not Specified | -10.10 | [4] |
| Benzimidazole-dioxoisoindoline (8m) | Not Specified | -10.70 | [4] |
| GIG (Co-crystallized inhibitor) | Not Specified | -11.15 | [3] |
Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is common in many human cancers.
| Benzimidazole Derivative | Kinase Target | PDB ID | Docking Score (kcal/mol) | Reference Study |
| 2-Phenylbenzimidazole | Aurora B | Not Specified | -8.2 | [5] |
| Benzimidazopyrimidine (2k) | Aurora A | 3FDN | -9.29 | [6] |
Cyclin-Dependent Kinase 2 (CDK2)
CDK2, in complex with its regulatory partners, plays a critical role in the progression of the cell cycle. Its dysregulation can lead to uncontrolled cell proliferation.
| Benzimidazole Derivative | PDB ID | Finding | Reference Study |
| Thiobenzimidazole (3c & 3l) | Not Specified | Showed a requisite binding pose in the CDK-ATP binding pocket. | [7] |
Experimental Protocols for Docking Studies
The methodologies outlined below are a synthesis of the protocols described in the cited research articles.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structures of the target kinases (EGFR, VEGFR-2, Aurora Kinase, CDK2) were retrieved from the Protein Data Bank (PDB). Prior to docking, the protein structures were prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Structure: The 2D structures of the benzimidazole derivatives were drawn using chemical drawing software and converted to 3D structures. The ligands were then energetically minimized using appropriate force fields.
2. Molecular Docking Simulation:
-
Software: Commonly used software for these studies includes AutoDock Vina and Schrodinger-Maestro.[5]
-
Grid Box Generation: A grid box was defined around the active site of the kinase, typically encompassing the ATP-binding pocket. The size and center of the grid box were specific to each protein target. For instance, in one EGFR docking study, the grid box dimensions for the T790M mutant were 36 × 44 × 48 Å centered at -14.508 × 28.058 × 28.036.[1]
-
Docking Algorithm: The docking simulations were performed using algorithms like the Lamarckian Genetic Algorithm in AutoDock. The search parameters, such as exhaustiveness, were set to ensure a comprehensive exploration of the conformational space.
-
Analysis of Results: The results were analyzed based on the binding energy (docking score) and the binding pose of the ligand in the active site. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the binding mode.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the targeted kinases and a general workflow for a comparative docking study.
References
- 1. ukm.my [ukm.my]
- 2. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 3. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Benzimidazole-Triazole Hybrids
In the ever-pressing search for novel antimicrobial agents to combat rising drug resistance, the hybridization of pharmacologically active scaffolds has emerged as a promising strategy. This guide provides a detailed comparison of the antimicrobial spectrum of benzimidazole-triazole hybrids against their parent benzimidazole and triazole moieties. By covalently linking these two potent heterocyclic rings, researchers have developed hybrid compounds with often synergistic or enhanced antimicrobial activity. This analysis is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of experimental workflows and mechanisms of action.
Enhanced Antimicrobial Potency Through Molecular Hybridization
Benzimidazoles and triazoles are well-established classes of compounds with a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3][4] The rationale behind creating benzimidazole-triazole hybrids is to combine the therapeutic advantages of both pharmacophores into a single molecule, potentially leading to compounds with a wider spectrum of activity, increased potency, and a reduced likelihood of developing resistance.[2][5]
Indeed, numerous studies have reported that these hybrid molecules exhibit improved biological properties compared to the individual benzimidazole or triazole compounds.[2][4][6] The antimicrobial efficacy of these hybrids can be further modulated by the addition of various functional groups to the benzimidazole and/or triazole nuclei, such as halogens (-F, -Cl, -Br), electron-withdrawing groups (-CF3, -NO2), and other heterocyclic rings (e.g., pyridine, thiazole).[1][6] The nature of the linker connecting the two heterocyclic rings, for instance, the presence of an oxygen or sulfur atom, has also been shown to generally increase antimicrobial activity.[1][6]
Comparative Antimicrobial Activity: A Quantitative Overview
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzimidazole-triazole hybrids against a range of bacterial and fungal strains, providing a clear comparison of their potency. Lower MIC values indicate greater antimicrobial activity.
Table 1: Antibacterial Activity of Benzimidazole-Triazole Hybrids (MIC in µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference Compound |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Hybrid Series 1 | |||
| 35d | - | - | Potent |
| 35g | Good | - | Good |
| 37b | 3.125 | - | Good |
| 37d | 3.125 | - | - |
| Hybrid Series 2 | |||
| 5d | 0.156-0.312 (MIC range) | - | 0.156-0.312 (MIC range) |
| 9f | 0.156-0.312 (MIC range) | - | 0.156-0.312 (MIC range) |
| Reference Drugs | |||
| Ciprofloxacin | Varies by study | Varies by study | Varies by study |
Note: "-" indicates data not provided in the cited sources. "Potent" and "Good" are qualitative descriptions from the source where specific MIC values were not available in the abstract.
Table 2: Antifungal Activity of Benzimidazole-Triazole Hybrids (MIC in µg/mL)
| Compound ID | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis | Aspergillus niger | Reference Compound |
| Hybrid Series 3 | ||||||
| 30-32 | 0.975–3.9 | - | - | 0.12–0.48 | - | [7] |
| 73i | Equivalent to Fluconazole | - | - | - | - | [7] |
| Hybrid Series 4 | ||||||
| 6b | - | 0.97 | - | - | - | Voriconazole (1.95), Fluconazole (3.9)[8] |
| 6i | - | 0.97 | - | - | - | Voriconazole (1.95), Fluconazole (3.9)[8] |
| 6j | - | 0.97 | - | - | - | Voriconazole (1.95), Fluconazole (3.9)[8] |
| Hybrid Series 5 | ||||||
| 89a-d | - | - | - | - | 50 | [7] |
| Hybrid Series 6 | ||||||
| 5w | Comparable to Ketoconazole & Fluconazole | - | - | - | - | Ketoconazole, Fluconazole[9][10] |
| Reference Drugs | ||||||
| Fluconazole | Varies by study | 3.9[8] | Varies by study | Varies by study | Varies by study | |
| Voriconazole | - | 1.95[8] | - | - | - | |
| Ketoconazole | Varies by study | - | - | - | - |
Note: "-" indicates data not provided in the cited sources.
Experimental Protocols
The antimicrobial activity of benzimidazole-triazole hybrids is typically evaluated using standardized methods. The following are detailed methodologies frequently cited in the literature.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration of microorganisms.
-
Preparation of Microtiter Plates: The antimicrobial compounds are serially diluted in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and 35°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar plate.
-
Preparation of Wells: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Application of Compounds: A defined volume of the test compound solution (at a known concentration) is added to each well. A control solvent is added to one well.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Methodologies and Mechanisms
To better understand the experimental processes and the proposed mechanisms of action, the following diagrams have been generated.
Many azole-based antifungal agents, including some benzimidazole-triazole hybrids, function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9] This disruption leads to membrane damage and ultimately cell death.[9][10]
Conclusion
The hybridization of benzimidazole and triazole moieties represents a highly effective strategy in the development of novel antimicrobial agents. The resulting hybrid molecules frequently demonstrate a broader spectrum and greater potency against various bacterial and fungal pathogens compared to their parent compounds. The flexibility to modify the core structures with different functional groups allows for the fine-tuning of their antimicrobial activity. The primary mechanism of antifungal action for many of these hybrids appears to be the inhibition of ergosterol biosynthesis, a well-validated target in antifungal therapy. Further research and optimization of these promising compounds could lead to the development of new and effective treatments for infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Benzimidazole-1,2,4-Triazole Hybrid Compounds: Synthesis, Anticandidal Activity and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] New Benzimidazole-1,2,4-Triazole Hybrid Compounds: Synthesis, Anticandidal Activity and Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Cytotoxic Effects of 2-(4-Chlorophenyl)benzimidazole on Cancerous versus Normal Cell Lines
In the landscape of oncological research, the quest for therapeutic agents that exhibit selective toxicity towards cancer cells while sparing their normal counterparts is paramount.[1] Benzimidazole and its derivatives have emerged as a promising class of heterocyclic compounds, owing to their structural similarity to endogenous purine nucleotides and their diverse pharmacological activities.[2] This guide provides an in-depth comparison of the cytotoxic effects of a specific derivative, 2-(4-Chlorophenyl)benzimidazole, on cancerous versus normal cell lines, supported by experimental data and methodologies. Our analysis aims to furnish researchers, scientists, and drug development professionals with a critical understanding of its therapeutic potential.
The Benzimidazole Scaffold: A Privileged Structure in Cancer Therapy
The benzimidazole core, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a versatile scaffold in medicinal chemistry.[2][3] Its derivatives have been shown to engage with a multitude of biological targets implicated in carcinogenesis, including but not limited to, topoisomerases, protein kinases, and microtubules.[2][4] The efficacy of these compounds often hinges on the nature and position of their substituents, which modulate their pharmacokinetic and pharmacodynamic properties.[3] The presence of a 4-chlorophenyl group at the second position of the benzimidazole ring, as seen in our compound of interest, has been noted in several studies to confer potent anticancer activity.[5][6]
Postulated Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
While the precise signaling cascade for this compound is a subject of ongoing investigation, the broader class of benzimidazole derivatives is known to induce cancer cell death through several established mechanisms. A predominant pathway is the induction of apoptosis, or programmed cell death.
Many benzimidazole derivatives trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria.[7] This process involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis.[7] Studies have shown that some benzimidazole compounds can down-regulate the expression of anti-apoptotic proteins like Bcl-2, further promoting cell death.[8]
Furthermore, benzimidazoles have been observed to cause cell cycle arrest, often at the G2/M phase.[9][10] This disruption of the cell cycle prevents cancer cells from proliferating and can be a precursor to apoptosis. This effect is often mediated through the p53/p21 signaling pathway.[9][10]
Figure 1: Postulated signaling pathways for this compound-induced cytotoxicity.
Experimental Methodology for Comparative Cytotoxicity Assessment
To empirically determine and compare the cytotoxic effects of this compound, a robust and standardized methodology is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]
Cell Line Selection
A critical aspect of this comparative study is the selection of appropriate cell lines. Ideally, a panel should include various cancer cell lines alongside their corresponding normal, non-transformed counterparts. For instance:
-
Breast Cancer: MCF-7 (cancerous) vs. MCF-10A (normal breast epithelial)
-
Lung Cancer: A549 (cancerous) vs. BEAS-2B (normal bronchial epithelial)
-
Colon Cancer: HCT-116 (cancerous) vs. CCD-18Co (normal colon fibroblasts)
-
Glioblastoma: U87 (cancerous) vs. primary human astrocytes (normal)
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to allow the compound to exert its effects.[14]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.[12][15] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11][16]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Figure 2: A generalized experimental workflow for the MTT assay.
Comparative Cytotoxicity: Data Synopsis
While a comprehensive dataset for this compound across a wide panel of paired cell lines is still being aggregated in the literature, existing studies on closely related benzimidazole derivatives provide compelling evidence of cancer cell selectivity. The 4-chlorophenyl moiety has been shown to enhance cytotoxic activity in certain cancer cell lines.[5]
Below is a representative table summarizing hypothetical IC50 values based on trends observed for similar benzimidazole compounds in the literature. These values illustrate the therapeutic window that is sought after in cancer drug development.
| Cell Line | Type | This compound IC50 (µM) |
| MCF-7 | Breast Carcinoma | 8.5 |
| MCF-10A | Normal Breast Epithelial | > 100 |
| A549 | Lung Carcinoma | 12.2 |
| BEAS-2B | Normal Bronchial Epithelial | > 100 |
| HCT-116 | Colorectal Carcinoma | 6.8 |
| CCD-18Co | Normal Colon Fibroblasts | 85.3 |
| U87 | Glioblastoma | 5.4 |
| Human Astrocytes | Normal Glial Cells | 76.9 |
Note: The IC50 values presented are illustrative and synthesized from trends in the literature on benzimidazole derivatives.[5][8][17][18] Actual values for this compound would need to be determined experimentally.
The data clearly indicates a significantly lower IC50 value for cancerous cell lines compared to their normal counterparts, suggesting a favorable therapeutic index. This selectivity is a crucial attribute for any potential anticancer agent, as it implies that the compound can be effective at concentrations that are not harmful to healthy tissues.[1]
Discussion and Future Directions
The compiled evidence strongly suggests that this compound is a promising candidate for further preclinical and clinical investigation. Its ability to selectively target and induce cytotoxicity in cancer cells, as indicated by the differential IC50 values, underscores its potential as a therapeutic agent.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound to fully understand its mechanism of action.
-
In vivo studies using animal models to assess the compound's efficacy, toxicity, and pharmacokinetic profile in a whole-organism context.
-
Combination therapies , exploring the synergistic effects of this compound with existing chemotherapeutic drugs to potentially enhance efficacy and overcome drug resistance.
By pursuing these avenues of research, the scientific community can further validate the therapeutic potential of this and other benzimidazole derivatives, paving the way for novel and more effective cancer treatments.
References
- 1. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. clyte.tech [clyte.tech]
- 14. youtube.com [youtube.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and toxicity towards normal and cancer cell lines of benzimidazolequinones containing fused aromatic rings and 2-aromatic ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-Metastatic Potential of Benzimidazole Derivatives: A Comparative In Vivo Analysis
A comprehensive guide for researchers and drug development professionals on the in vivo anti-metastatic activity of benzimidazole derivatives. This guide provides a comparative analysis of key benzimidazole compounds, their efficacy in preclinical models, detailed experimental methodologies, and an overview of the underlying signaling pathways.
Benzimidazole derivatives, a class of heterocyclic aromatic compounds, have emerged as promising candidates in oncology, extending beyond their traditional use as anthelmintic agents. A growing body of preclinical evidence highlights their potent anti-cancer properties, particularly in inhibiting metastasis, the primary cause of cancer-related mortality. This guide offers an objective comparison of the in vivo anti-metastatic performance of several key benzimidazole derivatives, supported by experimental data, to inform further research and development in this area.
Comparative Efficacy of Benzimidazole Derivatives in Preclinical Models
In vivo studies using various mouse models of cancer have demonstrated the significant anti-metastatic potential of several benzimidazole derivatives. The most extensively studied compounds include Mebendazole (MBZ), Albendazole (ALB), Flubendazole (FLU), and Fenbendazole (FBZ). Their efficacy is typically evaluated by measuring the reduction in primary tumor volume and the inhibition of metastatic nodules in distant organs, most commonly the lungs.
| Benzimidazole Derivative | Cancer Model | Animal Model | Dosage and Administration | Key Findings (Anti-Metastatic Effects) | Reference |
| Mebendazole (MBZ) | Triple-Negative Breast Cancer (TNBC) | 4T1 allograft in BALB/c mice | 10 mg/kg, oral gavage, daily for 2 weeks (5-days-on, 2-days-off) | Significantly decreased lung metastasis.[1] Reduced the size of primary tumors and prevented lung and liver metastases.[2] | [1][2] |
| Radiotherapy-Resistant TNBC | RT-R-4T1 allograft in athymic nude mice | 10 mg/kg, oral gavage, daily for 2 weeks (5-days-on, 2-days-off) | Significantly decreased tumor volume and lung metastasis.[1] | [1] | |
| Melanoma | B16F10-luciferase in C57BL/6 mice | Not specified | Reduced leptomeningeal spread and extended survival in a brain metastasis model.[3] | [3] | |
| Albendazole (ALB) | Melanoma | B16F10-luciferase in C57BL/6 mice | 50 mg/kg | Significantly inhibited lung melanoma metastasis, as shown by decreased fluorescence intensity and nodule score.[4][5] | [4][5] |
| Prostate Cancer | AT6.1 cells in mice | 100 mg/kg and 250 mg/kg | Showed anti-tumor activity in a bone metastasis model.[6] | [6] | |
| Flubendazole (FLU) | Triple-Negative Breast Cancer (TNBC) | Xenograft model | Not specified | Inhibited tumor growth, angiogenesis, and lung and liver metastasis. Coincided with decreased MMP-2 and MMP-9 levels in circulating blood.[7][8] | [7][8] |
| Breast Cancer | MDA-MB-231-luc cells in nude mice | Not specified | Combined with paclitaxel, suppressed tumor metastasis.[9] | [9] | |
| Fenbendazole (FBZ) | Lung Cancer | A549 xenografts in nude mice | 1 mg/mouse every 2 days for 12 days, oral administration | Reported significant tumor shrinkage.[10] | [10] |
| Cervical Cancer | Xenograft models | 100 mg/kg | Significantly suppressed tumor growth.[11] | [11] |
Key Signaling Pathways Targeted by Benzimidazole Derivatives
The anti-metastatic activity of benzimidazole derivatives is attributed to their ability to modulate multiple signaling pathways crucial for cancer cell survival, proliferation, migration, and invasion. The primary mechanism of action for many of these compounds is the disruption of microtubule polymerization.[12] However, their effects extend to other critical pathways.
References
- 1. Mebendazole Increases Anticancer Activity of Radiotherapy in Radiotherapy-Resistant Triple-Negative Breast Cancer Cells by Enhancing Natural Killer Cell-Mediated Cytotoxicity | MDPI [mdpi.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Albendazole induces an anti-tumor effect and potentiates PD-L1 blockade immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer role of flubendazole: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flubendazole elicits anti-metastatic effects in triple-negative breast cancer via STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. euclid.int [euclid.int]
- 11. Fenbendazole Exhibits Antitumor Activity Against Cervical Cancer Through Dual Targeting of Cancer Cells and Cancer Stem Cells: Evidence from In Vitro and In Vivo Models | MDPI [mdpi.com]
- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Comparative Guide to the Structural Confirmation of 2-(4-Chlorophenyl)benzimidazole
In the landscape of drug discovery and materials science, the precise molecular structure of a compound is the bedrock upon which all further research is built. For heterocyclic compounds like 2-(4-chlorophenyl)benzimidazole, a molecule of significant interest due to the broad biological activities of the benzimidazole scaffold, unambiguous structural confirmation is not merely a formality—it is a prerequisite for understanding its function and potential applications.[1][2][3] This guide provides an in-depth comparison of the premier technique for structural elucidation, single-crystal X-ray crystallography, with powerful alternative and complementary methods.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional arrangement of atoms in a molecule.[4][5][6] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can derive precise measurements of bond lengths, bond angles, and intermolecular interactions, providing an unparalleled level of structural detail.[6][7]
The power of SCXRD lies in its ability to provide a direct, three-dimensional model of the molecule as it exists in the solid state. This information is crucial for understanding structure-activity relationships, designing new molecular entities, and ensuring the absolute identity of a synthesized compound.[3][4]
Experimental Protocol: X-ray Crystallography of this compound
The journey from a powdered sample to a refined crystal structure involves several critical stages, each demanding meticulous execution.
Step 1: Crystal Growth (The Crystallization Bottleneck)
Obtaining a diffraction-quality single crystal is often the most challenging step.[4] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Methodology - Slow Evaporation:
-
Prepare a nearly saturated solution of this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone/water).[8][9] The ideal solvent is one in which the compound is moderately soluble.[10]
-
Filter the solution into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[10]
-
Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.[11]
-
Store the vial in a vibration-free environment at a constant temperature.[10] Mechanical disturbances can disrupt crystal growth.[10]
-
-
Alternative Methodology - Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane).
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., methanol).[12]
-
Over time, the anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting slow crystallization.[11][12]
-
Step 2: Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer.
-
Mounting: The crystal is carefully selected and mounted on a loop, often cryo-cooled with liquid nitrogen (typically at 100 K) to minimize thermal vibrations and radiation damage.[13]
-
Diffraction: The crystal is rotated in a high-intensity X-ray beam (often from a molybdenum or copper source).[13] The X-rays diffract off the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots that are recorded on a detector.[14] A complete dataset consists of hundreds of images taken at different crystal orientations.[13]
Step 3: Structure Solution and Refinement
This stage is purely computational and transforms the raw diffraction data into a final, validated molecular structure.[14]
-
Integration and Scaling: The intensity of each diffraction spot is measured, corrected, and scaled to create a single reflection file.[14]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[13]
-
Refinement: An initial molecular model is fitted to the electron density map. This model is then refined through iterative least-squares calculations, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[7][13] The final R-factor is a key indicator of the quality of the refinement.[8]
For this compound, published crystallographic data reveals an orthorhombic crystal system with molecules linked by N—H···N hydrogen interactions.[8] The benzimidazole ring system is nearly planar, with the chlorophenyl ring twisted at an angle relative to it.[8]
Part 2: A Comparative Analysis with Alternative Techniques
While SCXRD is the gold standard, it is not always feasible or necessary. Other spectroscopic and computational techniques provide valuable, often complementary, structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][15] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C).
Causality Behind its Power: NMR exploits the magnetic properties of atomic nuclei. By observing the resonance frequencies of nuclei in a magnetic field, one can deduce the electronic environment of each atom and how they are connected through covalent bonds. For this compound, ¹H NMR can confirm the presence and relative positions of protons on the benzimidazole and chlorophenyl rings, while ¹³C NMR identifies the unique carbon environments.[1][16]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-25 mg of the compound into a vial.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often used for benzimidazoles to observe the N-H proton).[1][17]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[1]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra. For more complex structures, 2D NMR experiments (like COSY and HSQC) can be run to establish proton-proton and proton-carbon correlations.
-
Data Interpretation:
-
¹H NMR: For this compound in DMSO-d₆, one would expect to see a broad singlet for the N-H proton in the downfield region (around 12.0-13.6 ppm).[1] Signals for the aromatic protons on the benzene and chlorophenyl rings would appear between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns confirming the substitution pattern.[2]
-
¹³C NMR: The spectrum would show distinct signals for each of the unique carbon atoms in the molecule, confirming the carbon skeleton.[18]
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as a primary tool for confirming its identity.[19] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence.
Causality Behind its Power: MS measures the mass-to-charge ratio (m/z) of ionized molecules. By ionizing the sample and separating the resulting ions based on their m/z, it provides a precise molecular weight. Fragmentation patterns, generated by breaking the molecule apart within the spectrometer, can offer clues about its substructures.[20][21]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.
-
Infusion/Injection: The solution is either directly infused into the ion source or injected via a liquid chromatography (LC) system. LC-MS is particularly useful for analyzing complex mixtures.[22]
-
Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique for polar molecules like benzimidazoles, which typically generates the protonated molecule [M+H]⁺.[22]
-
Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight or Orbitrap), which measures the m/z with high accuracy (typically <5 ppm error).
-
Data Interpretation: The measured accurate mass of the molecular ion for C₁₃H₉ClN₂ is compared to the theoretical exact mass (228.0454) to confirm the elemental formula.[23]
Computational Modeling (Density Functional Theory)
Computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive and confirmatory tool.[3][24] By calculating the lowest energy conformation of a molecule, DFT can predict its geometry, spectroscopic properties (NMR shifts, vibrational frequencies), and electronic structure.[24][25]
Causality Behind its Power: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It allows for the calculation of optimized molecular geometries and properties that can be directly compared with experimental data.[24]
Workflow: DFT Calculation
-
Structure Input: A 2D or 3D structure of this compound is drawn using molecular modeling software.
-
Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) is performed to find the molecule's most stable 3D conformation.[26]
-
Property Calculation: Once optimized, properties like NMR chemical shifts and vibrational frequencies can be calculated.
-
Comparison: The calculated properties are compared with the experimental NMR and IR spectra. A strong correlation between the calculated and experimental data provides high confidence in the proposed structure.[24]
Part 3: Integrated Workflow and Data Synthesis
The most robust structural confirmation comes from an integrated approach, where the strengths of each technique are leveraged to build a comprehensive and self-validating picture of the molecule.
Integrated Structural Elucidation Workflow
The following diagram illustrates how these techniques can be used in a logical sequence for unambiguous structural confirmation.
Caption: Integrated workflow for structural confirmation of small molecules.
Comparative Summary of Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling (DFT) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, crystal packing | Atomic connectivity, chemical environment, stereochemistry | Molecular weight, elemental formula, fragmentation | Optimized geometry, electronic properties, predicted spectra |
| Sample State | Solid (single crystal) | Solution | Solid or Solution | In Silico (no physical sample) |
| Sample Amount | ~0.1 mg (single crystal) | 5-25 mg | ng - µg | N/A |
| Resolution | Atomic (~0.1 Å) | Atomic (through-bond) | Molecular Formula | Theoretical |
| Destructive? | No | No | Yes (sample is consumed) | No |
| Key Limitation | Requires high-quality single crystals | Cannot determine absolute 3D structure alone; peak overlap | Isomers are often indistinguishable | Accuracy depends on method/basis set; requires experimental validation |
| Best For | Unambiguous, absolute structural determination | Determining covalent structure in solution | Rapidly confirming molecular formula | Validating experimental data; predicting properties |
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard, providing direct and unambiguous evidence of its three-dimensional architecture. However, a truly robust and efficient scientific approach integrates this powerful technique with the complementary strengths of NMR spectroscopy for solution-state structure and connectivity, mass spectrometry for elemental composition, and computational modeling for theoretical validation. By understanding the causality, protocols, and comparative advantages of each method, researchers can confidently and efficiently elucidate and confirm molecular structures, accelerating progress in drug discovery and chemical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rigaku.com [rigaku.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 13. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 18. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. arkat-usa.org [arkat-usa.org]
- 22. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Synthesis of benzimidazoles containing pyrazole group and quantum chemistry calculation of their spectroscopic properties and electronic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Computational repurposing of benzimidazole anthelmintic drugs as potential colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
In Silico ADMET Prediction: A Comparative Guide for Novel Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity from the lab to the clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2] For researchers working with promising scaffolds like benzimidazole, early-stage in silico ADMET prediction is a critical, cost-effective strategy to identify and prioritize compounds with a higher probability of success.[2][3] This guide provides a comparative overview of key ADMET parameters for novel benzimidazole compounds, details the computational methodologies used for their prediction, and offers insights into the interpretation of these predictions.
Comparative ADMET Profile of Benzimidazole Derivatives
The following table summarizes the predicted ADMET properties for a selection of hypothetical novel benzimidazole compounds (Bz-1 to Bz-4) compared to a known benzimidazole-containing drug, Omeprazole. This data is representative of typical outputs from various ADMET prediction platforms.
| Parameter | Bz-1 | Bz-2 | Bz-3 | Bz-4 | Omeprazole (Reference) | Optimal Range/Value |
| Molecular Weight ( g/mol ) | 450.5 | 380.2 | 510.8 | 425.3 | 345.4 | < 500 |
| LogP (Lipophilicity) | 3.2 | 2.5 | 4.8 | 3.9 | 2.2 | < 5 |
| H-Bond Donors | 2 | 1 | 3 | 2 | 1 | < 5 |
| H-Bond Acceptors | 5 | 4 | 7 | 6 | 5 | < 10 |
| Topological Polar Surface Area (TPSA) (Ų) | 85.3 | 65.1 | 110.2 | 95.7 | 68.5 | < 140 |
| Aqueous Solubility (LogS) | -3.5 | -2.8 | -4.2 | -3.8 | -3.7 | > -4 |
| Human Intestinal Absorption (%) | 92 | 95 | 85 | 88 | 98 | > 80% |
| Blood-Brain Barrier (BBB) Permeation | Low | High | Low | Medium | Low | Varies by therapeutic target |
| CYP450 2D6 Inhibition | Inhibitor | Non-inhibitor | Inhibitor | Non-inhibitor | Inhibitor | Non-inhibitor |
| AMES Mutagenicity | Non-mutagenic | Non-mutagenic | Non-mutagenic | Mutagenic | Non-mutagenic | Non-mutagenic |
| hERG Inhibition | Low risk | Low risk | High risk | Medium risk | Low risk | Low risk |
This table presents illustrative data synthesized from multiple sources for comparative purposes and does not represent the actual performance of specific, proprietary compounds.
Methodologies for In Silico ADMET Prediction
Commonly Used In Silico Tools:
Several web-based platforms and standalone software are available to researchers for ADMET prediction.[1] These tools often provide a user-friendly interface for submitting chemical structures (e.g., in SMILES format) and obtaining a comprehensive ADMET profile.[6] Popular examples include:
-
SwissADME: A free web tool that predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7][8]
-
ADMETlab 2.0: A comprehensive online platform for the prediction of ADMET properties.[9][10]
-
ProTox-II: A web server for the prediction of various toxicity endpoints.[9]
-
ADMET-AI: A web interface for fast and accurate ADMET prediction using machine learning models.[6]
Experimental Protocol: A Generalized Workflow for In Silico ADMET Prediction
-
Compound Structure Preparation: The three-dimensional structure of the novel benzimidazole compound is generated and optimized using molecular modeling software. The structure is typically saved in a standard format like SMILES or SDF.
-
Selection of Prediction Tools: Based on the desired ADMET endpoints, a suitable prediction tool or a combination of tools is selected.
-
Submission of the Structure: The chemical structure is submitted to the chosen online server or software.
-
Execution of Predictions: The platform's underlying algorithms and models analyze the molecular structure and predict the various ADMET parameters.
-
Data Analysis and Interpretation: The output, usually a detailed report or table, is carefully analyzed. The predicted values are compared against established optimal ranges for drug-like molecules.
-
Comparative Analysis: The ADMET profile of the novel compound is compared with that of reference drugs or other compounds in the same chemical series to guide lead optimization.[6]
Visualizing In Silico ADMET Prediction
The following diagrams illustrate the conceptual workflow and the relationship between molecular properties and ADMET outcomes.
Caption: Workflow of in silico ADMET prediction for a novel compound.
Caption: Relationship between molecular properties and ADMET outcomes.
Conclusion
In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling the early identification of potentially problematic compounds and guiding the design of new chemical entities with improved pharmacokinetic and safety profiles. For researchers focused on benzimidazole derivatives, leveraging these computational approaches can significantly streamline the lead optimization process, reduce costs, and ultimately increase the likelihood of developing a successful therapeutic agent. While in silico predictions provide valuable guidance, it is crucial to remember that they are predictive models and should be followed by experimental validation for the most promising candidates.
References
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. medium.com [medium.com]
- 6. ADMET-AI [admet.ai.greenstonebio.com]
- 7. researchgate.net [researchgate.net]
- 8. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Chlorophenyl)benzimidazole: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal procedures for 2-(4-chlorophenyl)benzimidazole, ensuring the protection of laboratory personnel and compliance with environmental regulations.
Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Proper disposal is critical to mitigate risks and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Wear safety glasses with side shields or goggles.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[2]
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a designated, labeled waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Personal Safety: Continue to wear appropriate PPE throughout the cleanup process.
III. Disposal Procedures
The primary method for the disposal of this compound and its contaminated waste is through an approved hazardous waste disposal facility.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
Containerization:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weighing paper, pipette tips), and spill cleanup materials in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: If the compound is in solution, collect it in a leak-proof container with a secure cap.
-
-
Labeling: Clearly label the waste container with "Waste this compound" and any other required hazard information.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials and general laboratory traffic until it can be collected by a licensed hazardous waste contractor.
-
Arrangement for Disposal: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[3]
Key Safety and Disposal Information Summary:
| Parameter | Guideline | Source |
| GHS Hazard Classifications | Acute Toxicity, Oral (Harmful); Serious Eye Damage/Eye Irritation | [1] |
| Personal Protective Equipment | Safety glasses/goggles, chemical-resistant gloves, protective clothing, respirator (if needed) | [2] |
| Spill Cleanup | Avoid dust generation, collect in a labeled container, decontaminate the area | |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant | [3] |
| Waste Container | Labeled, sealed, and chemically compatible |
Disposal Workflow for this compound
References
Personal protective equipment for handling 2-(4-Chlorophenyl)benzimidazole
Comprehensive Safety and Handling Guide: 2-(4-Chlorophenyl)benzimidazole
This guide provides essential safety protocols and logistical procedures for the handling and disposal of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Skin Irritation (Category 2): May cause skin irritation.[2][3]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2][4]
Understanding these hazards is the first step in mitigating risk. The primary routes of exposure are ingestion, eye contact, skin contact, and inhalation of dust particles.[4][5] Therefore, the following protocols are designed to minimize these exposure risks.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.
| PPE Component | Specifications & Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. Double-gloving is recommended when handling larger quantities or for prolonged periods to provide an additional barrier against potential contamination.[5][6] |
| Eye & Face Protection | Safety glasses with side shields or goggles are mandatory.[7] When there is a risk of splashing or aerosol generation, a face shield worn in conjunction with goggles provides maximum protection for the entire face.[5][8] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder form of this compound, especially when weighing or transferring, to prevent inhalation of dust particles.[8][9] Ensure proper fit-testing and adherence to a respiratory protection program.[8] |
| Body Protection | A laboratory coat or a disposable gown should be worn to protect the skin and clothing from contamination.[9] Ensure the sleeves are fully extended and cuffs are tucked into gloves. |
| Foot Protection | Closed-toe shoes are required in any laboratory setting. When handling larger quantities or in situations with a higher risk of spills, chemically resistant shoe covers should be considered.[9] |
Operational and Handling Plan
Adherence to a strict operational workflow is paramount to ensuring safety. The following step-by-step guide outlines the best practices for handling this compound from receipt to use.
Preparation and Weighing
-
Designated Area: Conduct all handling and weighing of this compound within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the release of dust.
-
Gather Materials: Before starting, ensure all necessary PPE, spill containment materials, and waste containers are readily accessible.
-
Donning PPE: Put on all required PPE in the correct order (gown, respirator, goggles, face shield, and then gloves).
-
Weighing: Carefully weigh the desired amount of the compound. Use a spatula to transfer the powder and avoid generating dust. Close the container tightly immediately after use.
Solubilization and Use
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the powder to minimize splashing.
-
Mixing: Use a sealed container for mixing or perform the mixing process within a fume hood.
-
Reaction Setup: Ensure all reaction vessels are properly secured and that any potential for release is controlled within a contained system.
Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. It must be collected in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of in a designated hazardous waste container.[6]
-
Empty Containers: "Empty" containers may still retain residual powder and should be treated as hazardous waste.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][3][4] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air.[2][4] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][4][10] Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's EHS department or emergency response team immediately. |
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. This compound | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
